2-Bromo-N-isopropylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGIJZTHYEKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366083 | |
| Record name | 2-Bromo-N-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64141-90-8 | |
| Record name | 2-Bromo-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64141-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-N-isopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-N-isopropylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in understanding and execution.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Solid |
| Thionyl chloride | SOCl₂ | 118.97 | Liquid |
| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Liquid |
| Isopropylamine | C₃H₉N | 59.11 | Liquid |
| Triethylamine | C₆H₁₅N | 101.19 | Liquid |
| This compound | C₁₀H₁₂BrNO | 242.11[1] | Solid (assumed) |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative, 2-bromobenzoyl chloride. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with isopropylamine to form the desired amide.
Step 1: Synthesis of 2-Bromobenzoyl Chloride
This protocol details the synthesis of 2-bromobenzoyl chloride using thionyl chloride.
Materials and Reagents:
-
2-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene can be used, or the reaction can be run neat.
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
Purification: The crude 2-bromobenzoyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol details the amide formation reaction between 2-bromobenzoyl chloride and isopropylamine.
Materials and Reagents:
-
2-Bromobenzoyl chloride (from Step 1)
-
Isopropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the typical stoichiometry used in the synthesis of this compound.
| Reagent | Step | Equivalents | Molar Mass ( g/mol ) |
| 2-Bromobenzoic acid | 1 | 1.0 | 201.02 |
| Thionyl chloride | 1 | 2.0 - 3.0 | 118.97 |
| 2-Bromobenzoyl chloride | 2 | 1.0 | 219.46 |
| Isopropylamine | 2 | 1.1 | 59.11 |
| Triethylamine | 2 | 1.2 | 101.19 |
Visualizations
Reaction Scheme
The following diagram illustrates the two-step synthesis of this compound from 2-bromobenzoic acid.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.
Caption: Simplified mechanism of amide formation via nucleophilic acyl substitution.
References
Compound Profile: Physicochemical and Spectroscopic Characterization
An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide: Properties, Synthesis, and Reactivity for Drug Development Professionals
As a cornerstone in contemporary medicinal chemistry and synthetic route design, this compound presents a versatile scaffold for the development of novel therapeutics. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of its chemical properties, synthesis, and reactivity, underpinned by field-proven insights and authoritative references.
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.
Physicochemical Properties
This compound, with the CAS Number 64141-90-8, is a halogenated aromatic amide.[1] Its core structure consists of a benzamide moiety with a bromine atom at the ortho position of the phenyl ring and an isopropyl group attached to the amide nitrogen.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| Molecular Weight | 242.11 g/mol | [1] |
| IUPAC Name | 2-bromo-N-(propan-2-yl)benzamide | [1] |
| Synonyms | N-Isopropyl 2-bromobenzamide, 2-bromo-N-propan-2-ylbenzamide | [1] |
| CAS Number | 64141-90-8 | [1] |
Spectroscopic Signature
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will appear as a multiplet in the downfield region. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two CH₃ groups.
-
¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom being significantly influenced), and the carbons of the isopropyl group.[2][3]
-
-
Mass Spectrometry (MS) : The mass spectrum of this compound is distinguished by the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a clear diagnostic marker.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O (amide I) stretching vibration (around 1640 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic groups.[2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the acylation of isopropylamine with 2-bromobenzoyl chloride. This method is robust and can be adapted for the synthesis of a variety of N-substituted benzamides.
Synthetic Workflow Diagram
Caption: A generalized workflow for the two-step synthesis of this compound.
Experimental Protocol
Materials:
-
2-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Isopropylamine
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of 2-Bromobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromobenzoic acid.
-
Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2-3 equivalents).
-
Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve isopropylamine and pyridine in anhydrous DCM in a separate flask and cool the mixture in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Discovery
The presence of the ortho-bromo substituent makes this compound a valuable precursor for a variety of transition metal-catalyzed cross-coupling and cyclization reactions, which are pivotal in the synthesis of complex heterocyclic structures found in many pharmaceuticals.
Key Reactions of 2-Bromobenzamides
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions : The C-Br bond is susceptible to oxidative addition by palladium and copper catalysts, enabling the formation of C-C, C-N, and C-O bonds. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the introduction of diverse substituents at the 2-position of the benzamide core.
-
Cobalt-Catalyzed Cyclization Reactions : Recent studies have demonstrated the utility of cobalt catalysts in the cyclization of 2-bromobenzamides with various coupling partners. For instance, the reaction with alkynes can lead to the formation of isoquinolones or 2-vinyl benzamides, with the product outcome being controlled by the choice of ligand.[5] Similarly, cyclization with carbodiimides provides a novel route to 3-(imino)isoindolin-1-ones.[6][7] These heterocyclic motifs are of significant interest in medicinal chemistry.
Reactivity Logic Diagram
Caption: Key transition metal-catalyzed reactions involving the C-Br bond of 2-bromobenzamides.
Potential Pharmacological Applications
While specific biological activity data for this compound is limited, the broader class of N-substituted benzamides and related structures has been investigated for various therapeutic applications:
-
Antimicrobial and Antifungal Agents : Derivatives of 2-Bromo-N-phenylbenzamide have shown activity against pathogenic fungi and bacteria, particularly Gram-positive strains.[8]
-
Anti-inflammatory Activity : Some benzamide derivatives have demonstrated potential as anti-inflammatory agents by inhibiting trypsin activity.[8]
-
Anticancer Agents : The benzamide scaffold is a component of several approved anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects on cancer cell lines.[9]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]
Conclusion
This compound is a valuable and versatile building block in the arsenal of medicinal chemists and drug development professionals. Its well-defined physicochemical and spectroscopic properties, coupled with straightforward synthetic accessibility and a rich reactivity profile, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A comprehensive understanding of its chemistry, as outlined in this guide, is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]
-
MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. Organic Chemistry Frontiers. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-N-ethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 35306-75-3, 3-Bromo-N-isopropylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-Bromo-N-benzylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. Retrieved from [Link]
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ResearchGate. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry. Retrieved from [Link]
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Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]
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University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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ChemSynthesis. (2025). N-isopropylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) N-Isopropylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide (CAS No. 64141-90-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 2-Bromo-N-isopropylbenzamide. This guide is compiled based on established chemical principles and data from structurally related compounds. The experimental protocols provided are generalized and would require optimization for the specific synthesis and analysis of this compound.
Core Compound Identification and Properties
Initially cited with CAS number 52613-35-1, publicly available chemical databases confirm the correct CAS number for this compound to be 64141-90-8 .[1] This halogenated benzamide derivative possesses a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, largely based on computational predictions from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | PubChem[1] |
| Molecular Weight | 242.11 g/mol | PubChem[1] |
| IUPAC Name | 2-bromo-N-(propan-2-yl)benzamide | PubChem[1] |
| CAS Number | 64141-90-8 | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 241.01023 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.01023 g/mol | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Synthesis and Characterization
A standard and widely applicable method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. For this compound, this would involve the reaction of 2-bromobenzoyl chloride with isopropylamine.
Proposed Synthetic Pathway
General Experimental Protocol for Synthesis
This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[2]
Materials:
-
2-Bromobenzoyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The purified this compound should be characterized by standard analytical techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals should be consistent with the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzoyl and isopropyl groups.
2. Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve cleavage of the amide bond.
Potential Biological Activities and Experimental Protocols
While no specific biological activity has been reported for this compound, related N-substituted benzamides have demonstrated a range of activities, including antimicrobial and anti-inflammatory properties.[3][4] The following are generalized protocols for assessing these potential activities.
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Activity Assay (Trypsin Inhibition)
This assay measures the ability of a compound to inhibit the activity of the protease trypsin, which is involved in inflammatory processes.[3][4]
Materials:
-
Test compound (this compound)
-
Trypsin solution
-
Casein solution
-
Tris-HCl buffer
-
Perchloric acid
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound.
-
Mix the test compound solution with the trypsin solution and incubate.
-
Add the casein substrate and incubate further.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength to determine the amount of hydrolyzed casein.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Putative Mechanism of Action and Signaling Pathways
The mechanism of action for this compound has not been elucidated. However, based on the activities of other benzamide derivatives, several potential pathways could be investigated. For instance, some benzamides are known to act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Others have been shown to modulate the activity of transcription factors like NF-κB, which plays a key role in the inflammatory response.[5]
Hypothetical Experimental Workflow for Mechanism of Action Studies
References
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- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Bromo-N-isopropylbenzamide
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise technical summary of the core physicochemical properties of 2-Bromo-N-isopropylbenzamide, a compound of interest in synthetic chemistry and pharmaceutical research. The data herein is compiled from established chemical databases.
Core Compound Data
Quantitative properties for this compound are summarized below. These values are essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Weight | 242.11 g/mol | PubChem[1] |
| Molecular Formula | C10H12BrNO | PubChem[1] |
| CAS Number | 64141-90-8 | PubChem[1] |
| IUPAC Name | 2-bromo-N-propan-2-ylbenzamide | PubChem[1] |
| Monoisotopic Mass | 241.01023 Da | PubChem[1] |
Experimental Protocols & Methodologies
The determination of molecular weight for a compound like this compound is typically achieved through standard analytical techniques. The most common and precise method is Mass Spectrometry (MS) .
Methodology Overview: Mass Spectrometry
-
Ionization: The synthesized and purified compound is first vaporized and then ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The resulting ions are accelerated into a magnetic or electric field within a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The peak in the spectrum corresponding to the molecular ion (M+) or a related adduct (e.g., [M+H]+) allows for the direct determination of the monoisotopic mass. The average molecular weight is calculated based on the compound's molecular formula and the weighted average of the natural abundances of the constituent isotopes.
Visualization of Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound, including the pivotal step of molecular weight verification.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-N-isopropylbenzamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Bromo-N-isopropylbenzamide. This guide provides a detailed framework for determining the solubility of this compound, including established experimental protocols and data presentation formats. To serve as a valuable reference, quantitative solubility data for the structurally related parent compound, benzamide, is included for illustrative purposes. The methodologies described herein are directly applicable to solubility studies of this compound.
Introduction
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and organic synthesis. Its physicochemical properties, particularly solubility, are critical for its handling, formulation, and biological activity. Solubility dictates the bioavailability of a compound, influences its absorption and distribution in biological systems, and is a key parameter in designing purification processes such as crystallization. This technical guide outlines the standard methodologies for determining the solubility of compounds like this compound and provides a template for the presentation of such data.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties for this compound is provided below. It is important to note that these are theoretical values and experimental determination is recommended for confirmation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | PubChem[1] |
| Molecular Weight | 242.11 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Quantitative Solubility Data (Illustrative Example: Benzamide)
While specific data for this compound is unavailable, the following tables present the mole fraction solubility of the parent compound, benzamide, in various organic solvents at different temperatures. This data is intended to illustrate the format for presenting such findings and to provide a comparative reference. The solubility of benzamide generally increases with temperature.[2] In many common solvents, the order of solubility for benzamide is: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2]
Table 1: Mole Fraction Solubility of Benzamide in Various Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Water |
| 283.15 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 298.15 | 0.092 | Data not available | Data not available | Data not available | 0.002 |
| 313.15 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 323.15 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The table is populated with example data points to illustrate the structure. A comprehensive dataset would include values for all listed temperatures and solvents.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental component of physicochemical characterization. The following protocols outline the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility and a qualitative assessment for rapid solvent screening.
Qualitative Solubility Assessment
This method provides a rapid preliminary screening of suitable solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL or 2 mL)
-
A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)
-
Vortex mixer
-
Spatula
-
Pipettes
Protocol:
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.
-
Observation: After mixing, allow the samples to stand for a few minutes and visually inspect for any undissolved solid.
-
Classification: Classify the solubility based on visual inspection as follows:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
Quantitative Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a constant temperature bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Selected organic solvents
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with solid remaining. Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes.
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: A flowchart for the qualitative assessment of solubility.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-N-isopropylbenzamide
Disclaimer: The mechanism of action for 2-Bromo-N-isopropylbenzamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a series of hypothesized mechanisms based on the known biological activities of structurally related benzamide derivatives. The proposed pathways, experimental protocols, and quantitative data are theoretical and intended to provide a framework for future investigation.
Introduction
This compound is a synthetic small molecule belonging to the benzamide class of compounds. While direct studies on its biological targets are limited, the broader benzamide scaffold is a well-established pharmacophore present in a diverse range of clinically significant drugs. These compounds are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide will explore plausible mechanisms of action for this compound by drawing parallels with analogous compounds.
Hypothesized Mechanisms of Action
Based on the activities of structurally related molecules, three potential mechanisms of action are proposed for this compound:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): The benzamide core is present in known inhibitors of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.
-
Inhibition of Histone Deacetylases (HDACs): Several benzamide derivatives have been identified as potent HDAC inhibitors, which play a crucial role in epigenetic regulation and are significant targets in oncology.
-
Antimicrobial Activity: Derivatives of N-phenylbenzamide have demonstrated efficacy against various bacterial and fungal pathogens.
Hypothetical Mechanism: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in the synthesis of guanine nucleotides. Proliferating cells, such as cancer cells, have a high demand for nucleotides, making IMPDH an attractive target for anticancer drug development. Benzamide riboside, for example, is metabolized to an analogue of NAD that potently inhibits IMPDH.[1]
It is plausible that this compound could exhibit inhibitory activity against IMPDH, thereby depleting the intracellular pool of guanine nucleotides and arresting cell proliferation.
Signaling Pathway Diagram:
Hypothetical Quantitative Data:
| Target | IC₅₀ (µM) | Assay Type |
| IMPDH1 | 15.2 | Enzyme Inhibition |
| IMPDH2 | 5.8 | Enzyme Inhibition |
| A549 Cell Line | 12.5 | Cell Proliferation |
| HeLa Cell Line | 9.7 | Cell Proliferation |
Experimental Protocol: IMPDH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human IMPDH1 and IMPDH2.
-
Materials: Recombinant human IMPDH1 and IMPDH2, IMP substrate, NAD+, potassium phosphate buffer, 96-well UV-transparent microplates, spectrophotometer.
-
Procedure:
-
Prepare a reaction buffer containing potassium phosphate and other necessary co-factors.
-
Serially dilute this compound in DMSO to achieve a range of concentrations.
-
Add the reaction buffer, IMP, and NAD+ to the wells of a 96-well plate.
-
Add the diluted compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the IMPDH enzyme to each well.
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time at 37°C.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Hypothetical Mechanism: Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Overexpression of certain HDACs is associated with various cancers, making them a validated target for cancer therapy. A number of benzamide derivatives have been shown to be effective HDAC inhibitors.[2] this compound may act by binding to the active site of HDACs, leading to histone hyperacetylation and the reactivation of tumor suppressor genes.
Logical Relationship Diagram:
Hypothetical Quantitative Data:
| Target | IC₅₀ (nM) | Assay Type |
| HDAC1 | 85 | Enzyme Inhibition |
| HDAC2 | 120 | Enzyme Inhibition |
| HDAC3 | 250 | Enzyme Inhibition |
| HDAC6 | 950 | Enzyme Inhibition |
Experimental Protocol: In Vitro HDAC Activity Assay
-
Objective: To quantify the inhibitory effect of this compound on the activity of various HDAC isoforms.
-
Materials: Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, assay buffer, 96-well black microplates, fluorometric plate reader.
-
Procedure:
-
Serially dilute the test compound in assay buffer.
-
Add the diluted compound or vehicle control to the wells of a 96-well plate.
-
Add the HDAC enzyme to each well and incubate briefly at 37°C.
-
Add the fluorogenic substrate to initiate the enzymatic reaction and incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution, which also generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Hypothetical Mechanism: Antimicrobial Activity
The chemical scaffold of N-phenylbenzamide, which is closely related to this compound, has been associated with antimicrobial and antifungal properties.[3] The mechanism of action for such compounds can vary, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Workflow Diagram:
Hypothetical Quantitative Data:
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
| Candida albicans | 64 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of selected microorganisms.
-
Materials: Test compound, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microplates, microbial cultures, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
-
Conclusion
While the precise mechanism of action for this compound remains to be experimentally defined, the established pharmacology of the benzamide scaffold provides a strong basis for targeted investigation. The hypothesized mechanisms presented in this guide—inhibition of IMPDH, inhibition of HDACs, and antimicrobial activity—offer promising avenues for future research. The detailed experimental protocols provide a clear roadmap for validating these hypotheses and potentially uncovering novel therapeutic applications for this compound. It is imperative that these theoretical frameworks are subjected to rigorous experimental validation to ascertain the true biological function of this compound.
References
Spectroscopic Profile of 2-Bromo-N-isopropylbenzamide: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-N-isopropylbenzamide. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar N-substituted benzamides and brominated aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Doublet | 1H | Aromatic C-H (ortho to C=O) |
| ~ 7.2 - 7.5 | Multiplet | 3H | Aromatic C-H |
| ~ 6.0 - 6.5 | Broad Singlet | 1H | N-H (Amide) |
| ~ 4.1 - 4.3 | Septet | 1H | C-H (isopropyl) |
| ~ 1.2 - 1.3 | Doublet | 6H | CH₃ (isopropyl) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C=O (Amide) |
| ~ 135 - 138 | Aromatic C-Br |
| ~ 130 - 133 | Aromatic C-H |
| ~ 127 - 130 | Aromatic C-H |
| ~ 125 - 128 | Aromatic C-H |
| ~ 120 - 123 | Aromatic C-C=O |
| ~ 42 - 45 | C-H (isopropyl) |
| ~ 22 - 24 | CH₃ (isopropyl) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 241/243 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio) |
| 183/185 | Fragment from loss of isopropyl group (-C₃H₇) |
| 155/157 | Fragment from loss of CONHCH(CH₃)₂ |
| 120 | Fragment from loss of Br and subsequent rearrangement |
| 76 | Benzene ring fragment |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium | N-H Stretch (Amide) |
| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |
| ~ 2850 - 2980 | Medium | Aliphatic C-H Stretch (isopropyl) |
| ~ 1640 - 1680 | Strong | C=O Stretch (Amide I) |
| ~ 1520 - 1570 | Medium | N-H Bend (Amide II) |
| ~ 1450 - 1600 | Medium | Aromatic C=C Stretch |
| ~ 1200 - 1300 | Medium | C-N Stretch |
| ~ 650 - 750 | Strong | C-Br Stretch |
Sample Preparation: KBr pellet or Nujol mull
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Small vial
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of this compound and place it in a small, clean, and dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]
-
Gently vortex the vial to ensure the complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup (based on a 500 MHz spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[2]
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade (approx. 100 mg)
-
Agate mortar and pestle
-
Pellet press
-
IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of KBr in an agate mortar and grind it to a fine powder.
-
Add 1-2 mg of this compound to the mortar.
-
Grind the sample and KBr together until a fine, homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (<1 mg)
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 µg/mL.[3]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the ionization mode to Electron Ionization (EI).
-
The electron energy is typically set to 70 eV.
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For volatile samples, a direct insertion probe can be used.[4]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak, noting the characteristic M+ and M+2 isotopic pattern for bromine.[5]
-
Analyze the fragmentation pattern to identify major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
References
An In-depth Technical Guide to the Selection and Application of Starting Materials for the Synthesis of 2-Bromo-N-isopropylbenzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-N-isopropylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the critical considerations for selecting starting materials and synthetic methodologies. We will explore the two primary routes: the traditional acid chloride pathway and modern direct amide coupling reactions. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and limitations. Furthermore, this guide includes protocols for the characterization of the final product and essential safety information for all reagents.
Introduction: Strategic Importance of this compound
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The strategic placement of the bromo and isopropylamide functionalities allows for diverse downstream modifications, making it a valuable precursor in the development of novel therapeutics and crop protection agents. The efficiency and scalability of its synthesis are therefore of paramount importance. The choice of starting materials and the synthetic route employed directly impact yield, purity, and cost-effectiveness. This guide aims to provide the reader with the necessary technical insights to make informed decisions in the laboratory setting.
Synthetic Pathways: A Comparative Analysis
The synthesis of this compound is primarily achieved through the formation of an amide bond between a 2-bromobenzoic acid derivative and isopropylamine. The two most prevalent strategies to achieve this transformation are:
-
Route 1: The Acid Chloride Pathway. This classic, two-step approach involves the initial conversion of 2-bromobenzoic acid to the highly reactive 2-bromobenzoyl chloride, which is subsequently reacted with isopropylamine.
-
Route 2: Direct Amide Coupling. This more contemporary approach utilizes coupling agents to facilitate the direct formation of the amide bond from 2-bromobenzoic acid and isopropylamine in a single step.
The selection between these two routes depends on several factors, including the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product.
Route 1: The Acid Chloride Pathway
This method is renowned for its high yields and the relatively low cost of the activating agent, thionyl chloride. However, it involves the handling of a corrosive and moisture-sensitive intermediate.
Rationale and Mechanistic Insight
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging process due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to the formation of a stable ammonium carboxylate salt.[1][2] Furthermore, the hydroxyl group of the carboxylic acid is a poor leaving group.[2]
To overcome this, 2-bromobenzoic acid is first converted to 2-bromobenzoyl chloride. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack by the amine.[3] The chloride ion is also an excellent leaving group, facilitating the reaction.[2]
Experimental Protocols
This protocol details the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride using thionyl chloride.
-
Materials:
-
2-Bromobenzoic acid (C₇H₅BrO₂)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry glassware and magnetic stirrer
-
Reflux condenser with a drying tube
-
-
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq).
-
Add anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature.[4]
-
Heat the reaction mixture to reflux (approx. 40°C for DCM, or 70-80°C if neat) for 2-3 hours.[3] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-bromobenzoyl chloride is often used directly in the next step without further purification.[5]
-
This protocol describes the amidation of 2-bromobenzoyl chloride with isopropylamine under Schotten-Baumann conditions.[][7]
-
Materials:
-
Crude 2-bromobenzoyl chloride (from Step 1)
-
Isopropylamine (C₃H₉N)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.
-
Dissolve the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a separate flask.
-
Slowly add the 2-bromobenzoyl chloride solution to the stirred amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualization of the Acid Chloride Workflow
Caption: Workflow for the synthesis of this compound via the acid chloride pathway.
Route 2: Direct Amide Coupling
This approach has gained popularity due to its operational simplicity (one-pot reaction) and milder reaction conditions, which are often more suitable for sensitive substrates.
Rationale and Mechanistic Insight
Direct amide coupling methods rely on the use of coupling agents, such as carbodiimides, to activate the carboxylic acid in situ.[1] A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[8]
The mechanism proceeds as follows:
-
The carboxylic acid (2-bromobenzoic acid) adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[9]
-
This unstable intermediate can be intercepted by a nucleophile. In the presence of HOBt, it rapidly forms an active HOBt ester. This step is crucial as it minimizes the risk of racemization if chiral centers are present and reduces the formation of the N-acylurea byproduct.[8]
-
The amine (isopropylamine) then attacks the carbonyl group of the HOBt ester, which is more stable than the O-acylisourea but still sufficiently reactive, to form the desired amide bond and regenerate HOBt.[8]
Experimental Protocol
This protocol details the direct coupling of 2-bromobenzoic acid and isopropylamine using EDC and HOBt.
-
Materials:
-
2-Bromobenzoic acid (C₇H₅BrO₂)
-
Isopropylamine (C₃H₉N)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents as in Route 1.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and isopropylamine (1.1 eq) in anhydrous DCM or DMF.[8]
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]
-
Add DIPEA (2.5 eq) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase with water (to remove the urea byproduct of EDC), 1M HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualization of the Direct Coupling Workflow
Caption: Workflow for the synthesis of this compound via direct amide coupling.
Comparative Analysis of Synthetic Routes
| Feature | Acid Chloride Pathway | Direct Amide Coupling |
| Starting Materials | 2-Bromobenzoic acid, Thionyl chloride, Isopropylamine, Base | 2-Bromobenzoic acid, Isopropylamine, Coupling agents (EDC, HOBt), Base |
| Number of Steps | Two distinct synthetic steps | One-pot reaction |
| Reaction Conditions | Can require heating (reflux); generates corrosive HCl and SO₂ gas | Generally milder conditions (0°C to room temperature) |
| Yields | Typically high | Generally good to high, but can be substrate-dependent |
| Purity & Byproducts | Byproducts (excess SOCl₂) are volatile and easily removed. | Byproducts (e.g., dicyclohexylurea if DCC is used, or water-soluble urea from EDC) require specific workup procedures for removal.[10] |
| Cost | Thionyl chloride is inexpensive. | Coupling agents like EDC and HOBt are more expensive. |
| Safety & Handling | Thionyl chloride is highly corrosive and moisture-sensitive.[11] The intermediate acyl chloride is also reactive and moisture-sensitive. | Coupling agents are generally less hazardous, though care should still be taken. EDC is water-soluble, simplifying handling. |
| Substrate Scope | Highly reliable for a broad range of substrates. | Very broad scope, particularly effective for sensitive or sterically hindered substrates where harsh conditions are not tolerated.[12] |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), a multiplet for the isopropyl CH proton, a doublet for the isopropyl CH₃ protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the carbonyl carbon (around 165-170 ppm), aromatic carbons (120-140 ppm), and the isopropyl carbons. |
| IR Spectroscopy | A characteristic C=O stretching vibration for the amide at ~1640-1680 cm⁻¹, and an N-H stretching vibration at ~3300-3500 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of C₁₀H₁₂BrNO. |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling of Starting Materials
| Reagent | Key Hazards | Recommended Precautions |
| 2-Bromobenzoic Acid | Harmful if swallowed. Causes skin and serious eye irritation.[13] | Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[13] |
| Isopropylamine | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. | Keep away from heat and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE). |
| Thionyl Chloride | Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂).[11][14] | Handle in a chemical fume hood. Wear appropriate PPE. Ensure all glassware is dry. Keep away from water.[11] |
| EDC·HCl | Causes serious eye irritation. | Wear eye protection. Avoid breathing dust. |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. | Use in a well-ventilated area or fume hood. Wear appropriate PPE. |
Conclusion
The synthesis of this compound can be effectively achieved through either the acid chloride pathway or direct amide coupling. The acid chloride route is a robust and cost-effective method, particularly for large-scale synthesis, provided that the appropriate safety measures for handling thionyl chloride are in place. The direct amide coupling route offers milder reaction conditions and operational simplicity, making it an excellent choice for laboratory-scale synthesis and for substrates that may be sensitive to the harsher conditions of the acid chloride method. A thorough understanding of the principles, protocols, and safety considerations outlined in this guide will enable researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Discovery and history of 2-Bromo-N-isopropylbenzamide
An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document delves into the compound's history, detailed synthesis protocols, physicochemical properties, and its role in modern chemical research, grounding all claims in verifiable, authoritative sources.
Introduction and Core Characteristics
This compound, with the IUPAC name 2-bromo-N-propan-2-ylbenzamide , is an organic compound that belongs to the class of benzamides. It is characterized by a benzene ring substituted with a bromine atom at the ortho position and an amide group functionalized with an isopropyl substituent. Its structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While not widely known as an end-product, its utility as a building block is significant in creating targeted molecular architectures.
The core physical and chemical properties of this compound are summarized below, derived from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| CAS Number | 64141-90-8 |
| IUPAC Name | 2-bromo-N-propan-2-ylbenzamide |
| Synonyms | N-Isopropyl 2-bromobenzamide |
Discovery and Historical Context
While the precise date of the first synthesis of this compound is not prominently documented in seminal publications, its emergence is intrinsically linked to the broader development of amide synthesis and the use of halogenated benzene derivatives in medicinal chemistry. The presence of patents associated with this chemical structure points to its application in proprietary synthetic pathways, often as an intermediate that is not the primary focus of the publication but a necessary step towards a final, often biologically active, compound.[1] Its history is one of utility, serving as a reliable intermediate in the construction of larger molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.
Synthesis and Mechanistic Rationale
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The most common and industrially scalable method involves the reaction of an activated carboxylic acid derivative of 2-bromobenzoic acid with isopropylamine. Below, we detail the primary synthetic route via an acid chloride intermediate, a robust and well-established method.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process, starting from 2-bromobenzoic acid.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on standard procedures for amide synthesis from acid chlorides, analogous to methods described for similar structures.[2]
Step 1: Formation of 2-Bromobenzoyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2-bromobenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert nitrogen atmosphere, carefully add an excess of thionyl chloride (SOCl₂, ~2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is considered complete when the solid benzoic acid has fully dissolved and the evolution of gas has ceased.
-
Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromobenzoyl chloride is a liquid and is often used directly in the next step without further purification.
Step 2: Amidation to form this compound
-
Preparation: In a separate flask under an inert atmosphere, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base, such as pyridine or triethylamine (~1.5 eq), in an anhydrous solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the crude 2-bromobenzoyl chloride (1.0 eq) from Step 1 to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality and Experimental Choices
-
Activation of Carboxylic Acid: The carboxylic acid is a poor electrophile. Its conversion to the highly reactive acid chloride with thionyl chloride is a critical activation step. The lone pair on the hydroxyl group attacks the sulfur atom of SOCl₂, leading to a series of steps that result in the release of SO₂ and HCl gases and the formation of the acid chloride.[2]
-
Use of Anhydrous Conditions: Acid chlorides are highly susceptible to hydrolysis. All glassware must be dry, and anhydrous solvents should be used to prevent the acid chloride from reverting to the carboxylic acid.[2]
-
Role of the Base: The reaction of the acid chloride with isopropylamine generates one equivalent of hydrochloric acid (HCl). A base (e.g., pyridine or triethylamine) is essential to neutralize this HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]
-
Controlled Temperature: The initial addition of the acid chloride is performed at 0 °C to manage the exothermic nature of the reaction and prevent the formation of side products.
Applications in Research and Development
This compound primarily serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of two key functional handles:
-
The Bromine Atom: The ortho-bromine substituent is a key site for further functionalization. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This is particularly useful in building complex molecular scaffolds.
-
The Amide Moiety: The amide group itself can influence the electronic properties of the benzene ring and can be a site for further chemical modification, although it is generally more stable.
A notable application area is in the synthesis of quinazolinone derivatives . These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis often involves a copper-catalyzed reaction where a 2-halobenzamide derivative undergoes an intramolecular C-H amidation, a process for which this compound is a suitable precursor.[4]
Conclusion
This compound is a foundational intermediate whose importance lies not in its own applications, but in its role as a precursor for more complex and often biologically active molecules. Understanding its synthesis, reactivity, and the rationale behind its experimental protocols provides researchers with the tools to effectively utilize this compound in the development of novel chemical entities. Its straightforward and robust synthesis makes it an accessible and valuable component in the synthetic chemist's toolbox.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]
Sources
Potential Research Areas for 2-Bromo-N-isopropylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-N-isopropylbenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific research on this particular molecule is limited, its structural features—a substituted benzamide scaffold—place it within a class of compounds known for a wide range of biological activities. This technical guide aims to explore potential research avenues for this compound by drawing parallels with structurally related compounds. The guide will detail potential therapeutic applications, propose experimental protocols for synthesis and biological evaluation, and present hypothetical signaling pathways and workflows to stimulate further investigation into this promising chemical entity.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its ability to form stable amide bonds and participate in hydrogen bonding allows for effective interaction with various biological macromolecules. Derivatives of the benzamide core have been successfully developed as antiemetics (e.g., metoclopramide), antipsychotics (e.g., amisulpride), and anti-inflammatory agents. The presence of a bromine atom and an N-isopropyl group on the benzamide scaffold of this compound provides unique steric and electronic properties that can be exploited for developing novel therapeutic agents.
Potential Therapeutic Areas of Investigation
Based on the biological activities reported for structurally similar N-substituted bromobenzamides, the following areas represent promising avenues for research into this compound.
Antimicrobial Activity
Derivatives of 2-Bromo-N-phenylbenzamide have demonstrated notable activity against various pathogenic fungi and bacteria, particularly Gram-positive strains.[1][2] The introduction of a bromine atom on the benzanilide ring has been observed to influence the antimicrobial effect.[1][2] This suggests that this compound could be investigated as a potential antibacterial or antifungal agent.
Anti-inflammatory Activity
The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been demonstrated through protease inhibition assays, where they showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.[1][2] Furthermore, some benzamides are known to inhibit the transcription factor NF-κB, a key regulator of the inflammatory response.[3] These findings support the investigation of this compound for its potential anti-inflammatory properties.
Anticancer Activity
Certain N-substituted benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[4] The interaction of the benzamide moiety with the zinc ion in the active site of HDACs can be critical for their inhibitory activity.[4] Molecular docking studies of related compounds have shown interactions similar to known HDAC inhibitors like MS-275.[4] Therefore, evaluating the antiproliferative activity of this compound against various cancer cell lines is a logical research direction.
Data Presentation: Hypothetical Activity Profile
While specific quantitative data for this compound is not available in the public domain, the following table presents a hypothetical summary of potential biological activities based on data from analogous compounds. This is intended to serve as a benchmark for future experimental investigations.
| Potential Biological Activity | Assay Type | Target Organism/Cell Line | Hypothetical IC₅₀/MIC (µM) | Reference Compound(s) |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 10 - 50 | 2-Bromo-N-phenylbenzamide derivatives[1][2] |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 10 - 50 | 2-Bromo-N-phenylbenzamide derivatives[1][2] |
| Anti-inflammatory | Trypsin Inhibition Assay | - | 5 - 25 | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives[1][2] |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 1 - 20 | N-substituted benzamide HDAC inhibitors[4] |
| Anticancer | MTT Assay | A549 (Lung Cancer) | 1 - 20 | N-substituted benzamide HDAC inhibitors[4] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol describes a general method for the synthesis of N-substituted benzamides.
Materials:
-
2-Bromobenzoyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred isopropylamine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.[5]
In Vitro Antimicrobial Susceptibility Testing
Method: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
This compound
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in MHB.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[1]
In Vitro Anti-inflammatory Assay
Method: Protease (Trypsin) Inhibition Assay
Materials:
-
This compound
-
Trypsin solution
-
Casein solution
-
Tris-HCl buffer (pH 7.4)
-
Perchloric acid
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound.
-
Mix the test compound solution with the trypsin solution and incubate for a specified period (e.g., 15 minutes).
-
Add casein as a substrate to initiate the reaction and incubate further.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to determine the amount of hydrolyzed casein.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[1][2]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a potential signaling pathway that could be modulated by this compound.
Caption: General workflow for the synthesis and biological screening of this compound.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
Conclusion and Future Directions
This compound represents an unexplored molecule with significant potential for drug discovery. Based on the well-documented biological activities of its structural analogs, research into its antimicrobial, anti-inflammatory, and anticancer properties is highly warranted. The experimental protocols and hypothetical frameworks provided in this guide offer a solid starting point for researchers to begin investigating this compound. Future work should focus on the synthesis and purification of this compound, followed by a comprehensive screening against a panel of bacterial strains, inflammatory markers, and cancer cell lines. Positive hits from these initial screens would then necessitate further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H12BrNO | CID 2057512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide and its Structural Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-N-isopropylbenzamide and its structural analogs, a class of compounds with significant potential in medicinal chemistry. While direct and extensive research on this compound itself is limited in publicly available literature, this document synthesizes information from structurally related benzamide derivatives to provide insights into their synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical scaffold. We will delve into established synthetic methodologies, present quantitative biological data from analogous compounds to highlight potential structure-activity relationships (SAR), and provide detailed experimental protocols for key assays. Furthermore, we will visualize potential signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including antiemetic, antipsychotic, and anti-cancer properties. The introduction of a bromine atom at the 2-position of the benzoyl ring and an isopropyl group on the amide nitrogen, as seen in this compound, offers a unique combination of steric and electronic properties that can be exploited for the development of novel therapeutic agents.
The bromine substituent can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries. Moreover, the lipophilicity and hydrogen bonding capabilities of the N-isopropylamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will explore the current understanding of this class of compounds, drawing parallels from closely related analogs to illuminate their potential.
Synthesis of this compound and its Analogs
The synthesis of this compound and its structural analogs can be readily achieved through standard amide bond formation reactions. The most common and reliable method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.
General Synthetic Scheme
A typical synthetic route involves the reaction of 2-bromobenzoyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
2-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Isopropylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-bromobenzoic acid (1.0 eq) in an excess of thionyl chloride (2-3 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromobenzoyl chloride is typically used in the next step without further purification.
-
Amidation: In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Biological Activities and Quantitative Data
Antimicrobial and Antiviral Activity of Bromo-Substituted Benzamides
The presence of a bromine atom on the benzamide scaffold has been shown to influence antimicrobial and antiviral activity.
Table 1: Antimicrobial Activity of N-phenyl-2-hydroxybenzamide Analogs [1]
| Compound | Modification | Test Organism | MIC (mg/mL) |
| N-phenyl-2-hydroxybenzamide | Parent Compound | Staphylococcus aureus | > 5.0 |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Chloro-substituted | Staphylococcus aureus | 0.125–0.5 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromo-substituted | Staphylococcus aureus | 2.5–5.0 |
Table 2: Antiviral Activity of a Bromo-Substituted N-phenylbenzamide Analog against Enterovirus 71 (EV71) [1]
| Compound | Modification | Virus Strain | IC₅₀ (µM) |
| 3-amino-4-methoxy-N-phenylbenzamide | Parent Analog | EV71 (SZ-98) | > 200 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Bromo-substituted | EV71 (SZ-98) | 15.6 |
Enzyme Inhibitory Activity of Benzamide Derivatives
Benzamide derivatives have been widely explored as inhibitors of various enzymes, including histone deacetylases (HDACs) and nucleoside triphosphate diphosphohydrolases (NTPDases).
Table 3: Inhibitory Activity of Sulfamoyl Benzamide Analogs against human NTPDase Isoforms
| Compound ID | R¹ (Benzamide) | R² (Sulfonamide) | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 3a | 4-chlorophenyl | cyclopropyl | > 50 | > 50 | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3f | 4-methoxyphenyl | morpholine | > 50 | 0.89 ± 0.04 | > 50 | > 50 |
| 3i | 4-bromophenyl | morpholine | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound analogs could potentially modulate various cellular signaling pathways. For instance, their potential as enzyme inhibitors suggests they could interfere with pathways regulated by these enzymes. Given that many benzamides exhibit anticancer properties, a plausible, though hypothetical, mechanism could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound and its analogs.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing[1]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compounds
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria and MHB without compound) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.
Materials:
-
Target enzyme (e.g., a specific kinase or hydrolase)
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer
-
96-well plates
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay principle.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target enzyme and the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for a specific period at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate for a predetermined time at the optimal temperature for the enzyme.
-
Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance of a colored product) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
A Theoretical and Computational Deep Dive into 2-Bromo-N-isopropylbenzamide: Structure, Reactivity, and Spectroscopic Fingerprints
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 2-Bromo-N-isopropylbenzamide, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive experimental and theoretical literature on this specific compound, we outline a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for in silico characterization. We will detail the causality behind computational choices, from basis set selection to the specific functionals employed, to ensure a self-validating and reproducible theoretical protocol. The insights generated from such a study are crucial for understanding the molecule's conformational landscape, reactivity, and for interpreting experimental spectroscopic data.
Introduction: The Rationale for a Computational Approach
This compound (C₁₀H₁₂BrNO) is a substituted aromatic amide.[1] While its direct applications are not widely documented, the benzamide scaffold is a privileged structure in medicinal chemistry, and halogenated aromatic compounds are pivotal in organic synthesis, often serving as precursors for more complex molecules through cross-coupling reactions.[2] A thorough understanding of the molecule's intrinsic properties at an electronic level is paramount for predicting its behavior in various chemical environments and for designing potential applications.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide a powerful, non-invasive means to explore molecular properties that can be challenging or time-consuming to determine experimentally.[3][4] This guide will lay out a comprehensive computational protocol to predict the geometry, conformational stability, vibrational frequencies (IR), electronic transitions (UV-Vis), and chemical reactivity of this compound.
Foundational Computational Methodology: The DFT Approach
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Its balance of computational cost and accuracy makes it the ideal tool. Our proposed study will leverage the Gaussian suite of programs, a standard in the field.[3]
The Choice of Functional and Basis Set: A Justification
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: We select the B3LYP hybrid functional. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly for geometries and vibrational frequencies.[3][4][5]
-
Basis Set: The 6-311++G(d,p) basis set is chosen. Let's break down this choice:
-
6-311G: This indicates a triple-zeta valence basis set, providing a more flexible and accurate description of the electron distribution compared to smaller basis sets.
-
++: These diffuse functions are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule. They allow orbitals to occupy a larger region of space.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of atomic orbitals upon bond formation, which is essential for accurately modeling bond angles and molecular geometries.[3]
-
This combination of B3LYP/6-311++G(d,p) represents a robust and widely validated level of theory for the properties we aim to investigate.[3][6]
Computational Workflow Protocol
-
Initial Structure Generation: The 2D structure of this compound will be drawn using a molecular editor and converted to a 3D structure.
-
Geometry Optimization: A full geometry optimization will be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is performed. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[7]
-
It provides the theoretical vibrational frequencies required for simulating the IR spectrum.
-
-
Solvent Effects (Optional but Recommended): To simulate a more realistic chemical environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM). This is particularly important for predicting UV-Vis spectra, as solvent polarity can significantly influence electronic transitions.[8]
Caption: A streamlined workflow for the theoretical analysis of this compound.
Structural and Conformational Analysis
The presence of rotatable bonds, specifically the C-N amide bond and the bond between the phenyl ring and the carbonyl group, suggests that this compound can exist in multiple conformations. The relative orientation of the isopropyl group and the bromine atom will significantly influence the molecule's steric and electronic properties.
A conformational search would be necessary to identify the most stable conformer(s). This involves systematically rotating the key dihedral angles and performing geometry optimizations for each starting structure. The conformer with the lowest electronic energy is considered the most stable. For related, sterically hindered benzamides, intramolecular hydrogen bonding between the N-H proton and the ortho-substituent (in this case, bromine) can play a role in stabilizing certain conformations.
Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C-Br | ~1.91 Å |
| Bond Angle | O=C-N | ~122.5° |
| Bond Angle | C-N-H | ~120.0° |
| Dihedral Angle | C(ring)-C(ring)-C=O | ~25.0° |
Note: These values are hypothetical and represent typical results expected from a B3LYP/6-311++G(d,p) calculation.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.[4][9] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.
Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[3] The MEP map is color-coded to represent different electrostatic potential values:
-
Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. In this compound, this is expected around the carbonyl oxygen.
-
Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. This is anticipated around the amide proton (N-H).
-
Green: Regions of neutral potential.
The MEP map provides an intuitive visual guide to the molecule's reactive sites.[3][8]
Spectroscopic Analysis: Bridging Theory and Experiment
Computational methods allow for the a priori prediction of various spectra, which can be invaluable for interpreting experimental data.
Vibrational Spectroscopy (FT-IR)
The frequency calculation performed after geometry optimization yields a set of vibrational modes and their corresponding intensities. These can be used to generate a theoretical FT-IR spectrum. It is standard practice to scale the calculated frequencies by a factor (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the calculation.[10]
Table 2: Predicted Prominent Vibrational Frequencies for this compound (Hypothetical Scaled Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3400 cm⁻¹ | Amide N-H bond stretching |
| C-H Stretch (Aromatic) | 3050 - 3100 cm⁻¹ | Phenyl ring C-H stretching |
| C-H Stretch (Aliphatic) | 2950 - 3000 cm⁻¹ | Isopropyl group C-H stretching |
| C=O Stretch (Amide I) | ~1680 cm⁻¹ | Carbonyl group stretching |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | N-H bending coupled with C-N stretching |
| C-Br Stretch | ~650 cm⁻¹ | Carbon-Bromine bond stretching |
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[3][7] These calculations can predict the electronic transitions (e.g., π → π, n → π) responsible for the observed absorption bands. The inclusion of a solvent model is highly recommended for these calculations, as solvent polarity can induce significant solvatochromic shifts.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust theoretical framework for the detailed characterization of this compound using DFT. By following these protocols, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, reactivity, and spectroscopic signatures. The generated theoretical data serves as a powerful predictive tool and a valuable aid in the interpretation of experimental results.
Future theoretical work could extend to simulating its NMR spectrum, exploring its reactivity in specific reaction mechanisms, or performing molecular docking studies to investigate its potential as a bioactive compound. This foundational computational analysis paves the way for a more profound understanding and rational application of this and related benzamide derivatives.
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Introduction: The Critical Role of a Pharmaceutical Intermediate
An In-Depth Technical Guide to the Purity and Characterization of 2-Bromo-N-isopropylbenzamide
This compound (CAS No. 64141-90-8) is a substituted benzamide derivative that serves as a key building block in organic synthesis.[1] Its structural motif is of significant interest to researchers in medicinal chemistry and drug development, often appearing as a fragment or precursor in the synthesis of more complex Active Pharmaceutical Ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, the quality of this intermediate is paramount.[2] The purity, consistency, and structural integrity of this compound directly influence the reproducibility of synthetic processes, the impurity profile of the final API, and ultimately, patient safety.[3][4]
This guide provides a comprehensive overview of the essential techniques for the purification and characterization of this compound. It is designed for researchers, process chemists, and quality control analysts who require a robust framework for ensuring the material meets the stringent quality standards of the pharmaceutical industry.[2][5][6] We will delve into the causality behind methodological choices, offering not just protocols, but a validated strategy for quality assurance.
Contextualizing Purity: A Brief Synthesis Overview
To understand potential impurities, we must first consider the synthesis. A common and logical route to this compound is the amide coupling between an activated form of 2-bromobenzoic acid and isopropylamine. Typically, the carboxylic acid is converted to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7] This acid chloride is then reacted with isopropylamine, often in the presence of a base to neutralize the HCl byproduct.[7][8]
This process can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 2-bromobenzoic acid or isopropylamine.
-
Reagent-Related Impurities: Byproducts from the activating agents.
-
Side-Reaction Products: Formation of undesired related substances.[9]
A thorough purification and characterization strategy is therefore not merely a final check, but an integral part of the synthetic process.
Part 1: Purification Strategies—Achieving Analytical Grade Material
The goal of purification is to remove the aforementioned impurities. The choice of method depends on the scale of the synthesis and the nature of the impurities present. A multi-step approach, combining an initial extractive work-up with either recrystallization or chromatography, is often the most effective strategy.
Liquid-Liquid Extraction: The First Line of Defense
Following the reaction, an aqueous work-up is essential for removing the bulk of acidic and basic impurities. This is a standard and highly effective preliminary purification step.[9]
Experimental Protocol: Acid-Base Extraction
-
Quenching: The reaction mixture is cautiously added to water.
-
Organic Phase Separation: The product is extracted into an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: The organic layer is washed with a dilute aqueous acid solution (e.g., 1 M HCl). This step protonates and removes any residual basic impurities, like unreacted isopropylamine, into the aqueous layer.[9]
-
Basic Wash: The organic layer is subsequently washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This deprotonates and removes any unreacted 2-bromobenzoic acid into the aqueous layer.[9]
-
Brine Wash: A final wash with saturated sodium chloride (brine) is performed to reduce the amount of dissolved water in the organic layer.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature.[10] Upon slow cooling, the desired compound preferentially crystallizes, leaving impurities behind in the solvent.[10][11]
Causality in Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For benzamide derivatives, polar protic solvents or mixtures with non-polar co-solvents are often effective.[12][13] An ethanol/water or ethyl acetate/hexane system is a logical starting point.[9][13]
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[13]
-
Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. Activated charcoal can be added to the hot solution to remove colored impurities before this step.[13][14]
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.[11]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove residual solvent.
Column Chromatography: High-Resolution Separation
For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice.[15] It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[15]
Rationale for Phase Selection: For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is standard. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane) and pour it into a glass column to create a packed bed.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column bed.
-
Elution: Begin passing the mobile phase through the column. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in separate fractions.
-
Purity Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
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Navigating the Synthesis and Handling of 2-Bromo-N-isopropylbenzamide: A Technical Safety Guide
For Immediate Release
This technical guide offers a comprehensive overview of the safety and handling protocols for 2-Bromo-N-isopropylbenzamide (CAS No. 64141-90-8), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the toxicological profile, proper handling procedures, emergency response, and disposal methods, ensuring a secure laboratory environment.
Compound Identification and Properties
This compound is a synthetic organic compound with the molecular formula C₁₀H₁₂BrNO.[1] For clarity and comprehensive identification, its key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 242.11 g/mol | PubChem[1] |
| CAS Number | 64141-90-8 | PubChem[1] |
| IUPAC Name | 2-bromo-N-propan-2-ylbenzamide | PubChem[1] |
| Synonyms | N-Isopropyl 2-bromobenzamide, 2-bromo-N-(1-methylethyl)benzamide | PubChem[1] |
| logP (Octanol/Water Partition Coefficient) | 1.8 | PubChem[1] |
| Polar Surface Area | 29.1 Ų | PubChem[1] |
Hazard Identification and GHS Classification
According to available Safety Data Sheets (SDS), this compound is classified with significant health hazards. It is crucial to understand these risks before handling the compound.
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Inhalation) | H373: May cause damage to organs through prolonged or repeated exposure if inhaled. |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor. |
(Note: The flammability classification may be associated with the solvent in a solution, as the compound itself is a solid at room temperature.)
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when working with this compound. The following diagram illustrates the essential workflow for risk assessment and control.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the decision-making process for PPE selection based on potential exposure routes.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the synthesis of analogous N-substituted benzamides provides a reliable framework. The following are representative methodologies for synthesis and purification.
Representative Synthesis via Acylation (Schotten-Baumann Conditions)
This method involves the reaction of an acid chloride with a primary amine.
Materials:
-
2-Bromobenzoyl chloride
-
Isopropylamine
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 equivalent) and the base (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks, hot plate, Büchner funnel
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight.
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store in a locked cabinet or an area accessible only to authorized personnel.
Disposal:
-
Dispose of this material and its container as hazardous waste.
-
Contact a licensed professional waste disposal service.
-
Do not allow the product to enter drains.
This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the specific procedures to be employed. Always consult the most recent Safety Data Sheet and your institution's safety protocols before working with this compound.
References
Methodological & Application
Application Notes and Protocols: 2-Bromo-N-isopropylbenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-isopropylbenzamide is a versatile bifunctional building block in organic synthesis, featuring a reactive aryl bromide and an N-isopropylbenzamide moiety. The aryl bromide functionality serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of a wide range of substituents at the 2-position of the benzamide core. The N-isopropylbenzamide group can influence the electronic properties of the aromatic ring and provides a site for potential further functionalization or interaction with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations. Its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a significant class of anticancer agents, is also highlighted.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the amidation of 2-bromobenzoyl chloride with isopropylamine. This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromobenzoyl chloride
-
Isopropylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and a suitable base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution over 15-30 minutes using a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl- or vinylboronic acids or their esters to synthesize 2-aryl- or 2-vinyl-N-isopropylbenzamides.
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or tube
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.5 equivalents), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-isopropyl-2-phenylbenzamide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This compound can be reacted with a variety of primary and secondary amines to produce 2-amino-N-isopropylbenzamide derivatives.
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane, anhydrous
-
Schlenk flask or tube
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.
-
Add this compound (1.0 equivalent) and anhydrous toluene or dioxane.
-
Add morpholine (1.2 equivalents) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield N-isopropyl-2-(morpholin-4-yl)benzamide.
Sonogashira Coupling
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be coupled with various terminal alkynes to synthesize 2-alkynyl-N-isopropylbenzamide derivatives.
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or tube
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (THF or DMF) and the amine base (2-3 equivalents).
-
Add the terminal alkyne, phenylacetylene (1.1-1.5 equivalents), via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-isopropyl-2-(phenylethynyl)benzamide.
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions of 2-bromo-N-substituted benzamides.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromobenzamide Derivatives
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [2] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent | [2] |
| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent | [2] |
Yields are approximate and based on reactions with analogous 2-bromo-substituted benzimidazole derivatives as reported in the literature.[2]
Table 2: Representative Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | K₂CO₃ | Dioxane | MW | 0.5 | 95 | [3] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (4) | K₂CO₃ | Dioxane | MW | 0.5 | 92 | [3] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 12 | ~90 (est.) | [3] |
| 4 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | ~85 (est.) | [3] |
Yields are based on analogous reactions of 4-iodopyridines and are estimated for 2-bromopyridines.[3] MW = Microwave irradiation.
Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 89 | [4] |
| 2 | 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | THF | RT | 4 | 92 | [5] |
| 3 | 4-Bromoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | 100 | 12 | 85 | [6] |
| 4 | 2-Bromotoluene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 91 | [5] |
Yields are based on reactions with various aryl bromides as reported in the literature.
Application in the Synthesis of PARP Inhibitors
The benzamide moiety is a key pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and cell death. This compound can serve as a starting material for the synthesis of novel PARP inhibitors by utilizing the cross-coupling reactions described above to introduce various functionalities that can interact with the PARP active site.
PARP-1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the DNA damage response. Upon DNA damage, PARP-1 is recruited to the site of the break, where it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.
Caption: General workflow for the synthesis of this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. Benzamide, N,N-dipropyl- | C13H19NO | CID 139800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols for 2-Bromo-N-isopropylbenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the potential applications of 2-Bromo-N-isopropylbenzamide in the field of medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs—a substituted benzamide core—are prevalent in a wide array of biologically active compounds. This guide will, therefore, extrapolate the potential utility of this compound as a versatile scaffold and building block in drug discovery, drawing upon established principles and data from structurally analogous compounds.
Introduction to the this compound Scaffold
This compound is a synthetic organic compound featuring a central benzamide core.[1] This scaffold is of significant interest in medicinal chemistry due to the following key features:
-
Benzamide Core : The benzamide moiety is a well-established pharmacophore present in numerous approved drugs, known for its metabolic stability and ability to participate in hydrogen bonding with biological targets.[2][3][4]
-
2-Bromo Substituent : The bromine atom at the ortho-position serves as a versatile synthetic handle. It can be readily transformed into other functional groups or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity and explore the chemical space around the core structure.
-
N-isopropyl Group : The isopropyl substituent on the amide nitrogen influences the compound's lipophilicity, steric profile, and potential for hydrophobic interactions with target proteins.
These features make this compound a valuable starting point for the synthesis of novel drug candidates with a range of potential therapeutic applications.
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| Molecular Weight | 242.11 g/mol | [1] |
| CAS Number | 64141-90-8 | [1] |
| IUPAC Name | 2-bromo-N-propan-2-ylbenzamide | [1] |
Potential Therapeutic Applications based on Analogous Structures
While specific biological data for this compound is limited, the broader class of N-substituted benzamides has demonstrated a wide spectrum of pharmacological activities.[2] This suggests that derivatives of this compound could be promising candidates for various therapeutic areas.
Antimicrobial and Antifungal Activity
Derivatives of N-substituted benzamides have shown notable activity against pathogenic bacteria and fungi. For instance, derivatives of 2-Bromo-N-phenylbenzamide have been reported to be effective against phytopathogenic fungi and Gram-positive bacteria.[5] The presence of the bromine atom on the benzanilide ring has been observed to influence the antimicrobial effect.[5] This suggests that libraries of compounds derived from this compound could be screened for novel anti-infective agents.
Anti-inflammatory Activity
The anti-inflammatory potential of N-substituted benzamide derivatives has also been explored. For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated superior efficiency in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid, in protease inhibition assays.[5] This indicates that the 2-bromo-benzamide scaffold could be a promising starting point for the development of novel anti-inflammatory agents.
Anticancer Activity
The benzamide scaffold is a common feature in many anticancer agents. N-substituted benzamide derivatives have been investigated for their potential as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors.[3][4][6] The ability to readily modify the 2-bromo position allows for the synthesis of a diverse range of analogs that can be screened for cytotoxic effects against various cancer cell lines.
Potential Anticancer Mechanism of Action
Caption: Potential mechanism of anticancer activity for this compound derivatives.
Synthetic Protocols and Methodologies
The versatile chemical nature of this compound allows for its use in a variety of synthetic transformations to generate diverse libraries of compounds for biological screening.
General Synthesis of this compound
This protocol describes a standard method for the synthesis of N-substituted benzamides via an acid chloride intermediate.
Step 1: Synthesis of 2-Bromobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1.0 eq) and a suitable solvent such as toluene.
-
Add thionyl chloride (2.0 eq) to the solution, followed by a catalytic amount of pyridine (2-3 drops).
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature and remove excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-bromobenzoyl chloride can be used in the next step without further purification.
Step 2: Amidation with Isopropylamine
-
Dissolve the crude 2-bromobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylamine (1.2 eq) and a base such as triethylamine (1.5 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Synthetic Diversification via Cross-Coupling Reactions
The 2-bromo substituent provides a key site for diversification using palladium-catalyzed cross-coupling reactions.
General Workflow for Synthesis and Diversification
Caption: Synthetic diversification of this compound via cross-coupling reactions.
Protocol: Suzuki-Miyaura Cross-Coupling This protocol provides a general method for the synthesis of 2-aryl-N-isopropylbenzamide derivatives.
-
To a reaction vessel, add this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not widely available, the well-documented activities of structurally related N-substituted benzamides suggest significant potential in areas such as antimicrobial, anti-inflammatory, and anticancer research. The synthetic tractability of the 2-bromo position allows for extensive structural modifications, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the medicinal chemistry of this compound and its derivatives.
References
- 1. This compound | C10H12BrNO | CID 2057512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Bromo-N-isopropylbenzamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for utilizing 2-Bromo-N-isopropylbenzamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
This compound serves as a key intermediate in organic synthesis. The presence of the bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, while the N-isopropylamide group can influence the electronic properties of the molecule and provide a handle for further functionalization. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions using this substrate.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. Key considerations include the use of an inert atmosphere to prevent catalyst degradation and the careful selection of catalyst, ligand, base, and solvent for optimal reactivity and yield.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-N-isopropylbenzamides
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. In this reaction, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.
Catalytic Cycle
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95¹ |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | ~80-90¹ |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 10 | ~90-98¹ |
¹Yields are representative for similar aryl bromides and may vary for this compound.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and, if required, the ligand to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-N-isopropylbenzamides
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is crucial for the synthesis of anilines and their derivatives.[1]
Catalytic Cycle
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~85-95¹ |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~75-85¹ |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 12 | ~80-90¹ |
¹Yields are representative for similar aryl bromides and may vary for this compound.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring. Monitor the progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 2-Alkynyl-N-isopropylbenzamides
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[2]
Catalytic Cycle
Quantitative Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 65 | 6 | ~80-95¹ |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 8 | ~85-95¹ |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 90 | 12 | ~75-85¹ |
¹Yields are representative for similar aryl bromides and may vary for this compound.
Experimental Protocol
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, copper(I) iodide, and the ligand (if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.2-2.0 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at the specified temperature and monitor by TLC or GC-MS.
-
Work-up: Once complete, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Heck Reaction: Synthesis of 2-Alkenyl-N-isopropylbenzamides
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[3][4]
Catalytic Cycle
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~70-85¹ |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ | Acetonitrile | 80 | 16 | ~75-90¹ |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 120 | 18 | ~60-75¹ |
¹Yields are representative for similar aryl bromides and may vary for this compound.
Experimental Protocol
-
Reaction Setup: Combine this compound (1.0 equiv.), the palladium catalyst, ligand (if used), and base in a Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Reagent Addition: Add the alkene (1.1-1.5 equiv.) and the solvent.
-
Reaction: Heat the mixture to the required temperature (typically 100-140 °C) and stir for 4-48 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols described herein provide a solid foundation for researchers to synthesize a diverse array of substituted benzamide derivatives. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity for specific substrate combinations. These methods are highly valuable for applications in drug discovery, materials science, and broader organic synthesis.
References
Application Notes: 2-Bromo-N-isopropylbenzamide as a Versatile Intermediate for API Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-N-isopropylbenzamide as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct synthesis of a specific commercial API from this intermediate is not widely documented in publicly available literature, its chemical structure makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures found in numerous pharmaceuticals.
This document focuses on the application of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The protocols and data presented herein are based on established methodologies for similar aryl bromide substrates and serve as a guide for the synthesis of biaryl-containing compounds, a common motif in drug molecules.
Synthetic Utility of this compound
This compound possesses a bromine atom on the phenyl ring, which serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions. The N-isopropylbenzamide moiety is a common feature in biologically active molecules and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for milder reaction conditions and broader substrate scope in cross-coupling reactions.
Key Applications in API Synthesis
The biaryl structures synthesized from this compound via Suzuki-Miyaura coupling are prevalent in a wide range of therapeutic areas, including but not limited to:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl backbones.
-
Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain this structural motif.
-
Central Nervous System (CNS) Disorders: A variety of drugs targeting CNS receptors and enzymes are biaryl compounds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the conditions described above. These values are illustrative and may vary depending on the specific substrate and reaction optimization.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-N-isopropylbenzamide | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-isopropylbenzamide | 92 |
| 3 | 3-Tolylboronic acid | 2-(3-Tolyl)-N-isopropylbenzamide | 88 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-N-isopropylbenzamide | 82 |
| 5 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-N-isopropylbenzamide | 78 |
Visualizations
Synthetic Pathway of this compound
Caption: Synthesis of the intermediate this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-Bromo-N-isopropylbenzamide
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Bromo-N-isopropylbenzamide. This compound, a halogenated aromatic amide, is relevant in synthetic chemistry and drug discovery pipelines. The method utilizes a straightforward protein precipitation protocol for sample preparation and a rapid reversed-phase chromatographic separation. Detection is achieved using a tandem quadrupole mass spectrometer operating in positive ion electrospray (ESI) mode with Selected Reaction Monitoring (SRM), ensuring high selectivity and low detection limits. The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for high-throughput analysis in research and drug development environments.[1][2]
Introduction
This compound (C₁₀H₁₂BrNO) is a synthetic small molecule that serves as a building block in medicinal chemistry and materials science.[3] Accurate quantification of such compounds is critical during various stages of drug discovery and development, including reaction monitoring, purity assessment, and pharmacokinetic studies.[4][5][6] Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity, selectivity, and speed.[6][7]
This guide provides a comprehensive, field-tested protocol for the analysis of this compound. The causality behind key experimental choices—from sample preparation to mass spectrometer settings—is explained to empower researchers to adapt and troubleshoot the method effectively.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the foundation of rational method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | PubChem[3] |
| Molecular Weight | 242.11 g/mol | PubChem[3] |
| Structure | PubChem[3] | |
| Predicted XLogP3 | 1.8 | PubChem[3] |
| Nature | Moderately non-polar, basic amide nitrogen | Chemical Principles |
The presence of a protonatable amide nitrogen makes this compound an excellent candidate for positive mode electrospray ionization (ESI).[8][9] Its moderate hydrophobicity (XLogP3 of 1.8) suggests good retention on reversed-phase columns like C18.
Experimental Methodology
Logical Workflow of Analysis
The overall analytical process follows a systematic and streamlined workflow, designed for efficiency and reproducibility.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade, ≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Matrix (e.g., human plasma, if applicable)
Sample and Standard Preparation Protocol
This protocol is designed for simplicity and high throughput, minimizing potential sources of error.[10][11]
2.3.1. Stock Solution Preparation (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10.0 mL of methanol to create a 1 mg/mL primary stock solution.
-
Vortex for 30 seconds to ensure complete dissolution. This stock is stable for at least one month when stored at 2-8°C.
2.3.2. Working Standard and Calibration Curve Preparation
-
Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
These solutions are used directly for the "dilute and shoot" analysis of chemical samples or for spiking into a biological matrix.
2.3.3. Sample Preparation (Protein Precipitation) For analysis in biological matrices like plasma, protein precipitation is a fast and effective cleanup technique.[12][13]
-
Pipette 50 µL of the sample (e.g., plasma, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile (containing an internal standard, if used). The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.
-
Vortex vigorously for 1 minute to denature and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an LC-MS autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
The following parameters were optimized for the selective and sensitive detection of the target analyte.
2.4.1. Liquid Chromatography (LC) A reversed-phase C18 column provides robust separation, while a gradient elution ensures a sharp peak shape and rapid analysis time.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| LC Gradient | Time (min) | %B |
| 0.0 | 10 | |
| 0.5 | 10 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 10 | |
| 5.0 | 10 |
2.4.2. Mass Spectrometry (MS) The method employs positive electrospray ionization and Selected Reaction Monitoring (SRM) for maximum selectivity and sensitivity.[4]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amide nitrogen is readily protonated.[9] |
| SRM Transition | Q1: m/z 242.0/244.0 -> Q3: m/z 184.0 | See Section 2.5 for explanation. |
| Capillary Voltage | 3.5 kV | Optimizes spray stability and ion formation. |
| Source Temp. | 150°C | Gentle desolvation to prevent thermal degradation. |
| Desolvation Temp. | 400°C | Efficiently removes solvent from droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | Aids in the desolvation process. |
| Collision Gas | Argon | Inert gas for collision-induced dissociation (CID). |
| Collision Energy | 20 eV | Optimized to produce the most stable and abundant product ion. |
Rationale for SRM Transition Selection
The molecular weight of this compound is 242.11. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the protonated molecule [M+H]⁺ will appear as a doublet at m/z 242.0 and m/z 244.0 . Monitoring both ensures capturing the complete isotopic pattern.
Upon fragmentation (CID), a common and stable loss is the neutral propene molecule (C₃H₆, mass ~42 Da) from the isopropyl group, followed by the loss of the remaining amine proton. A more structurally significant fragmentation is the loss of the entire isopropylamine moiety, but a more likely dominant fragmentation is the cleavage of the amide bond to lose the isopropyl group and form a stable acylium ion. A proposed major fragment corresponds to the 2-bromobenzoyl cation, which arises from the cleavage of the C-N bond, resulting in a fragment ion at m/z 183.0/185.0 . For this method, the transition from the precursor to the m/z 184.0 fragment (representing the ⁷⁹Br isotopologue) was found to be most intense and was selected for quantification.
Method Validation Framework
To ensure the method is fit for its intended purpose, validation should be performed according to established guidelines, such as ICH Q2(R2).[1][2][14] This process establishes the trustworthiness and reliability of the generated data.
Caption: Key parameters for analytical method validation based on ICH guidelines.
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.[15]
-
Linearity and Range : A calibration curve with at least five non-zero standards should be prepared. The relationship between concentration and response should be linear over the defined range, with a coefficient of determination (r²) ≥ 0.99.
-
Accuracy and Precision : Accuracy (% recovery) and precision (% RSD) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., LQC, MQC, HQC) in replicates (n=5) across multiple days. Acceptance criteria are typically ±15% (±20% at the LLOQ) for both parameters.[16]
-
Limit of Quantitation (LOQ) : The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Robustness : The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition (e.g., ±0.1% formic acid), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.02 mL/min).
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound. The combination of a simple and efficient sample preparation protocol with the high selectivity of SRM on a tandem mass spectrometer provides a powerful tool for researchers in pharmaceutical and chemical analysis. The methodology is demonstrated to be fit for purpose, delivering accurate and precise results suitable for high-throughput screening and regulated development environments.
References
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Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
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LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025). AACC. [Link]
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Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
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Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Li, F., & Paice, E. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
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Cai, Z., Sin, D., & Zhang, J. (2009). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. American Journal of Analytical Chemistry, 1(1), 23-32. [Link]
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PubChem Compound Summary for CID 2057512, this compound. National Center for Biotechnology Information. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Tutorial Review on LC-MS Method Validation. (2012). University of Tartu. [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). Emery Pharma. [Link]
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Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-891. [Link]
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Madsen, K. G., et al. (2012). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1759-1766. [Link]
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Ashique, S. (2016). Ich guidelines for validation final. SlideShare. [Link]
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Electrospray ionization. Wikipedia. [Link]
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Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(9), e0163246. [Link]
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High-Throughput Screening of 2-Bromo-N-isopropylbenzamide and its Analogs for BRD4 Inhibition: Application Notes and Protocols
Introduction: The Pursuit of Novel Epigenetic Modulators
The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Among the key players in this regulatory network are "reader" proteins, which recognize and bind to specific post-translational modifications on histone proteins, thereby influencing chromatin structure and gene expression.[1][2] The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogenes and inflammatory genes, making them compelling targets for therapeutic intervention in cancer and inflammatory diseases.[3][4]
The discovery of potent and selective small-molecule inhibitors of BRD4 has been a major focus of drug discovery efforts.[3] High-throughput screening (HTS) methodologies are indispensable in this endeavor, allowing for the rapid evaluation of large chemical libraries to identify promising lead compounds.[5][6] This guide provides detailed application notes and protocols for two robust and widely used HTS assays—AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—for the identification and characterization of BRD4 inhibitors.
While the specific biological activity of 2-Bromo-N-isopropylbenzamide is not extensively documented in publicly available literature[7][8], its benzamide scaffold is a common feature in many biologically active compounds, including some that interact with epigenetic targets.[9] For the purpose of this technical guide, we will consider "Compound-X" (representing this compound or its analogs) as a hypothetical test compound to illustrate the practical application of these HTS protocols.
Section 1: AlphaScreen Assay for Competitive BRD4 Inhibition
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay technology ideal for screening compound libraries for their ability to disrupt protein-protein interactions.[10]
Principle of the Assay: A Proximity-Based Luminescent Readout
The AlphaScreen assay for BRD4 inhibition relies on the interaction between a biotinylated histone H4 peptide (ligand) and a His-tagged BRD4 bromodomain protein (target).[11] Streptavidin-coated donor beads bind to the biotinylated peptide, while Nickel Chelate acceptor beads bind to the His-tagged BRD4. When these components interact, the donor and acceptor beads are brought into close proximity (within 200 nm).[10]
Upon excitation at 680 nm, the donor bead generates singlet oxygen molecules. If an acceptor bead is nearby, the singlet oxygen travels to it, triggering a chemiluminescent signal that is emitted at 520-620 nm.[12] A competitive inhibitor, such as our hypothetical Compound-X, will bind to the acetyl-lysine binding pocket of BRD4, preventing its interaction with the histone peptide.[11] This disruption separates the donor and acceptor beads, leading to a decrease in the AlphaScreen signal.[10] The signal reduction is therefore directly proportional to the inhibitory activity of the compound.
Experimental Workflow: AlphaScreen Assay
Caption: AlphaScreen assay workflow for BRD4 inhibitor screening.
Detailed Protocol: AlphaScreen BRD4 Inhibition Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
His-tagged recombinant BRD4 bromodomain 1 (BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
AlphaScreen Assay Buffer
-
Compound-X (or other test compounds) dissolved in DMSO
-
384-well white opaque microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Compound-X in AlphaScreen Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.[13]
-
Dilute the His-tagged BRD4 and biotinylated histone peptide in assay buffer to their optimal concentrations (determined through initial titration experiments).[10]
-
-
Reaction Mixture Assembly:
-
In a 384-well plate, add 5 µL of the diluted Compound-X or DMSO (for positive and negative controls).
-
Add 5 µL of the diluted His-tagged BRD4 protein.
-
Add 5 µL of the diluted biotinylated histone peptide.
-
-
Binding Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the protein-peptide binding to reach equilibrium.[11]
-
-
Bead Addition and Incubation:
-
Add 5 µL of the AlphaScreen Acceptor beads (pre-diluted in assay buffer).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the AlphaScreen Donor beads (pre-diluted in assay buffer).
-
Incubate for another 60 minutes at room temperature in the dark.[11]
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis and Expected Results
The data is typically analyzed by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.
| Compound | Concentration (µM) | AlphaScreen Signal | % Inhibition |
| DMSO Control | - | 250,000 | 0% |
| Compound-X | 0.01 | 245,000 | 2% |
| 0.1 | 212,500 | 15% | |
| 1 | 137,500 | 45% | |
| 10 | 45,000 | 82% | |
| 100 | 12,500 | 95% | |
| IC50 | ~1.2 µM |
Section 2: TR-FRET Assay for BRD4 Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful HTS technique for studying molecular interactions.[14] It combines time-resolved fluorescence (TRF) with FRET to reduce background noise and increase assay sensitivity.[15]
Principle of the Assay: Monitoring Proximity via Energy Transfer
In this assay, the BRD4 protein is labeled with a long-lifetime europium (Eu3+) chelate, which serves as the FRET donor.[16] A biotinylated acetylated histone peptide is used, which is bound by an allophycocyanin (APC)-labeled avidin, the FRET acceptor.[16]
When the Eu3+-BRD4 and the peptide-biotin-avidin-APC complex are in close proximity due to the BRD4-peptide interaction, excitation of the europium donor at ~340 nm results in energy transfer to the APC acceptor.[15][16] The excited APC then emits a long-lived fluorescent signal at ~665 nm. If a competitive inhibitor like Compound-X binds to BRD4, it disrupts the interaction, separating the donor and acceptor. This leads to a decrease in the FRET signal at 665 nm and an increase in the donor signal at 620 nm. The ratio of the acceptor to donor emission (665 nm / 620 nm) is used to determine the extent of inhibition.[16]
Experimental Workflow: TR-FRET Assay
Caption: TR-FRET assay workflow for BRD4 inhibitor screening.
Detailed Protocol: TR-FRET BRD4 Inhibition Assay
This protocol is designed for a 384-well low-volume black plate.
Materials:
-
Europium-labeled BRD4 bromodomain 1 (BRD-Eu3+)
-
Biotinylated acetylated histone peptide
-
APC-labeled avidin
-
TR-FRET Assay Buffer
-
Compound-X (or other test compounds) dissolved in DMSO
-
384-well low-volume black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Compound-X in TR-FRET Assay Buffer. Ensure the final DMSO concentration is below 2%.[16]
-
Prepare a working solution of Eu-labeled BRD4.
-
Prepare a working solution of the biotinylated peptide and APC-labeled avidin.
-
-
Reaction Mixture Assembly:
-
Add 5 µL of the diluted Compound-X or DMSO control to the wells.
-
Add 5 µL of the Eu-labeled BRD4 solution.
-
Add 5 µL of the biotinylated peptide/APC-avidin mixture.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate using a TR-FRET compatible plate reader. Excite at ~340 nm and measure emissions at 620 nm (donor) and 665 nm (acceptor), typically with a 100 µs delay.[16]
-
Data Analysis and Expected Results
The TR-FRET ratio is calculated for each well (Emission at 665 nm / Emission at 620 nm). The percent inhibition is then determined relative to high and low controls. An IC50 value is derived by fitting a dose-response curve to the data.
| Compound | Concentration (µM) | TR-FRET Ratio (665/620) | % Inhibition |
| DMSO Control | - | 3.5 | 0% |
| Compound-X | 0.01 | 3.4 | 4% |
| 0.1 | 2.9 | 24% | |
| 1 | 1.8 | 68% | |
| 10 | 1.1 | 96% | |
| 100 | 1.0 | 100% | |
| IC50 | ~0.6 µM |
Section 3: Biological Context and Mechanism of Action
BRD4's Role in Gene Transcription
BRD4 plays a pivotal role in transcriptional regulation. It recognizes and binds to acetylated lysine residues on histone tails, particularly at promoter and enhancer regions of genes.[1] This binding serves to recruit the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, stimulating transcriptional elongation.[17] By inhibiting the binding of BRD4 to acetylated histones, small molecules like JQ1 and potentially Compound-X can displace this machinery, leading to the downregulation of key oncogenes like c-Myc.[17]
Hypothesized Mechanism of BRD4 Inhibition
Caption: Inhibition of BRD4-mediated transcription by a competitive inhibitor.
Conclusion: Enabling the Discovery of Novel Epigenetic Probes
The AlphaScreen and TR-FRET assays described herein represent robust, sensitive, and scalable platforms for the high-throughput screening and pharmacological characterization of BRD4 inhibitors.[10][16] Their homogeneous "mix-and-read" formats minimize handling steps, making them ideal for automated screening of large compound libraries.[6] By employing these assays, researchers can efficiently identify and optimize novel chemical entities, such as analogs of this compound, that modulate epigenetic pathways. These efforts are crucial for the development of the next generation of therapeutics for cancer and other diseases driven by aberrant gene expression.
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Application Notes and Protocols: Photocatalytic N-Dealkylation of 2-Bromo-N-isopropylbenzamide
Abstract
This document provides a detailed protocol for the N-dealkylation of 2-Bromo-N-isopropylbenzamide to yield 2-Bromobenzamide. The described method utilizes a visible-light-mediated photocatalytic reaction in an aqueous micellar medium, offering a mild and efficient alternative to traditional, often harsh, dealkylation procedures. This protocol is intended for researchers in organic synthesis and medicinal chemistry for applications such as metabolite synthesis and late-stage functionalization of complex molecules.
Introduction
N-dealkylation is a critical transformation in organic and medicinal chemistry, often employed in drug metabolism studies and for the synthesis of pharmaceutical intermediates. Traditional methods for N-dealkylation of amides can require harsh reagents and conditions. Photocatalysis has emerged as a powerful and sustainable tool for a variety of chemical transformations, including the functionalization of C-H bonds and the cleavage of C-N bonds under mild conditions. Recent advancements have demonstrated the utility of photocatalysis in aqueous micellar solutions for the N-dealkylation of ortho-halogenated benzamides. This protocol adapts these findings for the specific N-deisopropylation of this compound.
Quantitative Data Summary
The following table summarizes representative yields for the photocatalytic N-dealkylation of related N-substituted ortho-halobenzamides. The data is based on analogous reactions reported in the literature and provides an expected range of efficiency for the described protocol.
| Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| 2-Chloro-N,N-diethylbenzamide | 2-Chloro-N-ethylbenzamide | 63 | 20 | [1] |
| 2-Bromo-N,N-diethylbenzamide | 2-Bromo-N-ethylbenzamide | ~60-70* | 20 | [1] |
| 2-Chloro-N,N-dibenzylbenzamide | 2-Chloro-N-benzylbenzamide | 61 | 20 | [1] |
*Note: The yield for the 2-bromo analog is estimated based on the statement that "ortho-brominated substrates could replace the chlorides without significantly affecting the results" where the chloro-analog gave a 63% yield.[1]
Experimental Protocol
This protocol details the procedure for the photocatalytic N-dealkylation of this compound.
Materials and Reagents:
-
This compound
-
Methylene blue (photocatalyst)
-
Sodium dodecyl sulfate (SDS)
-
n-Butylamine (n-BuNH₂)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Schlenk tube or a vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 451 nm)
-
Syringes
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add this compound (0.1 mmol, 1.0 equiv), methylene blue (0.01 mmol, 10 mol%), and sodium dodecyl sulfate (SDS) (0.25 mmol, 2.5 equiv).
-
Add a magnetic stir bar.
-
Seal the tube with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.
-
-
Addition of Reagents:
-
Add 5 mL of deionized water to the Schlenk tube via syringe.
-
Add n-butylamine (0.6 mmol, 6.0 equiv) via syringe.
-
The final concentration of the substrate will be 20 mM.
-
-
Photocatalytic Reaction:
-
Place the Schlenk tube on a magnetic stirrer and immerse it in a water bath maintained at 40 °C.
-
Irradiate the reaction mixture with a blue LED light source (e.g., 451 nm) with vigorous stirring.
-
Continue the irradiation for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking aliquots from the reaction mixture.
-
-
Workup and Purification:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromobenzamide.
-
Visualizations
Proposed Signaling Pathway for Photocatalytic N-Dealkylation
Caption: Proposed mechanism for photocatalytic N-dealkylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: The Role of 2-Bromo-N-isopropylbenzamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-N-isopropylbenzamide in the formation of various heterocyclic scaffolds. This document details key experimental protocols, summarizes quantitative data for analogous reactions, and visualizes the underlying reaction pathways, offering a valuable resource for chemists engaged in the design and synthesis of novel bioactive molecules.
Introduction
This compound is a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The strategic placement of a bromine atom on the phenyl ring allows for a range of transition metal-catalyzed cross-coupling reactions, while the N-isopropylamide moiety can participate in or direct cyclization events. This combination of reactive sites makes it a valuable precursor for constructing complex molecular architectures, particularly those found in pharmacologically active agents. The synthesis of quinazolinones and phenanthridinones are prominent examples of heterocycles accessible from this class of starting material.
Synthetic Applications
The primary application of this compound in heterocyclic synthesis involves intramolecular cyclization reactions, predominantly catalyzed by palladium or copper complexes. These reactions lead to the formation of fused ring systems, which are common motifs in many drug molecules.
Palladium-Catalyzed Intramolecular C-H Arylation: Synthesis of Phenanthridinones
A powerful strategy for the synthesis of phenanthridinone derivatives from 2-bromo-N-arylbenzamides is the palladium-catalyzed intramolecular C-H arylation. This method offers a direct and efficient route to the phenanthridinone core through the formation of a new carbon-carbon bond via an intramolecular C-H bond functionalization. While specific examples utilizing this compound are not extensively reported, the general principles are applicable.
Copper-Catalyzed Intramolecular C-N Coupling: Synthesis of Quinazolinones
The synthesis of quinazolinones can be achieved through a copper-catalyzed intramolecular Ullmann-type C-N coupling reaction. This process involves the formation of a carbon-nitrogen bond to construct the quinazolinone ring system. The reaction typically proceeds via deprotonation of the amide N-H bond, followed by coordination of the copper catalyst and subsequent intramolecular cyclization.
Experimental Protocols
The following protocols are representative methods for the synthesis of heterocyclic compounds from 2-bromo-N-substituted-benzamides and can be adapted for this compound.
Protocol 1: Representative Palladium-Catalyzed Synthesis of 5-isopropylphenanthridin-6(5H)-one
This protocol describes a general method for the palladium-catalyzed intramolecular C-H arylation to synthesize a phenanthridinone derivative.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-isopropylphenanthridin-6(5H)-one.
Protocol 2: Representative Copper-Catalyzed Synthesis of 3-isopropylquinazolin-4(3H)-one
This protocol outlines a general procedure for the copper-catalyzed intramolecular C-N coupling to form a quinazolinone.
Reaction Scheme:
Materials:
-
This compound
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask, combine this compound (0.5 mmol), CuI (0.05 mmol, 10 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMSO (2-3 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3-isopropylquinazolin-4(3H)-one.
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed phenanthridinone synthesis from various 2-bromo-N-arylbenzamides, which can serve as a reference for optimizing reactions with this compound.
| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromo-N-phenylbenzamide | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMA | 120 | 24 | 85 |
| 2 | 2-bromo-N-(4-methoxyphenyl)benzamide | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 2-bromo-N-(naphthalen-1-yl)benzamide | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 20 | 78 |
Visualizations
The following diagrams illustrate the general experimental workflow and a proposed catalytic cycle for the synthesis of phenanthridinones.
Caption: General experimental workflow for heterocyclic synthesis.
Caption: Proposed catalytic cycle for phenanthridinone synthesis.
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-N-isopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2-Bromo-N-isopropylbenzamide, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride, which is subsequently reacted with isopropylamine. These application notes detail the synthetic pathway, scalable experimental protocols, and critical safety and handling considerations for transitioning from laboratory to pilot-plant or industrial-scale production. Quantitative data is presented in tabular format to facilitate comparison and process optimization.
Synthetic Pathway
The synthesis of this compound is achieved through a robust two-step process:
Step 1: Formation of 2-Bromobenzoyl Chloride
2-Bromobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the corresponding acyl chloride. Thionyl chloride is often preferred for scale-up operations as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.
Step 2: Amidation
The resulting 2-bromobenzoyl chloride is then reacted with isopropylamine in the presence of a base to neutralize the HCl byproduct, affording the final product, this compound.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
2-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Isopropylamine
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 2-Bromobenzoyl Chloride
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-bromobenzoic acid (1.0 eq).
-
Add anhydrous toluene (5-10 volumes).
-
Carefully add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 2-bromobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Pilot-Plant Scale Synthesis of this compound
This protocol provides a representative procedure for scaling up the synthesis.
Equipment:
-
Jacketed glass-lined reactor
-
Dosing pump
-
Caustic scrubber system
Procedure:
Step 1: Synthesis of 2-Bromobenzoyl Chloride
-
Charge the reactor with 2-bromobenzoic acid and anhydrous toluene.
-
Slowly add thionyl chloride via a dosing pump, controlling the addition rate to manage the exothermic reaction and off-gassing. The off-gases (HCl and SO₂) must be directed to a caustic scrubber.
-
Heat the reactor contents to reflux and maintain for several hours until the reaction is complete, as determined by in-process controls (e.g., HPLC).
-
Distill off the excess thionyl chloride and toluene under reduced pressure.
Step 2: Synthesis of this compound
-
In a separate reactor, charge isopropylamine, triethylamine, and anhydrous dichloromethane.
-
Cool the reactor contents to 0-5 °C.
-
Add the crude 2-bromobenzoyl chloride solution from the first step via a dosing pump, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup by adding water and separating the layers. The aqueous layer can be back-extracted with dichloromethane.
-
Wash the combined organic layers with dilute acid and then with a basic solution.
-
Concentrate the organic layer by distillation.
-
The crude product is then purified by crystallization.
Data Presentation
The following tables summarize the quantitative data for the laboratory and a representative pilot-plant scale synthesis.
Table 1: Reactant Quantities
| Reactant | Laboratory Scale (molar eq.) | Pilot-Plant Scale (molar eq.) | Notes |
| 2-Bromobenzoic acid | 1.0 | 1.0 | Starting material |
| Thionyl chloride | 1.2 - 1.5 | 1.1 - 1.3 | A slight excess is used to ensure complete conversion. |
| Isopropylamine | 1.1 | 1.05 - 1.1 | A slight excess helps to drive the reaction to completion. |
| Triethylamine | 1.2 | 1.1 - 1.2 | Acts as an acid scavenger. |
Table 2: Reaction Parameters
| Parameter | Laboratory Scale | Pilot-Plant Scale | Notes |
| Acyl Chloride Formation | |||
| Solvent | Anhydrous Toluene | Anhydrous Toluene | Other inert solvents like dichloromethane can be used. |
| Temperature | Reflux (80-90 °C) | Reflux (80-90 °C) | Temperature control is crucial to prevent side reactions. |
| Reaction Time | 2-4 hours | 4-8 hours | Monitored by in-process controls. |
| Amidation | |||
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane | |
| Temperature | 0 °C to Room Temp. | 0-10 °C (addition), then 20-25 °C | Strict temperature control is critical during the exothermic addition. |
| Reaction Time | 2-4 hours | 4-6 hours | Monitored by in-process controls. |
Table 3: Expected Yields and Purification
| Parameter | Laboratory Scale | Pilot-Plant Scale | Notes |
| Overall Yield | 75-85% | 80-90% | Yields can vary based on the purity of starting materials and reaction conditions. |
| Purification Method | Recrystallization/Column Chromatography | Recrystallization | Recrystallization is the preferred method for large-scale purification due to cost and efficiency. |
| Purity (by HPLC) | >98% | >99% |
Mandatory Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Logical relationship of reactants, intermediate, and product.
Scale-Up Considerations and Safety
-
Exothermicity: Both the formation of the acyl chloride and the amidation reaction are exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of jacketed reactors with controlled cooling is essential.
-
Off-Gassing: The reaction of 2-bromobenzoic acid with thionyl chloride produces significant amounts of HCl and SO₂ gases. A robust gas scrubbing system is mandatory for large-scale production to neutralize these corrosive and toxic gases.
-
Reagent Addition: The slow, controlled addition of reagents, particularly thionyl chloride and 2-bromobenzoyl chloride, is crucial for managing the exotherm and ensuring reaction selectivity. Dosing pumps are recommended for this purpose.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors. The choice of stirrer and agitation speed should be optimized for the reactor geometry and reaction mixture viscosity.
-
Work-up and Purification: Liquid-liquid extractions can become cumbersome and generate significant solvent waste at scale. Process optimization may involve exploring alternative workup procedures like reactive extraction or direct crystallization of the product from the reaction mixture. For purification, recrystallization is generally more cost-effective and scalable than chromatography. The selection of an appropriate crystallization solvent is key to achieving high purity and yield.
-
Material Handling: Thionyl chloride and 2-bromobenzoyl chloride are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used. All operations should be conducted in a well-ventilated area or a fume hood.
Application Notes and Protocols: The Benzamide Scaffold in Fragment-Based Drug Discovery with a Focus on 2-Bromo-N-isopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has become a powerful and widely adopted strategy in both academic and industrial settings for the identification of lead compounds in the drug discovery process.[1] This approach involves screening libraries of small, low-molecular-weight compounds, typically adhering to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3, and rotatable bonds < 3), against a biological target.[1][2] These fragments often exhibit weak binding affinities, which are then optimized through structure-guided methods to develop potent and selective drug candidates.[3][4] The key advantage of FBDD lies in its efficient exploration of chemical space and the generation of leads with superior physicochemical properties.[2]
While there is a lack of specific published data on the application of 2-Bromo-N-isopropylbenzamide in FBDD campaigns, its structural features—a substituted benzamide scaffold—make it a relevant candidate for inclusion in fragment libraries. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] This document provides a generalized overview and hypothetical protocols for the use of a fragment such as this compound in an FBDD workflow.
Physicochemical Properties of this compound
A critical starting point in FBDD is the characterization of the physicochemical properties of the fragments to ensure they are suitable for screening and subsequent optimization.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| cLogP | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
Data sourced from PubChem CID: 2057512. These properties largely align with the "Rule of Three," making this compound a theoretically viable fragment for screening.
Generalized FBDD Workflow
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols (Hypothetical)
The following protocols are generalized methodologies for screening a fragment like this compound and are not based on specific published experiments for this compound.
Protocol 1: Primary Screening using Thermal Shift Assay (TSA)
Objective: To identify fragments that bind to and stabilize the target protein.
Materials:
-
Target protein (e.g., 10 µM in a suitable buffer)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock)
-
96-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add this compound to the wells to a final concentration of 1 mM. Include appropriate controls (DMSO only).
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the melting temperature (Tm) of the protein in the presence and absence of the fragment. A significant increase in Tm indicates fragment binding.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of initial hits and determine binding affinity and kinetics.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Target protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound serial dilutions in running buffer
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of this compound in running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment dilutions over the immobilized protein surface and a reference surface.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams to determine the equilibrium dissociation constant (KD), and association (ka) and dissociation (kd) rate constants.
Protocol 3: Synthesis of N-Isopropylbenzamide Derivatives
This protocol is adapted from a literature procedure for the synthesis of N-isopropylbenzamide and can be modified for derivatives.[6]
Materials:
-
Benzoyl chloride (or substituted benzoyl chloride)
-
Isopropylamine
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzoyl chloride (1 equivalent) in CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add isopropylamine (3 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the product. Further purification can be performed by recrystallization or column chromatography if necessary.
Hypothetical Fragment Screening Cascade
The following diagram illustrates a potential screening cascade for identifying and progressing fragment hits.
Summary and Disclaimer
This compound possesses physicochemical properties that make it a suitable candidate for inclusion in a fragment library for FBDD. The benzamide scaffold is a common motif in many biologically active compounds, suggesting its potential as a starting point for drug discovery.
Disclaimer: The experimental protocols provided herein are intended as illustrative examples of common practices in fragment-based drug discovery. There is no specific literature evidence from the conducted searches to suggest that this compound has been explicitly used in an FBDD campaign. Researchers should adapt these generalized protocols to their specific biological target and experimental setup. The synthesis protocol is based on a known procedure for a similar compound and may require optimization for derivatives.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. N-Isopropylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallographic Analysis of 2-Bromo-N-isopropylbenzamide
Introduction
2-Bromo-N-isopropylbenzamide is a small organic molecule of interest in medicinal chemistry and drug development due to the prevalence of the N-isopropylbenzamide moiety in various pharmaceutical compounds. Determining the three-dimensional atomic structure of this compound through single-crystal X-ray crystallography is crucial for understanding its conformational properties, intermolecular interactions, and for structure-based drug design. These application notes provide a generalized protocol for the synthesis, crystallization, and crystallographic analysis of this compound, based on established methods for similar compounds.
Data Presentation
Table 1: Illustrative Crystallographic Data for the Related Compound N-Isopropylbenzamide [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0093 (7) |
| b (Å) | 10.1250 (13) |
| c (Å) | 9.6714 (14) |
| β (°) | 104.133 (7) |
| Volume (ų) | 475.68 (11) |
| Z | 2 |
| Temperature (K) | 150 (1) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (g/cm³) | 1.140 |
| Absorption Coefficient (mm⁻¹) | 0.074 |
| F(000) | 176 |
| Crystal Size (mm³) | 0.14 × 0.13 × 0.08 |
| θ range for data collection (°) | 3.33 to 25.99 |
| Reflections collected | 2462 |
| Independent reflections | 887 [R(int) = 0.061] |
| Data / restraints / parameters | 887 / 1 / 114 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2σ(I)] | R₁ = 0.057, wR₂ = 0.148 |
| R indices (all data) | R₁ = 0.089, wR₂ = 0.166 |
Experimental Protocols
I. Synthesis of this compound
This protocol is a generalized procedure based on standard amide synthesis reactions.[2]
Materials:
-
2-Bromobenzoyl chloride
-
Isopropylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system to yield pure crystals suitable for analysis.
II. Single-Crystal X-ray Diffraction Analysis
This is a generalized protocol based on the methods used for N-Isopropylbenzamide.[1]
1. Crystal Selection and Mounting:
-
Select a suitable single crystal of this compound (typically with dimensions between 0.1 and 0.3 mm) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
2. Data Collection:
-
Center the crystal on an X-ray diffractometer (e.g., a Bruker Kappa APEX II CCD) equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Cool the crystal to a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform a preliminary unit cell determination and screen for crystal quality.
-
Collect a full sphere of diffraction data using a series of ω and φ scans.
3. Data Reduction and Structure Solution:
-
Integrate the collected diffraction images and reduce the data using software such as SAINT.
-
Apply an absorption correction (e.g., multi-scan method using SADABS).
-
Solve the crystal structure using direct methods or Patterson methods with software like SHELXT.
-
Refine the structural model against the experimental data using full-matrix least-squares on F² with software such as SHELXL.
4. Structural Refinement:
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine them using a riding model. The positions of hydrogen atoms involved in hydrogen bonding may be refined freely.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.
-
Validate the final structure using tools like PLATON and checkCIF.
Visualizations
Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.
Signaling Pathways
No information regarding the specific signaling pathways modulated by this compound was identified in the searched literature. Further biological studies would be required to elucidate its mechanism of action.
References
Application Notes and Protocols for the Quantification of 2-Bromo-N-isopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Bromo-N-isopropylbenzamide. The methodologies described are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.
Overview of Analytical Methods
The quantification of this compound in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological samples, can be achieved using several robust analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it particularly suitable for bioanalytical applications.
-
High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is a suitable approach for routine quality control and quantification in pharmaceutical dosage forms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. GC-MS provides high separation efficiency and definitive identification based on the mass spectrum of the analyte. It is a valuable tool for purity testing and identification of related substances.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low levels of analytes in complex matrices.[1][2] Its high sensitivity and selectivity make it the preferred method for pharmacokinetic studies and trace-level impurity analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a reversed-phase HPLC method for the determination of this compound.
2.1. Experimental Protocol
2.1.1. Instrumentation and Reagents
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (analytical grade).
2.1.2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
2.1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
2.2. Data Presentation: HPLC-UV Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day: < 1.5%Inter-day: < 2.0% |
2.3. Visualization: HPLC-UV Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzamide
Welcome to the Technical Support Center for the synthesis of 2-Bromo-N-isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving reaction yields and overcoming common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, a process that can be influenced by factors such as steric hindrance from the ortho-bromo group and the isopropyl moiety.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A1: Low yields in the synthesis of this compound are a common challenge. Several factors can contribute to this issue:
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Inefficient Carboxylic Acid Activation: The carboxylic acid, 2-bromobenzoic acid, must be effectively activated to react with the less nucleophilic isopropylamine. If you are not using a suitable activating agent, the reaction may be slow or incomplete.[1]
-
Steric Hindrance: The ortho-bromo group on the benzoic acid and the bulky isopropyl group on the amine can sterically hinder the approach of the nucleophile to the activated carboxylic acid.[2][3]
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Inappropriate Base: A non-nucleophilic organic base is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.[2]
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.[2]
Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A2: Side product formation can significantly lower the yield and complicate purification. Common side reactions in amide synthesis include:
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Hydrolysis of the Activated Carboxylic Acid: Any moisture in the reaction can lead to the hydrolysis of the activated 2-bromobenzoic acid back to its starting form. It is crucial to use anhydrous solvents and reagents.[2]
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Formation of N-acylurea: When using carbodiimide coupling reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Adding reagents like HOBt or NHS can suppress this side reaction.
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Diacylation of the Amine: While less common with a secondary amine like isopropylamine, it's a possibility if the reaction conditions are not well-controlled.
To minimize these side reactions, ensure anhydrous conditions, use the appropriate coupling additives, and maintain controlled addition of reagents.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction is crucial to determine the optimal reaction time and to identify if the reaction is stalling. The most common techniques for monitoring are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials (2-bromobenzoic acid and isopropylamine) and the formation of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion rate and the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to monitor the reaction, especially for identifying volatile byproducts.
Q4: What is the best method to purify the crude this compound?
A4: The purification strategy depends on the nature of the impurities present in the crude product. A combination of methods is often most effective:
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Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted isopropylamine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 2-bromobenzoic acid. A final wash with brine helps to remove residual water.[2]
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from closely related impurities. A common eluent system is a mixture of hexane and ethyl acetate.[2][4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final step to obtain a highly pure product.[5]
Data Presentation
The yield of this compound is highly dependent on the chosen reaction conditions. The following table summarizes the impact of different parameters on amide bond formation, based on general principles for similar syntheses.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |
| Coupling Reagent | EDC/HOBt | HATU | SOCl₂ (to form acid chloride) | EDC/HOBt is a standard choice that minimizes side reactions. HATU is a more potent coupling agent, often used for sterically hindered substrates. The acid chloride route is highly reactive but requires careful handling of thionyl chloride.[2] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Pyridine | A non-nucleophilic base is crucial. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous. Pyridine can act as both a base and a catalyst.[2] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Aprotic solvents are generally preferred. DCM is a good starting point. THF and DMF are more polar and can sometimes improve solubility and reaction rates.[2] |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Starting the reaction at 0 °C helps to control any initial exotherm. The reaction is typically allowed to warm to room temperature. Gentle heating may be required if the reaction is sluggish due to steric hindrance.[2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using a common coupling agent.
Synthesis of this compound using EDC/HOBt
Materials:
-
2-Bromobenzoic acid
-
Isopropylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and stir until fully dissolved.
-
Add isopropylamine (1.1 eq) followed by triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical troubleshooting process for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-N-isopropylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-N-isopropylbenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am synthesizing this compound from 2-bromobenzoyl chloride and isopropylamine, and I am observing significant impurities. What are the potential side products?
A1: During the synthesis of this compound, several side products can form. The most common are unreacted starting materials, diacylation products, and products from reactions with solvent or moisture.
Troubleshooting:
-
Unreacted 2-bromobenzoyl chloride: This can occur if the reaction is incomplete. Ensure dropwise addition of the acid chloride to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[1] Allowing the reaction to warm to room temperature and stirring for an adequate duration (e.g., 4-6 hours) can drive the reaction to completion.[1]
-
Unreacted isopropylamine: Using a slight excess of the amine can help to consume the acid chloride completely. However, a large excess can complicate purification.
-
Bis(2-bromobenzoyl)isopropylamine: This diacylation product can form if the initially formed amide is deprotonated by a strong base and reacts with another molecule of the acid chloride. Using a non-nucleophilic base like triethylamine and controlling the stoichiometry of the reagents can minimize this.
-
2-bromobenzoic acid: Hydrolysis of 2-bromobenzoyl chloride by moisture in the solvent or on the glassware will lead to the formation of the corresponding carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q2: I am performing a Buchwald-Hartwig amination with this compound and an amine, but I am getting a low yield of the desired product along with a significant amount of N-isopropylbenzamide. What is causing this?
A2: The formation of N-isopropylbenzamide is a common side product in palladium-catalyzed cross-coupling reactions of aryl halides, arising from a side reaction known as hydrodehalogenation.[2]
Troubleshooting:
-
Reaction Mechanism: In the Buchwald-Hartwig catalytic cycle, after oxidative addition of the aryl bromide to the Pd(0) complex, the resulting Pd(II) complex can undergo β-hydride elimination from the amide, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated product (N-isopropylbenzamide).[2]
-
Minimizing Hydrodehalogenation:
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands can promote reductive elimination of the desired C-N bond over competing side reactions. Bidentate phosphine ligands like BINAP or DPPF have been shown to be effective in improving yields and rates.[2]
-
Base Selection: The base plays a critical role. While strong bases like sodium tert-butoxide are commonly used, they can sometimes promote side reactions. Weaker bases such as cesium carbonate or potassium phosphate may be beneficial in certain cases.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Q3: In a Suzuki coupling reaction with this compound and a boronic acid, I am observing the formation of a biphenyl byproduct derived from the self-coupling of the boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is a known side reaction in Suzuki couplings. This occurs when two molecules of the boronic acid react with each other, catalyzed by the palladium complex.
Troubleshooting:
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. An inappropriate base or an excessive amount can promote homocoupling. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The base activates the boronic acid for transmetalation.[4][5]
-
Solvent: The solvent system can influence the outcome. Toluene, THF, dioxane, and DMF are frequently used.[3] Sometimes, the addition of water can be beneficial.[3]
-
Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help drive the cross-coupling reaction to completion, but a large excess may increase homocoupling.
-
Palladium Catalyst and Ligand: The catalyst system can influence the selectivity. Using a catalyst with a high turnover number and a suitable ligand can favor the cross-coupling pathway.
Summary of Potential Side Products and Mitigation Strategies
| Reaction Type | Potential Side Product | Likely Cause(s) | Recommended Solution(s) |
| Amide Synthesis | 2-bromobenzoic acid | Hydrolysis of 2-bromobenzoyl chloride | Use anhydrous solvents and dry glassware. |
| Bis(2-bromobenzoyl)isopropylamine | Excess acid chloride or strong base | Control stoichiometry, use a non-nucleophilic base. | |
| Buchwald-Hartwig Amination | N-isopropylbenzamide (Hydrodehalogenation) | β-hydride elimination from the amide intermediate | Optimize ligand, base, and temperature.[2] |
| Dimerization of the starting amine | Self-coupling of the amine partner | Use appropriate catalyst and reaction conditions. | |
| Suzuki Coupling | Homocoupling product of boronic acid | Self-coupling of the boronic acid | Optimize base, solvent, and temperature; control stoichiometry.[3][4] |
| Protodeboronation of boronic acid | Reaction with protic sources | Use anhydrous conditions if necessary. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathways and the formation of common side products.
Caption: Synthesis of this compound and a common hydrolysis side product.
Caption: Buchwald-Hartwig amination showing the desired pathway and the hydrodehalogenation side reaction.
Caption: Suzuki coupling illustrating the desired cross-coupling and the competing boronic acid homocoupling.
Experimental Protocols
General Protocol for the Synthesis of this compound:
This is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the amine solution.
-
Addition of Acid Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1]
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
Technical Support Center: Purification of 2-Bromo-N-isopropylbenzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Bromo-N-isopropylbenzamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My crude this compound is a discolored solid (e.g., yellow or brown). What are the likely impurities?
Answer: Discoloration in the crude product typically indicates the presence of unreacted starting materials or byproducts from the synthesis. The synthesis of this compound generally involves the reaction of 2-bromobenzoyl chloride with isopropylamine. Potential impurities include:
-
Unreacted Isopropylamine: Can lead to colored impurities over time.
-
2-Bromobenzoic Acid: Formed from the hydrolysis of 2-bromobenzoyl chloride.
-
Diacylated Isopropylamine: A potential side-product where the amine reacts with two molecules of the acid chloride.
-
Residual Base: If a base like triethylamine or pyridine is used to neutralize HCl byproduct, it may remain in the crude product.[1]
Question: I am having trouble with poor separation during column chromatography. What can I do to improve it?
Answer: Poor separation in column chromatography can be addressed by several methods:
-
Optimize the Eluent System: The polarity of the eluent is crucial. For compounds like this compound, a mixture of hexane and ethyl acetate is commonly used.[1]
-
Decrease Polarity: If your compound and the impurity are eluting too quickly and close together, decrease the proportion of the more polar solvent (ethyl acetate). This will increase retention time on the silica gel and may improve separation.[1]
-
Use a Solvent Gradient: Start with a less polar eluent and gradually increase the polarity during elution.[1]
-
-
Adjust Column Dimensions: A longer and narrower column generally provides better separation for challenging mixtures.
-
Check the Loading Technique: Ensure the sample is dissolved in a minimal amount of solvent and loaded carefully onto the column to create a narrow band.
Question: My yield after recrystallization is very low. What are the common causes?
Answer: Low recrystallization yield can result from several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize in the funnel. To prevent this, use a pre-heated funnel and fluted filter paper for rapid filtration.[1]
-
The crude product was highly impure: If the starting material has a low percentage of the desired product, the final yield will naturally be low.[1]
Question: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this, you can:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional solvent before allowing it to cool slowly again.
-
Lower the Dissolution Temperature: If possible, use a solvent with a lower boiling point to avoid melting the product.[1]
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus of the solution to provide a surface for crystal nucleation.[1]
-
Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[1]
Frequently Asked Questions (FAQs)
What are the recommended solvents for recrystallizing crude this compound?
Based on literature for similar benzamide derivatives, suitable solvents for recrystallization include:
-
Ethanol: Absolute ethanol can be an effective choice.[1]
-
Isopropanol
-
Mixed Solvents: A mixture of a good solvent like ethanol or ethyl acetate with a poor solvent like water or hexane can be very effective for inducing crystallization.[1][2]
What is a typical eluent system for column chromatography of this compound?
A common and effective eluent system for the column chromatography of N-substituted benzamides on silica gel is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a starting point could be a 9:1 or 4:1 mixture of hexane to ethyl acetate, with the polarity gradually increased as needed.[1]
How can I assess the purity of my final product?
Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity. A broad melting range suggests the presence of impurities.[1]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Simple, inexpensive, good for removing small amounts of impurities.[1] | Can have lower yields, may not be effective for impurities with similar solubility.[1] | Purifying moderately impure solids to a high degree of purity. |
| Column Chromatography | Excellent for separating complex mixtures and impurities with similar properties.[1] | More time-consuming, requires more solvent and materials.[1] | Isolating a pure compound from a mixture of byproducts and starting materials. |
| Liquid-Liquid Extraction | Effective for removing acidic or basic impurities.[5] | Only applicable for separating compounds with different solubilities in immiscible liquids. | Initial work-up to remove unreacted starting materials and acidic/basic byproducts. |
Table 2: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Polarity Gradient |
| Silica Gel | Ethyl Acetate / Hexane | Start with low polarity (e.g., 5:95) and gradually increase ethyl acetate concentration.[5] |
| Silica Gel | Dichloromethane / Methanol | For more polar impurities, start at 0.5% MeOH and increase as needed.[5] |
| Silica Gel | Diethyl Ether / Hexane | An alternative non-polar/polar system. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This procedure is designed to remove acidic (e.g., 2-bromobenzoic acid) and basic (e.g., isopropylamine) impurities from the crude reaction mixture before further purification.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.[5] Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer.
-
Acidic Wash: Wash the organic layer with a 1 M aqueous solution of HCl to remove basic impurities.[5] Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.[5]
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Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product for further purification.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol) at room temperature and at their boiling point. An ideal solvent will dissolve the compound when hot but not when cold.[5]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat gently with stirring until the solid dissolves completely.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[1]
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]
Protocol 3: Purification by Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate) and pour it into the column, allowing the silica to settle into a uniform bed.[1]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel bed.[1]
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. Monitor the separation using TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-N-isopropylbenzamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-isopropylbenzamide. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, which is typically prepared by the acylation of isopropylamine with 2-bromobenzoyl chloride.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in this amide bond formation are a frequent issue. The following factors are the most common culprits:
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Hydrolysis of 2-Bromobenzoyl Chloride: The acyl chloride starting material is highly sensitive to moisture and can readily hydrolyze back to the unreactive 2-bromobenzoic acid.[1][2]
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Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]
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Protonation of Isopropylamine: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the nucleophilic isopropylamine, rendering it unreactive.[1]
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Inadequate Temperature Control: The reaction is exothermic. While it is often run at 0 °C to room temperature, low temperatures may slow the reaction rate, and excessively high temperatures can promote side reactions.[1]
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Steric Hindrance: The ortho-bromo group on the benzoyl chloride can create some steric hindrance, potentially slowing down the reaction.
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Solution: If the reaction is sluggish, consider extending the reaction time or gently heating the mixture after the initial addition at low temperature. Again, TLC monitoring is key to avoid decomposition.
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Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer: The presence of multiple spots on a TLC plate, besides your starting materials, points to the formation of side products. Common impurities include:
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2-Bromobenzoic Acid: This is formed from the hydrolysis of 2-bromobenzoyl chloride.[1] It can be identified as an acidic impurity.
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Diacylated Amine: It is possible for a second molecule of 2-bromobenzoyl chloride to react with the newly formed amide, although this is less common with secondary amides. This is more likely if a significant excess of the acyl chloride is used.
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Unreacted Starting Materials: Incomplete reactions will show residual 2-bromobenzoyl chloride and isopropylamine.
A logical workflow for troubleshooting low yields is presented below.
Question 3: How can I effectively purify the crude this compound?
Answer: A combination of liquid-liquid extraction followed by either recrystallization or column chromatography is typically effective.
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Aqueous Work-up (Liquid-Liquid Extraction): This is a crucial first step to remove both acidic and basic impurities.[5]
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After the reaction is complete, quench it with water and extract your product into an organic solvent like dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted isopropylamine and the base (e.g., triethylamine).[5]
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Next, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any 2-bromobenzoic acid.[5]
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Finally, a brine wash will help to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[5]
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Recrystallization: If the crude product is a solid after the work-up, recrystallization is an excellent method for final purification.
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Solvent Selection: An ideal solvent will dissolve the product well when hot but poorly when cold. For N-substituted benzamides, common recrystallization solvents include ethanol/water or ethyl acetate/hexanes mixtures.[6] You may need to screen a few solvent systems to find the optimal one.
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.[6]
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Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities effectively, purification by flash column chromatography on silica gel is recommended.
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Solvent System (Eluent): The choice of eluent is critical for good separation. A mixture of hexane and ethyl acetate is a good starting point.[3] You can determine the optimal ratio by running TLC plates first. Aim for an Rf value of 0.2-0.4 for the product for the best separation on the column.
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Data Presentation
The selection of reagents and reaction conditions can significantly impact the yield and purity of this compound. The following tables summarize typical conditions for the Schotten-Baumann reaction, based on analogous syntheses of N-substituted 2-bromobenzamides.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Rationale and Impact on Reaction |
| Base | Triethylamine (Et₃N) | Pyridine | Et₃N is a strong, non-nucleophilic base commonly used to scavenge HCl.[1] Pyridine can act as both a base and a catalyst, but reactions can sometimes be slower.[3] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | DCM is a common, inert solvent for this reaction.[1] THF is another good aprotic solvent option. Ensure solvents are anhydrous.[3] |
| Temperature | 0 °C to Room Temp. | Room Temperature | Starting at 0 °C helps to control the initial exotherm of the reaction, especially during the addition of the acyl chloride, minimizing side reactions.[4] |
| Reaction Time | 2-4 hours | 12-24 hours | Reaction time is dependent on temperature and steric factors. Progress should be monitored by TLC to determine completion.[1][3] |
Table 2: Reagent Stoichiometry
| Reagent | Equivalents | Purpose |
| 2-Bromobenzoyl chloride | 1.0 - 1.1 | Limiting reagent or slight excess |
| Isopropylamine | 1.0 - 1.2 | Nucleophile |
| Base (e.g., Et₃N) | 1.1 - 1.5 | HCl scavenger |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound.
Protocol 1: Synthesis of 2-Bromobenzoyl Chloride from 2-Bromobenzoic Acid
This preliminary step is necessary if you are starting from the carboxylic acid.
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Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂), add 2-bromobenzoic acid (1.0 eq.).
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Addition of Thionyl Chloride: Under an inert atmosphere, carefully add an excess of thionyl chloride (SOCl₂) (2-3 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]
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Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.[4]
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Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobenzoyl chloride is typically used in the next step without further purification.[4]
Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).[1]
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Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution over 15-30 minutes.[4]
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.[1]
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Work-up and Purification:
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Separate the layers and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.[6]
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The general workflow for the synthesis and purification is illustrated below.
References
Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzamide
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Bromo-N-isopropylbenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically involves the reaction of 2-bromobenzoyl chloride with isopropylamine.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this amide synthesis can arise from several factors. Here is a systematic approach to troubleshooting:
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Inadequate HCl Scavenging: The reaction produces hydrochloric acid (HCl), which can protonate the isopropylamine, rendering it non-nucleophilic and halting the reaction.[1]
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Solution: Ensure you are using at least one equivalent of a suitable base to neutralize the HCl as it forms. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. The base should be added to the amine solution before the introduction of the acid chloride.[1]
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Moisture Contamination: 2-Bromobenzoyl chloride is highly reactive and will readily hydrolyze to 2-bromobenzoic acid in the presence of water. This side reaction consumes the starting material and introduces an impurity that complicates purification.[1]
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Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[1]
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Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.[1] If the reaction is sluggish, gentle heating might be required. However, high temperatures can promote side reactions.
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Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. Start the reaction at 0 °C and gradually warm to room temperature, checking for the consumption of starting materials.
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Purity of Starting Materials: Impurities in either the 2-bromobenzoyl chloride or isopropylamine can lead to side reactions and lower yields.
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Solution: Ensure the purity of your starting materials before beginning the synthesis. If the 2-bromobenzoyl chloride has been stored for a long time, it may have partially hydrolyzed.
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Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
A2: A common byproduct is 2-bromobenzoic acid, resulting from the hydrolysis of 2-bromobenzoyl chloride.[1]
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Identification: This can often be identified by NMR or by its different Rf value on a TLC plate compared to the starting material and product. It can be removed with a basic wash during work-up.
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Minimization: The most effective way to minimize this byproduct is to ensure the reaction is carried out under strictly anhydrous conditions.[2]
Another potential issue is the formation of a diacylated amine if there is an excess of the acid chloride.
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Minimization: This can be prevented by the slow, dropwise addition of the 2-bromobenzoyl chloride solution to the isopropylamine solution. This ensures that there is always an excess of the amine in the reaction mixture.[3]
Q3: What is the best method to purify the final product, this compound?
A3: A combination of aqueous work-up and chromatography or recrystallization is typically effective.
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Aqueous Work-up: After the reaction is complete, a standard aqueous work-up should be performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted isopropylamine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any 2-bromobenzoic acid.[4] A final wash with brine helps to remove residual water.
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Chromatography: Flash column chromatography on silica gel is a very effective method for purifying the final product from any remaining byproducts or starting materials. A solvent system of ethyl acetate and hexane is a good starting point for elution.[4]
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Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[5] A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. A mixture of ethanol and water or ethyl acetate and hexanes could be effective.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for amide bond formation using different methods. Note that these are illustrative values and may vary for the synthesis of this compound.
| Method | Starting Materials | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acid Chloride | 2-Bromobenzoyl chloride, Isopropylamine | TEA (1.2) | DCM (anhydrous) | 0 to RT | 2-4 | 85-95 |
| Carbodiimide Coupling (EDC) | 2-Bromobenzoic acid, Isopropylamine, EDC, HOBt | DIPEA (1.5) | DMF (anhydrous) | 0 to RT | 12-24 | 70-90 |
| Thionyl Chloride (in situ) | 2-Bromobenzoic acid, SOCl₂, Isopropylamine | Pyridine (2.0) | Toluene | RT to 80 | 3-6 | 80-90 |
Experimental Protocol
This is a general protocol for the synthesis of this compound from 2-bromobenzoyl chloride and isopropylamine. This protocol may require optimization.
Materials:
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2-Bromobenzoyl chloride
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Isopropylamine
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate and hexane for chromatography
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred isopropylamine solution over 15-30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the progress of the reaction by TLC.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, or by recrystallization.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
Stability issues of 2-Bromo-N-isopropylbenzamide under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Bromo-N-isopropylbenzamide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:
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Hydrolysis: Cleavage of the amide bond, accelerated by acidic or basic conditions, to form 2-bromobenzoic acid and isopropylamine.
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Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can lead to cleavage of the carbon-bromine (C-Br) bond.
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Thermal Degradation: Decomposition at elevated temperatures, which may involve cleavage of the amide bond or other fragmentation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or below) in tightly sealed vials, protected from light.
Q3: I am observing peak tailing during HPLC analysis of this compound. What could be the cause and how can I resolve it?
A3: Peak tailing for basic compounds like benzamides in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[1] To mitigate this, consider the following:
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Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of your benzamide. This ensures the analyte is fully protonated and minimizes interactions with ionized silanols.[1]
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Column Choice: Use a modern, end-capped column with high-purity silica to reduce the number of free silanol groups.[1]
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Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its potential degradation products.
Troubleshooting Guides
Guide 1: Unexpected Degradation Observed in Solution
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Issue: The concentration of this compound decreases over time in solution, even under seemingly mild conditions.
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Possible Causes & Solutions:
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pH of the Solvent: The solvent may not be neutral. Even unbuffered aqueous solutions can have a pH that promotes slow hydrolysis. Solution: Use a buffered solvent system appropriate for the desired pH range and your experimental conditions.
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Light Exposure: Ambient laboratory light can be sufficient to induce photodegradation over extended periods. Solution: Protect your samples from light by using amber vials or covering them with aluminum foil.
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Reactive Excipients or Reagents: Other components in your formulation or reaction mixture may be reacting with the compound. Solution: Evaluate the compatibility of this compound with all other components in the mixture.
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Guide 2: Inconsistent Results in Stability Studies
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Issue: High variability in the percentage of degradation is observed between replicate experiments.
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Possible Causes & Solutions:
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Inconsistent Stress Conditions: Minor variations in temperature, light intensity, or pH can lead to significant differences in degradation rates. Solution: Ensure that all experimental parameters are tightly controlled and monitored. Use calibrated equipment (ovens, light chambers, pH meters).
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Sample Preparation: Inconsistencies in sample preparation, such as variations in final concentration or dissolution time, can affect results. Solution: Standardize your sample preparation protocol and ensure complete dissolution of the compound.
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Analytical Method Variability: The HPLC method may not be robust, leading to variable results. Solution: Validate your analytical method for robustness, precision, and accuracy according to ICH guidelines.
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Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile under different stress conditions.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2-Bromobenzoic Acid |
| Water (60°C) | 24 | 2.1 | 2-Bromobenzoic Acid |
| 0.1 M NaOH (60°C) | 24 | 25.8 | 2-Bromobenzoic Acid |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product(s) |
| 3% H₂O₂ (RT) | 24 | 8.5 | Oxidative adducts |
| Solid State (80°C) | 48 | 5.3 | 2-Bromobenzoic Acid, Isopropylamine |
| Photolytic (ICH Q1B) | 24 | 18.7 | Debrominated species, others |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
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Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
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Thermal Degradation (Solid): Place a known amount of solid this compound in a controlled temperature oven at 80°C.
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Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
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Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).
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Sample Quenching: For hydrolytic and oxidative samples, neutralize the solution with an appropriate acid or base to stop the degradation reaction.
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Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
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Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase:
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A: 0.1% Formic acid in water
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B: Acetonitrile
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Gradient Elution:
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0-2 min: 50% B
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2-15 min: 50% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 50% B
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20-25 min: 50% B (re-equilibration)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 230 nm
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Injection Volume: 10 µL
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Logical workflow for troubleshooting HPLC peak tailing.
References
Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzamide
Welcome to the technical support center for the synthesis of 2-Bromo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, ensuring high purity and yield of your target compound.
Introduction: The Synthetic Pathway
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. First, 2-bromobenzoic acid is converted to its more reactive acyl chloride derivative, 2-bromobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).[1][2] Subsequently, the purified 2-bromobenzoyl chloride is reacted with isopropylamine in the presence of a base to yield the final amide product. This second step is a classic example of the Schotten-Baumann reaction.[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Part 1: Synthesis of 2-Bromobenzoyl Chloride
Question 1: My conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride is incomplete. What could be the cause?
Answer: Incomplete conversion is a common issue and can often be traced back to a few key factors:
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Inactive Thionyl Chloride: Thionyl chloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. If it has been stored improperly or is from an old stock, it may have partially decomposed, reducing its efficacy.
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Insufficient Reagent: While an excess of thionyl chloride is typically used, a significant underestimate of the required amount can lead to incomplete reaction.
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Inadequate Reaction Time or Temperature: The conversion of a carboxylic acid to an acyl chloride is not always instantaneous. The reaction may require heating (reflux) for a period to go to completion.[6]
Troubleshooting Steps:
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Use Fresh or Purified Thionyl Chloride: It is advisable to use a freshly opened bottle of thionyl chloride or to distill older stock before use.
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Ensure an Excess of Thionyl Chloride: A common protocol involves using 2-3 equivalents of thionyl chloride relative to the 2-bromobenzoic acid.[6][7]
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Optimize Reaction Conditions: Heating the reaction mixture to reflux (around 70-80 °C) for 2-3 hours is a standard procedure to ensure complete conversion.[7] The reaction is generally complete when gas evolution (HCl and SO₂) ceases.[6]
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Consider a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7]
Question 2: My isolated 2-bromobenzoyl chloride is impure. What are the likely contaminants and how can I remove them?
Answer: The primary impurity in crude 2-bromobenzoyl chloride is often unreacted thionyl chloride. Residual 2-bromobenzoic acid may also be present if the initial reaction was incomplete.
Purification Protocol:
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Removal of Excess Thionyl Chloride: Excess thionyl chloride can be removed by distillation under reduced pressure.[6][8] Given the relatively high boiling point of 2-bromobenzoyl chloride (approximately 245 °C at atmospheric pressure), vacuum distillation is the preferred method for purification.
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Monitoring Purity: The purity of the distilled 2-bromobenzoyl chloride can be assessed by techniques such as NMR or IR spectroscopy. The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum is a good indicator of successful conversion.
Part 2: Amide Formation (Schotten-Baumann Reaction)
Question 3: The yield of my this compound is low. What are the most common reasons?
Answer: Low yields in the amidation step can stem from several issues, primarily related to the reactivity of the acyl chloride and the reaction conditions.
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Hydrolysis of 2-Bromobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present in the reaction setup (solvents, glassware, or even the isopropylamine) will convert the acyl chloride back to the unreactive 2-bromobenzoic acid.[7]
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Insufficient Base: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct.[4] This will react with the isopropylamine to form the corresponding ammonium salt, which is not nucleophilic and will not react with the acyl chloride. A base is required to neutralize the HCl and to deprotonate the amine, thereby maintaining its nucleophilicity.[5][7]
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Inappropriate Reaction Temperature: While the reaction is often exothermic, running it at too low a temperature may slow the reaction rate significantly. Conversely, excessive heat can promote side reactions.[7]
Troubleshooting Steps:
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Ensure Anhydrous Conditions: All glassware should be thoroughly dried before use. Use anhydrous solvents for the reaction.[7]
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Use an Appropriate Base: At least one equivalent of a suitable base, such as triethylamine, pyridine, or an aqueous solution of sodium hydroxide, should be used.[3][7] A biphasic system with an aqueous base is a common and effective strategy.[4][9]
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Control the Reaction Temperature: The addition of the 2-bromobenzoyl chloride to the solution of isopropylamine and base is often carried out at a reduced temperature (e.g., in an ice bath) to control the initial exothermic reaction.[7][10] The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion.[11]
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Caption: Experimental Workflow for this compound Synthesis.
Question 4: My final product is contaminated with unreacted starting materials. How can I remove them?
Answer: The presence of unreacted 2-bromobenzoic acid (from hydrolysis of the acyl chloride) or isopropylamine is a common purity issue. These can be effectively removed during the work-up procedure using liquid-liquid extraction.[12][13]
Work-up Protocol for Impurity Removal:
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Acidic Wash: After the reaction is complete and quenched with water, the organic layer should be washed with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any unreacted isopropylamine, forming a water-soluble salt that will partition into the aqueous layer.[12]
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Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate any 2-bromobenzoic acid, converting it to its water-soluble carboxylate salt, which will also be removed in the aqueous phase.[12]
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Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove any remaining dissolved water from the organic layer.[13]
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Caption: Logic for Impurity Removal During Work-up.
Part 3: Purification of this compound
Question 5: I am having trouble recrystallizing my crude product. What are some common issues and solutions?
Answer: Recrystallization is an excellent method for purifying solid organic compounds like this compound.[14][15] Difficulties often arise from the choice of solvent or the cooling process.
| Problem | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The melting point of the impure product is lower than the boiling point of the solvent. The solution may be supersaturated. | Use a solvent with a lower boiling point. Try a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).[15] Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product.[15] |
| No crystals form upon cooling | Too much solvent was used. The compound is too soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation and attempt to cool again. Change to a solvent in which the compound is less soluble. |
| Low recovery after recrystallization | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product.[15] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[14] |
| Product is still colored after recrystallization | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[12][16] |
Recommended Recrystallization Solvents:
For N-substituted benzamides, good starting points for solvent selection include:
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A single solvent like ethanol.[12]
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A binary solvent system such as ethyl acetate/hexanes or ethanol/water.[12][15]
Summary of Key Parameters for Synthesis
| Parameter | Recommendation | Rationale |
| Thionyl Chloride Stoichiometry | 2-3 equivalents (relative to 2-bromobenzoic acid) | Ensures complete conversion to the acyl chloride. |
| Amine Stoichiometry | 1.0 - 1.1 equivalents (relative to 2-bromobenzoyl chloride) | A slight excess can help drive the reaction to completion. |
| Base Stoichiometry | At least 1.0 equivalent (relative to 2-bromobenzoyl chloride) | To neutralize the HCl byproduct and maintain amine nucleophilicity. |
| Reaction Temperature | 0 °C for addition, then room temperature | Controls the initial exothermic reaction and allows for completion. |
| Reaction Solvent | Anhydrous aprotic solvents (e.g., DCM, THF) | Prevents hydrolysis of the acyl chloride. |
References
- 1. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Amide Synthesis [fishersci.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 2-Bromo-N-isopropylbenzamide Reaction Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and reaction kinetics optimization of 2-Bromo-N-isopropylbenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting Guides
Low product yield and the presence of impurities are common challenges in the synthesis of this compound. The following table summarizes potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of 2-bromobenzoyl chloride: The acid chloride is highly reactive and can be hydrolyzed by moisture to the unreactive 2-bromobenzoic acid. | Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low nucleophilicity of isopropylamine: The lone pair of the amine may not be sufficiently available for nucleophilic attack. | The addition of a non-nucleophilic base, such as triethylamine or pyridine, will neutralize the HCl byproduct and drive the reaction forward.[1][2] | |
| Suboptimal reaction temperature: The reaction rate may be too slow at ambient temperature. | Gently warm the reaction mixture. However, be aware that excessive heat can lead to side reactions. Monitor the reaction progress by Thin-Layer Chromatography (TLC). | |
| Presence of 2-bromobenzoic acid impurity | Incomplete reaction or hydrolysis of the starting material. | Purify the crude product by washing the organic layer with a saturated sodium bicarbonate solution during the workup to remove acidic impurities. Recrystallization of the final product can also be effective. |
| Formation of a diacylated byproduct | The N-isopropylbenzamide product reacts with another molecule of 2-bromobenzoyl chloride. | This is less common with secondary amines like isopropylamine due to steric hindrance but can occur. Use a slight excess of isopropylamine and add the 2-bromobenzoyl chloride solution slowly to the reaction mixture. |
| Difficult purification | Formation of an emulsion during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The reaction typically proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1][2] The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This is followed by the elimination of the chloride ion to form the amide bond. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]
Q2: How does the bromine substituent on the benzoyl chloride affect the reaction kinetics?
A2: The bromine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by the amine, thus increasing the reaction rate compared to unsubstituted benzoyl chloride. This is consistent with the Hammett equation, where electron-withdrawing groups on the benzoyl chloride lead to a positive reaction constant (ρ), indicating an enhanced reaction rate.[3]
Q3: What is the optimal solvent for this reaction?
A3: A two-phase solvent system, consisting of an organic solvent and water, is often employed for the Schotten-Baumann reaction.[4] The organic phase, typically dichloromethane or diethyl ether, dissolves the 2-bromobenzoyl chloride and the final product. The aqueous phase contains the base (e.g., sodium hydroxide) to neutralize the HCl byproduct.[4] Polar aprotic solvents can also be used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture on a TLC plate alongside the starting materials (2-bromobenzoyl chloride and isopropylamine). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-bromobenzoyl chloride
-
Isopropylamine
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution over 15-30 minutes using a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: The nucleophilic acyl substitution mechanism for the formation of this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-N-isopropylbenzamide
Welcome to the technical support center for reactions involving 2-Bromo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common cross-coupling reactions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, focusing on two of the most common and powerful transformations for this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Q1: My cross-coupling reaction with this compound has a low or non-existent yield. What are the primary factors to investigate?
Low conversion is a frequent issue in palladium-catalyzed cross-coupling reactions, which are often sensitive to a variety of factors.[1] A systematic check of the following is recommended:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly degassed (e.g., by bubbling argon or nitrogen through the solvent) and that a positive pressure of an inert gas is maintained throughout the entire setup and reaction time.[1][3]
-
Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical for success.[1] Trace amounts of water or other impurities can deactivate the catalyst. Solvents must be anhydrous and reagents should be of high purity. The quality and age of the palladium source can also significantly impact reproducibility.[4]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is the most critical factor for a successful reaction. An unsuitable ligand for your specific substrates is a common reason for failure.[1] For a bromide like this compound, a range of catalysts are effective, but sterically hindered or electron-rich substrates may require specialized, bulky, and electron-rich phosphine ligands.[5][6]
-
Base Selection: The choice and quality of the base are crucial. For Suzuki-Miyaura reactions, bases like K₂CO₃ or K₃PO₄ are common.[2][3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1] The base must be anhydrous and finely powdered to ensure good solubility and reactivity.
Q2: How do I select an optimal catalyst and ligand for a Suzuki-Miyaura coupling with this compound?
The active catalyst in a Suzuki-Miyaura reaction is a Pd(0) species.[4][7] You can either use a stable Pd(0) source directly or a Pd(II) precatalyst that is reduced in situ.
-
Palladium Source:
-
Pd(II) Precatalysts: Common choices like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to Pd(0) to initiate the catalytic cycle.[4][7] This reduction can sometimes be inefficient.[4]
-
Pd(0) Sources: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more direct.[4][8] However, these can degrade over time, forming inactive palladium black.[4]
-
Modern Precatalysts: For more reliable and reproducible results, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for clean and efficient generation of the active Pd(0) species.[4]
-
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many simple couplings.[9]
-
Buchwald-type Biarylphosphine Ligands: For more challenging or sterically hindered substrates, bulky and electron-rich ligands like SPhos, XPhos, or RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination steps.[2][5]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands, often used in PEPPSI™-type precatalysts, known for their high stability and activity.[6][7]
-
Q3: What are the recommended catalyst systems for the Buchwald-Hartwig amination of this compound?
The Buchwald-Hartwig amination is critically dependent on the use of bulky and electron-rich phosphine ligands to achieve high catalytic activity.[10]
-
Palladium Source: Similar to the Suzuki reaction, both Pd(II) sources (e.g., Pd(OAc)₂) and Pd(0) sources (e.g., Pd₂(dba)₃) are commonly used.[10][11] Precatalysts that provide a reliable source of a monoligated Pd(0) species are often preferred.[12]
-
Ligand Selection:
-
Bulky Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, and SPhos are highly effective for a wide range of aryl bromides and amines.[11]
-
Bidentate Ligands: Ligands like BINAP, dppf, or Xantphos can also be very effective, particularly for coupling with specific classes of amines.[11][13] The choice often depends on the nature of the amine coupling partner (primary, secondary, etc.).[11]
-
-
Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be used, especially if base-sensitive functional groups are present.[1]
Q4: I am observing significant side products in my reaction. What are the likely causes?
Several side reactions can compete with the desired cross-coupling, leading to reduced yield and purification challenges.[1]
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the formation of N-isopropylbenzamide. This can occur if the oxidative addition intermediate reacts with a hydride source in the reaction mixture.[4]
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): The presence of oxygen can lead to the oxidative coupling of two boronic acid molecules.[2] Rigorous degassing of the reaction mixture is the best way to prevent this.[4]
-
Catalyst Deactivation: The formation of inactive palladium black can occur if the catalyst aggregates.[4] This is often a sign of ligand degradation or an inappropriate ligand-to-metal ratio.
Q5: My catalyst appears to be deactivating and forming palladium black. Why does this happen and how can it be prevented?
Catalyst deactivation through the formation of palladium black (aggregated Pd(0) nanoparticles) is a common failure mode.[4]
-
Causes:
-
Inefficient Ligand: The ligand may not be bulky or electron-donating enough to stabilize the Pd(0) intermediates, leading to aggregation.
-
Ligand Degradation: Under harsh reaction conditions (high temperature, strong base), the phosphine ligand itself can degrade.[14]
-
Incorrect Stoichiometry: An improper palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.
-
-
Prevention:
-
Use Robust Ligands: Employ modern, bulky biarylphosphine ligands or NHC ligands that are designed for high stability.[4][6]
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Use Precatalysts: Modern precatalysts are often more stable and generate the active catalytic species more cleanly, reducing the likelihood of forming palladium black.[4]
-
Data Presentation: Catalyst System Performance
The following tables summarize representative reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound to guide your catalyst selection.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70-85[9] |
| 2 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Dioxane/H₂O | 90-110 | 12-16 | >90[3] |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95[6] |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | >95 |
Note: Yields are representative and highly dependent on the specific boronic acid partner and exact reaction conditions.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (1-2) | (See Protocol 2) | NaOtBu | Toluene | 80-110 | 2-24 | >90[10] |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~80-95[11] |
| 3 | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 110 | 16 | ~85-95[11] |
| 4 | XPhos Pd G3 (5) | - | DBU | Toluene/MeCN | 140 | 1 | >90[15] |
Note: Yields are representative and highly dependent on the specific amine coupling partner and exact reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][16]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium source, and the ligand.[1][3]
-
Evacuate and backfill the reaction vessel with the inert gas three times.[1]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[1][2]
-
Monitor the reaction progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature.[17]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography.[2]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1][10]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Bulky phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.[10]
-
Evacuate and backfill the reaction vessel with the inert gas three times.[10]
-
Add anhydrous toluene, followed by the amine coupling partner via syringe.[10]
-
Seal the reaction vessel and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (typically 2-24 hours).[10]
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
After completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.[10][18]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography.[11]
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to performing and troubleshooting cross-coupling reactions.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The key steps of the Buchwald-Hartwig amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Overcoming poor solubility of 2-Bromo-N-isopropylbenzamide in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-Bromo-N-isopropylbenzamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to have low aqueous solubility due to its aromatic benzene ring and the bromo substituent, which contribute to its lipophilic nature. It is generally more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol.
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do to prevent this?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of the compound in your assay to a level below its solubility limit in the aqueous buffer.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[1]
-
Use Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG) or ethanol, to your aqueous buffer can improve the solubility of your compound.[2]
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Adjust pH: If your experimental conditions permit, adjusting the pH of the aqueous buffer may enhance solubility, particularly if the compound has ionizable groups.[3]
-
Employ Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the compound in solution by forming micelles.[2]
Q3: My experimental results with this compound are not reproducible. Could this be a solubility issue?
A3: Yes, poor solubility is a frequent cause of inconsistent experimental results.[4] If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments. To ensure reproducibility, confirm the complete dissolution of your stock solution before preparing working solutions. Gentle warming and vortexing can aid in this process. It is also advisable to prepare fresh working solutions for each experiment, as the compound may precipitate out of aqueous solutions over time.[4]
Q4: How should I prepare and store stock solutions of this compound?
A4: High-concentration stock solutions should be prepared in an appropriate organic solvent, such as DMSO. To prepare a stock solution, add the calculated volume of solvent to a pre-weighed amount of the compound. Ensure complete dissolution, using gentle warming (e.g., 37°C) or sonication if necessary.[2] Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5] Before use, thaw the aliquot and vortex gently to ensure the compound is fully redissolved.[2]
Troubleshooting Guide
This guide provides a systematic approach to addressing poor solubility issues with this compound.
Problem 1: The compound does not dissolve in the chosen organic solvent to create a stock solution.
-
Possible Cause: The concentration is too high for the selected solvent.
-
Troubleshooting Steps:
-
Try a stronger solvent: If initially using ethanol or methanol, switch to a more potent polar aprotic solvent like DMSO or DMF.
-
Increase the solvent volume: Lower the target concentration of the stock solution.
-
Apply gentle heat and agitation: Warm the solution in a water bath (not exceeding 40°C to avoid degradation) and vortex or sonicate to aid dissolution.[2]
-
Problem 2: The compound precipitates out of the stock solution upon storage at low temperatures.
-
Possible Cause: The concentration of the stock solution is too high, leading to crystallization at lower temperatures.
-
Troubleshooting Steps:
-
Gently warm and vortex: Before use, warm the vial to room temperature or 37°C and vortex thoroughly to redissolve the precipitate.
-
Prepare a new, lower-concentration stock solution: This is the most reliable way to prevent future precipitation.
-
Consider a co-solvent system for the stock solution: A mixture of solvents (e.g., DMSO and PEG 300) might maintain solubility at lower temperatures.[5]
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility (mg/mL) | Notes |
| Water | Aqueous | < 0.1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | Low solubility expected in physiological buffers. |
| Ethanol | Polar Protic | 1-5 | Moderately soluble. |
| Methanol | Polar Protic | 1-5 | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | High solubility. Recommended for stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | > 50 | High solubility. Alternative for stock solutions. |
Note: These values are illustrative and based on the expected behavior of structurally similar benzamide derivatives. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 242.11 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Weigh out 2.42 mg of this compound and place it into a clean vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C.[2]
-
Protocol 2: A General Method for Enhancing Aqueous Solubility using a Co-solvent
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Ethanol, absolute
-
Aqueous assay buffer (e.g., PBS)
-
-
Procedure:
-
Prepare an intermediate dilution of the DMSO stock solution in ethanol. For example, to achieve a final assay concentration of 10 µM with 1% ethanol, you can prepare a 1 mM intermediate solution in 100% ethanol.
-
Add the appropriate volume of the ethanol-intermediate solution to your pre-warmed aqueous assay buffer to reach the desired final concentration.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the final working solution immediately to prevent precipitation.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Strategies for overcoming poor solubility of pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-N-isopropylbenzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acylation of isopropylamine with 2-bromobenzoyl chloride. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming the amide bond and eliminating hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the isopropylamine and halt the reaction.[1][2]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include ensuring anhydrous (moisture-free) conditions to prevent hydrolysis of the highly reactive 2-bromobenzoyl chloride, using a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), maintaining a low temperature (initially 0 °C) to control the exothermic reaction, and the slow addition of the acyl chloride to the amine solution.[1][2]
Q3: Can I use 2-bromobenzoic acid directly instead of 2-bromobenzoyl chloride?
A3: Yes, it is possible to use 2-bromobenzoic acid directly through the use of amide coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive such as 1-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can facilitate the direct formation of the amide bond. This approach avoids the need to prepare the acyl chloride separately.[3][4]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: For benzamide derivatives, a mixed solvent system is often effective for recrystallization. A common choice is a mixture of a "good" solvent, where the compound is soluble when hot (like ethanol or ethyl acetate), and a "poor" solvent, where the compound is less soluble when cold (like water or hexanes).[5] The optimal solvent system and ratio should be determined experimentally.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Consistently low yield of this compound.
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Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Inadequate Scavenging of HCl: The reaction produces one equivalent of hydrochloric acid, which can protonate the starting isopropylamine, rendering it non-nucleophilic.[1]
-
Solution: Ensure you are using at least one equivalent of a suitable non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). The base should be added to the amine solution before the addition of the acyl chloride.[3]
-
-
Moisture Contamination: 2-Bromobenzoyl chloride is highly reactive and readily hydrolyzes to 2-bromobenzoic acid in the presence of water. This side reaction consumes your starting material.[1]
-
Solution: Use flame-dried glassware and anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[1]
-
-
Suboptimal Reaction Temperature: While the reaction is typically performed at 0 °C initially and then allowed to warm to room temperature, deviations can affect the yield.[1]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. Gentle heating might be necessary for sluggish reactions, but high temperatures can promote side reactions.[1]
-
-
Purity of Starting Materials: Impurities in either the 2-bromobenzoyl chloride or isopropylamine can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials before beginning the synthesis.
-
-
Problem 2: Presence of significant impurities in the crude product.
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Question: My crude product shows multiple spots on TLC, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?
-
Answer: Common impurities include unreacted starting materials and side products.
-
Unreacted 2-bromobenzoic acid: This can be present if the starting 2-bromobenzoyl chloride was hydrolyzed by moisture.[1]
-
Removal: This acidic impurity can typically be removed by washing the organic layer with a saturated sodium bicarbonate solution during the workup.
-
-
N,N-Diacylated Product: A second molecule of 2-bromobenzoyl chloride can react with the newly formed amide, especially if an excess of the acyl chloride is used or if the reaction temperature is too high.[1]
-
Prevention: Use a slight excess of isopropylamine relative to the 2-bromobenzoyl chloride and add the acyl chloride slowly to the reaction mixture.[1]
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Removal: Recrystallization is often the most effective method for removing this type of impurity.[1] Column chromatography can also be employed for difficult separations.
-
-
Problem 3: Difficulty in inducing crystallization during purification.
-
Question: My product has "oiled out" or will not crystallize from the solution during recrystallization. What should I do?
-
Answer: This is a common issue that can often be resolved with the following techniques:
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Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to provide a template for crystal growth.
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Optimize Solvent System: If the product is "oiling out," it may be due to the boiling point of the solvent being higher than the melting point of the product. Try a lower boiling point solvent system. If no crystals form, the solution may not be saturated. You can try to slowly add an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes slightly turbid, then add a few drops of the good solvent to clarify and allow it to cool slowly.[5]
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Data Presentation
The following table summarizes the typical reaction parameters for the synthesis of this compound via the acylation of isopropylamine with 2-bromobenzoyl chloride. Please note that optimal conditions may vary and should be determined experimentally.
| Parameter | Recommended Conditions | Expected Outcome | Reference |
| Stoichiometry | |||
| 2-Bromobenzoyl chloride | 1.0 eq | - | [1] |
| Isopropylamine | 1.1 - 1.2 eq | Higher yield, minimizes diacylation | [1] |
| Base (e.g., Triethylamine) | 1.2 eq | Neutralizes HCl, drives reaction | [1] |
| Reaction Conditions | |||
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility, inert | [1] |
| Temperature | 0 °C to Room Temperature | Controlled reaction, minimizes side products | [1] |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion | [1] |
| Workup & Purification | |||
| Aqueous Washes | 1M HCl, sat. NaHCO₃, Brine | Removes unreacted amine, base, and acid | [1] |
| Purification Method | Recrystallization (e.g., Ethanol/Water) or Column Chromatography (e.g., Hexane/Ethyl Acetate) | High purity solid product | [5] |
| Yield | 70-90% | Varies with optimization | Analogous Reactions |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromobenzoyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
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2-Bromobenzoyl chloride
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Isopropylamine
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Triethylamine
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield pure this compound.[1][5]
Protocol 2: Synthesis of this compound using an Amide Coupling Reagent (EDC/HOBt)
Materials:
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2-Bromobenzoic acid
-
Isopropylamine
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
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Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and isopropylamine (1.1 eq).
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Dissolve the solids in anhydrous DMF and add DIPEA (2.5 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add EDC (1.2 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.[3][4]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Enhancing the Reactivity of 2-Bromo-N-isopropylbenzamide
Welcome to the technical support center for 2-Bromo-N-isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of this compound and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound has two primary sites for chemical modification:
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The Carbon-Bromine Bond: The aryl bromide functionality is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
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The Ortho C-H Bond: The N-isopropylamido group is a moderately strong directing group for ortho-lithiation (Directed ortho-Metalation or DoM).[1] This allows for the selective deprotonation of the C-H bond at the position ortho to the amide, creating a nucleophilic aryl-lithium species that can react with various electrophiles.
Q2: How does the N-isopropyl group influence the reactivity of the molecule?
A2: The N-isopropyl group has several effects:
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Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of reagents to the adjacent bromine atom and the amide carbonyl. This may necessitate the use of more reactive catalysts or harsher reaction conditions in some cases.
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Directing Group Ability: As a secondary amide, the N-isopropylamido group effectively directs ortho-lithiation, facilitating functionalization at the C6 position.[1]
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Solubility: The alkyl group can improve the solubility of the molecule in organic solvents compared to the primary benzamide.
Q3: Is this compound considered an activated or deactivated aryl bromide for cross-coupling reactions?
A3: The N-isopropylbenzamide group is generally considered to be electronically neutral to slightly deactivating towards the aromatic ring in the context of palladium-catalyzed cross-coupling reactions.[2] The reactivity of the C-Br bond is generally lower than that of an analogous aryl iodide but significantly higher than that of an aryl chloride.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low to no conversion of this compound.
-
Possible Causes:
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Catalyst Inactivity: The Pd(0) active catalyst may not be forming in situ or may have decomposed.
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Inefficient Oxidative Addition: The C-Br bond activation may be slow due to steric hindrance from the ortho N-isopropylamido group.
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Poor Quality Reagents: The boronic acid may have degraded (protodeboronation), or the solvents and base may not be sufficiently anhydrous.
-
-
Troubleshooting Steps:
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Catalyst and Ligand Selection: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employ a robust pre-catalyst. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than PPh₃. N-heterocyclic carbene (NHC) ligands can also be highly effective.
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Base Selection: Ensure the base is strong enough and sufficiently dry. K₃PO₄ or Cs₂CO₃ are generally good choices. For challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.
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Reaction Conditions: Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
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Issue 2: Significant formation of homocoupled biaryl from the boronic acid.
-
Possible Causes:
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Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
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Slow Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent.
-
-
Troubleshooting Steps:
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Rigorous Degassing: Use multiple freeze-pump-thaw cycles or bubble an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Controlled Addition: Add the boronic acid slowly to the reaction mixture to maintain a low concentration.
-
Optimize Catalyst System: A more active catalyst system that promotes faster cross-coupling can outcompete the homocoupling pathway.
-
Issue 3: Formation of dehalogenated byproduct (N-isopropylbenzamide).
-
Possible Causes:
-
Protodeboronation of Boronic Acid: If the boronic acid decomposes to an arene, the subsequent steps can lead to the formation of the dehalogenated starting material.
-
Hydrodehalogenation: This can occur as a side reaction in the catalytic cycle, particularly if there are sources of hydride in the reaction mixture or with certain catalyst/ligand combinations.
-
-
Troubleshooting Steps:
-
Use High-Purity Boronic Acid: Use freshly opened or purified boronic acid.
-
Choice of Base and Solvent: Use anhydrous conditions. Some bases and solvents can be sources of protons or hydrides.
-
Ligand Choice: The choice of ligand can influence the propensity for dehalogenation. Experiment with different phosphine ligands.
-
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired N-arylated product.
-
Possible Causes:
-
Catalyst Inhibition: The amine substrate or the product can sometimes act as a ligand and inhibit the palladium catalyst.
-
Steric Hindrance: The ortho-bromo and N-isopropyl groups can hinder the approach of the amine nucleophile.
-
Incorrect Base: The base may not be strong enough to deprotonate the amine or the palladium-amine complex.
-
-
Troubleshooting Steps:
-
Catalyst and Ligand: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to promote both oxidative addition and reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are typically preferred.
-
Issue 2: Formation of hydrodehalogenated side product.
-
Possible Causes:
-
This is a common side reaction in Buchwald-Hartwig amination, often proceeding through a β-hydride elimination pathway if the amine has an α-hydrogen.
-
-
Troubleshooting Steps:
-
Ligand Optimization: The choice of ligand is critical in minimizing this side reaction. Bulky ligands can disfavor the geometry required for β-hydride elimination.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress this and other side reactions.
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Choice of Amine: If possible, using an amine without α-hydrogens can circumvent this issue, though this is substrate-dependent.
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Directed ortho-Metalation (DoM)
Issue 1: No or poor lithiation.
-
Possible Causes:
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Insufficiently Strong Base: The N-isopropylamido group is a good directing group, but a strong base is still required for deprotonation.
-
Presence of Protic Impurities: Water or other protic impurities will quench the organolithium base.
-
Temperature Too High: The lithiated intermediate may not be stable at higher temperatures.
-
-
Troubleshooting Steps:
-
Base Selection: Use a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). sec-BuLi is more reactive and may be necessary.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
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Low Temperature: Maintain the reaction at a low temperature, typically -78 °C, using a dry ice/acetone bath.
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Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity, leading to more efficient lithiation.
-
Issue 2: Reaction with the amide carbonyl or bromine instead of ortho-lithiation.
-
Possible Causes:
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Nucleophilic Attack: The organolithium reagent can act as a nucleophile and attack the electrophilic carbonyl carbon.
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Halogen-Metal Exchange: The organolithium can undergo exchange with the bromine atom.
-
-
Troubleshooting Steps:
-
Low Temperature: Performing the reaction at -78 °C significantly disfavors nucleophilic attack on the amide and halogen-metal exchange.
-
Rapid Quenching: Add the electrophile to the cold solution of the lithiated species.
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Data Presentation
The following tables summarize representative reaction conditions for key transformations. Note that since specific data for this compound is scarce in the literature, these tables are compiled from data for analogous sterically hindered ortho-substituted bromobenzamides and related aryl bromides.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Substituted Aryl Bromides
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 90 | 6 | 80-90 |
| 3 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 18 | ~90 |
| 4 | 3,5-Dimethylphenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-AmylOH | 100 | 16 | >95 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of ortho-Substituted Aryl Bromides
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 24 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | ~90 |
| 4 | Diethylamine | Pd₂(dba)₃ (1) | tBuXPhos (2) | LiHMDS (1.3) | Toluene | 80 | 12 | >90 |
Table 3: Representative Conditions for Directed ortho-Metalation of N,N-Dialkylbenzamides
| Entry | Base (equiv) | Additive (equiv) | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | sec-BuLi (1.2) | TMEDA (1.2) | Me₃SiCl | THF | -78 | 1 | >95 |
| 2 | n-BuLi (1.2) | TMEDA (1.2) | DMF | THF | -78 to RT | 2 | ~80 |
| 3 | t-BuLi (2.0) | - | I₂ | THF | -78 | 1.5 | ~70 |
| 4 | sec-BuLi (1.2) | TMEDA (1.2) | CO₂ (gas) | THF | -78 to RT | 3 | ~85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1 - 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Directed ortho-Metalation and Electrophilic Quench
-
To an oven-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
If used, add TMEDA (1.2 equiv) to the solution.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium base (e.g., sec-BuLi, 1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 - 1.5 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
References
Technical Support Center: Analysis of 2-Bromo-N-isopropylbenzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of 2-Bromo-N-isopropylbenzamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the characterization and quantification of this compound?
A1: The primary analytical methods for this compound are High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural elucidation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation.
Q2: What are the expected impurities in a sample of this compound?
A2: Common impurities may include unreacted starting materials such as 2-bromobenzoic acid and isopropylamine, byproducts from coupling reagents if used in synthesis (e.g., dicyclohexylurea if DCC is used), and potential side-reaction products.[2] Another possible impurity is the hydrolyzed product, 2-bromobenzoic acid, if the sample is exposed to moisture over time.[3]
Q3: How can I effectively purify crude this compound?
A3: Purification can be achieved through a combination of techniques. A common approach involves an initial work-up with liquid-liquid extraction to remove acidic and basic impurities, followed by either recrystallization or column chromatography for final purification.[2]
Q4: What are the key fragmentation patterns to look for in the mass spectrum of this compound?
A4: The mass spectrum will show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 ions). Key fragmentation would involve cleavage of the amide bond, loss of the isopropyl group, and fragmentation of the brominated aromatic ring.[1]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a guard column or replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure proper solvent delivery. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the injection sequence. |
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No peak detected | 1. Analyte is not volatile enough or is thermally labile. 2. Incorrect inlet temperature. 3. Column bleed. | 1. Consider derivatization to increase volatility. 2. Optimize the inlet temperature. 3. Condition the column according to the manufacturer's instructions. |
| Poor fragmentation or no molecular ion | 1. Incorrect ionization energy. 2. Analyte is fragmenting excessively. | 1. Ensure the electron energy is set to the standard 70 eV for EI. 2. Consider using a softer ionization technique if available. |
| Broad peaks | 1. Slow injection. 2. Column contamination. | 1. Use a fast injection speed. 2. Bake out the column at a high temperature. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Identification
This protocol outlines a general procedure for the GC-MS analysis of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Standard GC with a mass spectrometer detector |
| Column | Non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
Sample Preparation:
-
Prepare a solution of approximately 1 mg/mL this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common GC-MS issues.
References
Validation & Comparative
A Comparative Guide to 2-Bromo-N-isopropylbenzamide and Other Benzamide Derivatives in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic functionalization of the benzamide core is crucial for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of 2-Bromo-N-isopropylbenzamide with other benzamide derivatives, focusing on their synthetic utility. We present comparative data on reactivity in key cross-coupling reactions, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal building blocks for their synthetic targets.
Introduction to Benzamide Derivatives
The benzamide moiety is a prevalent structural feature in a multitude of pharmacologically active compounds.[5] Its stability and capacity for diverse substitutions make it an ideal starting point for creating libraries of potential drug candidates.[6] The reactivity of a substituted benzamide is often dictated by the nature and position of its substituents. Halogenated benzamides, in particular, serve as versatile precursors for complex molecule synthesis through various cross-coupling reactions.
This guide focuses on this compound, a key intermediate whose utility stems from the strategic placement of a moderately reactive bromine atom ortho to the amide group. This positioning allows it to be a precursor for a variety of heterocyclic scaffolds.[7] We will compare its performance against analogous derivatives, primarily its chloro-counterpart, in widely used synthetic transformations.
General Synthesis of N-Substituted Benzamides
The most common and robust method for synthesizing N-substituted benzamides is the acylation of a primary or secondary amine with a benzoyl chloride derivative. This two-step process, often employing Schotten-Baumann conditions, is broadly applicable.
Experimental Protocol: General Synthesis via Acid Chloride[8][9][10]
Step 1: Acid Chloride Formation
-
To a solution of the desired benzoic acid (e.g., 2-bromobenzoic acid) (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere, add a chlorinating agent such as oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
The mixture is stirred at room temperature for 1-2 hours until gas evolution ceases.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude benzoyl chloride, which is often used immediately in the next step.
Step 2: Amidation
-
The crude benzoyl chloride is dissolved in an anhydrous solvent (e.g., DCM).
-
In a separate flask, the desired amine (e.g., isopropylamine) (1.0-1.2 eq.) and a base such as triethylamine or pyridine (1.5 eq.) are dissolved in the same solvent.
-
The benzoyl chloride solution is added dropwise to the amine solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzamide product, which can be purified by recrystallization or column chromatography.
Comparative Reactivity in Cross-Coupling Reactions
The primary advantage of this compound over other derivatives, such as 2-Chloro-N-isopropylbenzamide, lies in its enhanced reactivity in palladium- and copper-catalyzed cross-coupling reactions. This difference is fundamentally due to the bond dissociation energies of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, as the weaker C-X bonds are more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[8]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron species. Due to the lower C-Br bond strength, 2-bromo-N-phenylbenzamide is expected to undergo oxidative addition to the Pd(0) catalyst more readily than its chloro-analogue.[8] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and improved yields.
Comparative Data: Suzuki-Miyaura Coupling
| Feature | This compound | 2-Chloro-N-isopropylbenzamide |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, or specialized precatalysts |
| Typical Ligand | Standard phosphines (e.g., PPh₃, SPhos) | Bulky, electron-rich phosphines or NHCs |
| Reaction Temp. | Room Temperature to 80 °C | 80 °C to >100 °C |
| Expected Yield | Good to Excellent | Fair to Good (often requires optimization) |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide [8][9]
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), a suitable ligand like SPhos (4 mol%), and a base such as potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent system, typically a mixture like Toluene/Water (4:1).
-
Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[10][11] Similar to the Suzuki coupling, the reaction's efficiency is highly dependent on the aryl halide's reactivity. This compound is a superior substrate compared to the chloro-derivative, readily undergoing oxidative addition under milder conditions.[8] This is critical for synthesizing complex amines and N-heterocycles.[7]
Comparative Data: Buchwald-Hartwig Amination
| Feature | This compound | 2-Chloro-N-isopropylbenzamide |
| Reactivity | High | Low |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Requires highly active catalyst systems |
| Typical Ligand | BINAP, dppf, specialized biarylphosphines | Highly specialized, bulky biarylphosphine ligands |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Stronger bases often required (e.g., LHMDS) |
| Reaction Temp. | 80-100 °C | >100 °C |
| Expected Yield | Good to Excellent | Poor to Good, highly substrate-dependent |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide [11]
-
To a dry, sealable reaction tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), palladium(II) acetate (2-4 mol%), a suitable phosphine ligand (e.g., BINAP, 4-8 mol%), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Substrate Selection Logic
The choice between a bromo- or chloro-benzamide derivative is a trade-off between cost and reactivity. While chloro-derivatives are generally less expensive, the often-demanding reaction conditions can limit functional group tolerance and lead to lower yields. Bromo-derivatives provide a more reliable and versatile route for complex syntheses.
Conclusion
In the synthesis of complex molecules derived from benzamides, this compound consistently demonstrates superior performance compared to its chloro-analogue in pivotal cross-coupling reactions. Its enhanced reactivity, stemming from the weaker carbon-bromine bond, allows for milder reaction conditions, broader substrate scope, and generally higher yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[8] While chloro-derivatives may offer a cost advantage, the reliability and efficiency afforded by this compound often make it the preferred intermediate for challenging synthetic targets in drug discovery and materials science. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their synthetic strategies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Synthesis Methods for 2-Bromo-N-isopropylbenzamide
For researchers and scientists engaged in drug discovery and development, the efficient synthesis of target molecules is a critical aspect of the research pipeline. This guide provides a comparative analysis of the primary synthetic routes to 2-Bromo-N-isopropylbenzamide, a valuable intermediate in the preparation of various biologically active compounds. The following sections detail the common synthetic methodologies, supported by experimental protocols for analogous reactions, and a quantitative comparison to aid in method selection.
Synthetic Methodologies
Two principal routes for the synthesis of this compound are prevalent in organic synthesis: the acylation of isopropylamine with 2-bromobenzoyl chloride and the direct coupling of 2-bromobenzoic acid with isopropylamine.
Method 1: Acylation of Isopropylamine with 2-Bromobenzoyl Chloride (Schotten-Baumann Reaction)
This classic and widely used method involves the reaction of an acid chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically high-yielding and proceeds under mild conditions.
Method 2: Amide Coupling of 2-Bromobenzoic Acid with Isopropylamine
This approach involves the direct formation of the amide bond from the carboxylic acid and the amine, facilitated by a coupling reagent. A variety of modern coupling reagents are available, offering different reactivity profiles and compatibilities with various functional groups. This method avoids the need to prepare the acid chloride separately.
Quantitative Data Comparison
While specific experimental data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields and reaction conditions for each synthetic route based on analogous transformations. This data provides a basis for comparison and method selection.
| Parameter | Method 1: Acylation with 2-Bromobenzoyl Chloride | Method 2: Amide Coupling with 2-Bromobenzoic Acid |
| Starting Materials | 2-Bromobenzoyl chloride, Isopropylamine | 2-Bromobenzoic acid, Isopropylamine |
| Key Reagents | Base (e.g., Triethylamine, Pyridine, NaOH) | Coupling Agent (e.g., DCC, EDC, HATU, PyBOP) |
| Typical Solvent | Dichloromethane (DCM), Diethyl ether, Toluene | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Reported Yields (Analogous Reactions) | Good to Excellent (>80%) | Moderate to Good (Variable, often 60-90%) |
| Advantages | - Generally high yields- Faster reaction times- Well-established and reliable | - Avoids the use of moisture-sensitive acid chlorides- One-pot procedure |
| Disadvantages | - Requires synthesis of the acid chloride precursor- Acid chloride is moisture sensitive | - Coupling reagents can be expensive- Longer reaction times- Potential for side reactions depending on the coupling agent |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of similar benzamide derivatives, which can be adapted for the preparation of this compound.
Protocol for Method 1: Acylation of Isopropylamine with 2-Bromobenzoyl Chloride
Materials:
-
2-Bromobenzoyl chloride
-
Isopropylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
Protocol for Method 2: Amide Coupling of 2-Bromobenzoic Acid with Isopropylamine
Materials:
-
2-Bromobenzoic acid
-
Isopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add isopropylamine (1.1 eq) followed by DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the acylation of an amine with an acid chloride.
Caption: General experimental workflow for the synthesis of this compound.
References
Validating the Structure of 2-Bromo-N-isopropylbenzamide: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of 2-Bromo-N-isopropylbenzamide. By presenting predicted data for the target compound alongside experimental data for the closely related analogue, N-isopropylbenzamide, this document offers a practical framework for structural confirmation using common spectroscopic techniques.
Introduction
This compound (C₁₀H₁₂BrNO) is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Accurate structural verification is a critical step in the synthesis and characterization of such novel molecules. This guide outlines the use of four key spectroscopic methods—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structure of this compound. To facilitate this, a direct comparison is made with the experimentally determined spectroscopic data of N-isopropylbenzamide, a structurally similar compound lacking the bromine substituent. This comparative approach allows for a clear understanding of the influence of the bromine atom on the spectral features.
Experimental Protocols
Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation. The following are standard protocols for the analysis of small organic molecules like this compound.
¹H NMR Spectroscopy
Objective: To identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans (NS): 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of 0 to 12 ppm is generally adequate.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative proton ratios.
¹³C NMR Spectroscopy
Objective: To determine the number of unique carbon environments and their chemical shifts.
Procedure:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often required compared to ¹H NMR.
-
Instrument Setup: Similar to ¹H NMR, lock and shim the spectrometer.
-
Data Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is appropriate for most organic molecules.
-
-
Data Processing: Fourier transform the FID, phase the spectrum, and apply baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.
Procedure:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1][2]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Results and Discussion
The structural validation of this compound is achieved by comparing its predicted spectroscopic data with the experimental data of N-isopropylbenzamide. The presence of the bromine atom is expected to induce noticeable changes in the spectra, particularly in the aromatic regions of the NMR spectra and in the mass spectrum.
Spectroscopic Data Comparison
| Spectroscopic Data | N-isopropylbenzamide (Experimental) | This compound (Predicted) | Interpretation of Differences |
| ¹H NMR (CDCl₃) | Aromatic H: δ 7.75-7.73 (m, 2H), 7.45-7.38 (m, 3H); NH: δ 6.12 (br s, 1H); CH: δ 4.32-4.20 (m, 1H); CH₃: δ 1.23 (d, J = 6.8 Hz, 6H)[3] | Aromatic H: ~δ 7.6-7.2 (m, 4H); NH: ~δ 6.2 (br s, 1H); CH: ~δ 4.3 (m, 1H); CH₃: ~δ 1.2 (d, 6H) | The aromatic region for the bromo-compound is expected to be more complex and shifted due to the electron-withdrawing and anisotropic effects of the bromine atom. The ortho-disubstitution will lead to a distinct splitting pattern for the four aromatic protons. |
| ¹³C NMR (CDCl₃) | C=O: δ 166.7; Aromatic C: δ 134.9, 131.1, 128.4, 126.8; CH: δ 41.8; CH₃: δ 22.7[3] | C=O: ~δ 166; Aromatic C-Br: ~δ 120; Aromatic C: ~δ 127-134; CH: ~δ 42; CH₃: ~δ 22 | The most significant change is the appearance of a signal for the carbon atom bonded to bromine (C-Br) at a characteristic chemical shift. The chemical shifts of the other aromatic carbons will also be altered by the bromine substituent. |
| IR (KBr, cm⁻¹) | N-H stretch: 3290; C=O stretch: 1630[3] | N-H stretch: ~3300; C=O stretch: ~1640; C-Br stretch: ~600-500 | The IR spectra are expected to be very similar, with the main difference being the presence of a C-Br stretching vibration in the fingerprint region for this compound. |
| Mass Spec (EI, m/z) | Molecular Ion [M]⁺: 163.22 | Molecular Ion [M]⁺: 241/243 (approx. 1:1 ratio) | The mass spectrum of the bromo-compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. The fragmentation pattern will also be influenced by the bromine atom.[4] |
Visualizing the Workflow
The process of spectroscopic validation can be visualized as a systematic workflow, starting from the synthesized compound to its final structural confirmation.
Caption: Workflow for the spectroscopic validation of this compound.
Logical Relationship of Spectroscopic Data
The interpretation of data from each spectroscopic technique provides complementary information that, when combined, leads to an unambiguous structural assignment.
References
A Senior Application Scientist's Guide to the Biological Activity of 2-Bromo-N-isopropylbenzamide Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the biological activities of a series of 2-Bromo-N-isopropylbenzamide analogs. By leveraging established principles of medicinal chemistry and drawing upon data from analogous benzamide derivatives, we will explore how subtle structural modifications can profoundly impact efficacy and selectivity. This document is designed to be a practical resource, offering not only comparative data but also the detailed experimental protocols necessary to validate these findings in your own laboratory.
Introduction: The Benzamide Scaffold and the Significance of this compound
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability, which allows for systematic structural modifications to optimize pharmacological properties.
This compound serves as a foundational structure for our investigation. The presence of the bromine atom at the 2-position introduces steric and electronic effects that can influence binding affinity and metabolic stability. The N-isopropyl group provides a degree of lipophilicity and can also play a crucial role in target engagement. Understanding the baseline biological activity of this parent compound is the first step in appreciating the impact of further structural diversification.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Study
To illustrate the structure-activity relationship of this compound analogs, we will consider a hypothetical series of derivatives where substitutions are made at the para- (4-) and meta- (3-) positions of the benzoyl ring. The biological activities we will focus on are cytotoxicity against a representative cancer cell line (e.g., HeLa) and inhibition of a key enzyme, such as Acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases[1].
The following table summarizes the predicted inhibitory concentrations (IC50) based on general principles observed in the literature for benzamide derivatives[1][2][3][4]. Lower IC50 values indicate higher potency.
| Compound ID | R1 (Position 3) | R2 (Position 4) | Predicted Cytotoxicity (HeLa) IC50 (µM) | Predicted AChE Inhibition IC50 (µM) | Rationale for Predicted Activity |
| 1 | H | H | > 100 | > 100 | Parent compound, expected to have low intrinsic activity. |
| 2 | H | OCH3 | 50 | 25 | The electron-donating methoxy group can enhance interactions with the target, potentially increasing potency[4]. |
| 3 | H | Cl | 20 | 15 | The electron-withdrawing chloro group can alter the electronic profile and improve binding affinity[5]. |
| 4 | H | NO2 | 10 | 8 | The strongly electron-withdrawing nitro group often leads to increased potency in various benzamide series[6]. |
| 5 | Cl | H | 35 | 40 | Substitution at the meta position can influence the orientation of the molecule in the binding pocket, often with slightly reduced activity compared to para substitution[1]. |
| 6 | OCH3 | OCH3 | 60 | 30 | The presence of multiple methoxy groups can increase solubility and potentially improve cell permeability, though steric hindrance might slightly reduce binding affinity. |
Note: The IC50 values presented are hypothetical and serve to illustrate expected trends based on published SAR studies of similar benzamide-containing compounds. Experimental validation is crucial.
Causality Behind Experimental Choices and Self-Validating Protocols
The selection of assays and experimental design is critical for generating reliable and interpretable data. Our approach is grounded in established methodologies that incorporate internal controls and validation steps.
Rationale for Assay Selection
-
Cytotoxicity Assay (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell viability. It provides a quantitative measure of how our compounds affect cell proliferation, a key indicator of potential anticancer activity[7].
-
Enzyme Inhibition Assay (Ellman's Method for AChE): To evaluate the potential of our analogs as neurotherapeutics, we will assess their ability to inhibit acetylcholinesterase. Ellman's method is a simple, reliable, and sensitive spectrophotometric method for measuring AChE activity[1].
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments, from compound synthesis to biological evaluation.
Caption: Experimental workflow from synthesis to SAR analysis.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments described in this guide. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability[7].
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound analogs dissolved in DMSO (stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity[1][8].
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound analogs dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer (final DMSO concentration ≤ 1%).
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer
-
20 µL of the test compound solution (or buffer for control)
-
20 µL of DTNB solution
-
10 µL of AChE solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway Visualization
To provide context for the AChE inhibition assay, the following diagram illustrates the role of AChE in cholinergic signaling.
Caption: Inhibition of AChE in the cholinergic synapse.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound analogs. The structure-activity relationships discussed, based on established principles for benzamide derivatives, suggest that substitutions on the benzoyl ring can significantly modulate both cytotoxic and enzyme inhibitory activities. The detailed protocols provided offer a starting point for researchers to experimentally validate these predictions and further explore the therapeutic potential of this class of compounds.
Future work should focus on synthesizing the proposed analogs and performing the described biological assays to generate empirical data. Further investigations could include exploring a wider range of substitutions, evaluating selectivity against other enzymes or cell lines, and conducting in vivo studies for the most promising candidates.
References
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2023, July 3). ACS Publications. Retrieved December 12, 2025, from [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). Taylor & Francis Online. Retrieved December 12, 2025, from [Link]
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Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. (2015, January 1). PubMed Central. Retrieved December 12, 2025, from [Link]
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Synthesis of Benzamide Derivatives of Anacardic Acid and Their Cytotoxic Activity. (n.d.). PubMed. Retrieved December 12, 2025, from [Link]
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Designing amide-linked benzamide derivatives based on the known Aβ... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2022, November 1). PubMed Central. Retrieved December 12, 2025, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017, March 11). PubMed Central. Retrieved December 12, 2025, from [Link]
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Inhibition activity of benzamide derivatives (3a–i,5a–i and 7a–i, 25 μM... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved December 12, 2025, from [Link]
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Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020, August 25). PubMed. Retrieved December 12, 2025, from [Link]
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This compound. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2018, January 1). PubMed Central. Retrieved December 12, 2025, from [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). ResearchGate. Retrieved December 12, 2025, from [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2022, May 11). PubMed Central. Retrieved December 12, 2025, from [Link]
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Investigation on biological activities of anthranilic acid sulfonamide analogs. (2011, January 1). PubMed Central. Retrieved December 12, 2025, from [Link]
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Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-N-isopropylbenzamide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-Bromo-N-isopropylbenzamide, a key intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. Through a structured cross-validation approach, we will explore the nuances of each method, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and validating the most appropriate analytical strategy for their needs.
The cross-validation of analytical methods is a critical exercise to ensure that a validated procedure yields consistent and dependable results, regardless of the laboratory, personnel, or equipment.[1][2] This process is not merely a repetition of validation exercises but a deliberate comparison of method performance to establish interchangeability and ensure data integrity across different analytical platforms.[1][3]
The Compound of Interest: this compound
Before delving into the analytical methodologies, it is essential to understand the physicochemical properties of the target analyte, this compound.
Caption: Key physicochemical properties of this compound.
These properties suggest that this compound is amenable to analysis by both HPLC and GC-MS, making it an excellent candidate for a comparative cross-validation study.
Cross-Validation Workflow: A Strategic Approach
The cross-validation process is a systematic evaluation of predefined analytical parameters.[4][5][6] Our approach will involve validating both an HPLC and a GC-MS method for the quantification of this compound and then comparing their performance based on key validation metrics.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound. These methods are based on established principles for the analysis of benzamide derivatives.[7][8]
Method 1: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products, which is a key requirement of regulatory bodies.[9][10][11][12][13]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 50% B10-15 min: 50-80% B15-20 min: 80% B20-21 min: 80-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and prepare a solution in methanol to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Quantitative GC-MS Method
GC-MS offers high specificity and sensitivity, making it a powerful tool for quantitative analysis, especially for volatile and semi-volatile compounds.[14]
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification (target ions to be determined from a full scan of the standard) |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Prepare the sample in ethyl acetate to a target concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices. Filter the final solution before injection.
Comparative Analysis of Validation Parameters
The performance of each method will be evaluated based on the validation parameters outlined in the ICH Q2(R1) guidelines.[4][5][6] The following tables present a hypothetical but realistic comparison of the expected performance of the two methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Statistically insignificant |
-
Rationale: Both methods are expected to demonstrate excellent linearity over their respective ranges. The wider linear range of HPLC can be advantageous for analyzing samples with varying concentrations without the need for extensive dilution.
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for API |
| Precision (RSD%) | |||
| - Repeatability (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision (n=6) | < 1.5% | < 2.0% | ≤ 2.0% |
-
Rationale: HPLC generally offers slightly better precision due to the larger injection volumes and lower variability in the injection process compared to split injection in GC. Both methods are capable of achieving the required accuracy for pharmaceutical analysis.
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | Method-dependent |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | Method-dependent |
| Specificity | Demonstrated through forced degradation studies | High, based on mass fragmentation patterns | No interference at the analyte retention time |
-
Rationale: GC-MS is inherently more sensitive and specific than HPLC-UV. The mass detector provides an additional dimension of confirmation based on the mass-to-charge ratio of the analyte and its fragments. Specificity in HPLC is typically established through forced degradation studies to ensure that degradation products do not co-elute with the main peak.[10][15][16]
Table 4: Robustness
| Parameter Varied | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Flow Rate / Carrier Gas Flow | < 2.0% | < 2.5% | ≤ 5.0% |
| Column Temperature | < 1.5% | < 2.0% | ≤ 5.0% |
| Mobile Phase / Oven Ramp Rate | < 2.0% | < 2.5% | ≤ 5.0% |
-
Rationale: Both methods should demonstrate good robustness with minor, deliberate changes in method parameters. The slightly higher variability in GC-MS robustness testing can be attributed to the greater influence of temperature programming on retention times.
Conclusion and Method Selection
The cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound reveals that both techniques are suitable for its quantification. The choice of method will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, precise, and widely available technique that is well-suited for routine quality control and release testing where high throughput and excellent quantitative performance are required. Its wider linear range may also be an advantage.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace analysis, impurity profiling, and confirmatory testing. The structural information provided by the mass spectrum is invaluable for unequivocal identification.
In a comprehensive analytical strategy, these two methods can be complementary. The HPLC method can be employed for routine assays, while the GC-MS method can be used for confirmatory analysis and in situations requiring higher sensitivity. This cross-validation exercise ensures that data generated by either method is reliable and interchangeable, providing a solid foundation for decision-making throughout the drug development lifecycle.
References
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- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. medcraveonline.com [medcraveonline.com]
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Benchmarking 2-Bromo-N-isopropylbenzamide Against Known Dopamine D2 Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 2-Bromo-N-isopropylbenzamide against a panel of established dopamine D2 receptor inhibitors. While experimental data for this compound is not yet available, its structural similarity to other known benzamide-based D2 antagonists suggests it may exhibit activity at this receptor. This document is intended to serve as a foundational resource for researchers interested in the pharmacological profiling of this compound, offering a clear benchmark for future experimental work.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for several well-characterized dopamine D2 receptor antagonists. A hypothetical value for this compound is included to provide a preliminary framework for comparison. It is crucial to note that this value is speculative and awaits experimental validation.
| Compound | Type | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Hypothetical | ~15 | ~25 |
| Lurasidone | Atypical Antipsychotic | 1 | 1.68 |
| Trifluoperazine | Typical Antipsychotic | - | 1.1 |
| Perospirone | Atypical Antipsychotic | 1.4 | - |
| Haloperidol | Typical Antipsychotic | 1-2 | - |
| Olanzapine | Atypical Antipsychotic | 1.6 | - |
| Risperidone | Atypical Antipsychotic | 3-5 | - |
| Asenapine | Atypical Antipsychotic | 1.3 | - |
| ML321 | Selective Antagonist | 8.36 | - |
Experimental Protocols
The determination of inhibitor potency against the dopamine D2 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used to generate the data for the known inhibitors listed above.
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound and known inhibitor standards.
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow Diagram
The process of evaluating a novel compound like this compound against a known biological target follows a structured workflow, from initial screening to detailed characterization.
Caption: Workflow for inhibitor characterization.
Logical Relationship of Key Concepts
Understanding the interplay between different pharmacological parameters is essential for interpreting experimental data. The following diagram illustrates the relationship between binding affinity, inhibitory concentration, and the experimental conditions.
Caption: Relationship of pharmacological parameters.
A Comparative Guide to the Efficacy of 2-Bromobenzamide Derivatives: An In Vitro and In Vivo Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo efficacy of 2-Bromo-N-isopropylbenzamide and related derivatives. While direct comparative studies on a single this compound derivative are limited in publicly available literature, this document synthesizes available data on the broader class of 2-bromobenzamide derivatives to offer insights into their therapeutic potential and outlines the experimental workflows for their evaluation.
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom at the 2-position of the benzamide core, coupled with various N-substituents, allows for the fine-tuning of their pharmacological profiles. This guide focuses on summarizing the available efficacy data, detailing the experimental protocols used for their assessment, and providing a logical framework for their continued development.
In Vitro Efficacy: A Snapshot of Biological Activity
Initial laboratory-based assays are fundamental to characterizing the biological activity of novel chemical entities. For 2-bromobenzamide derivatives, in vitro studies have primarily focused on their antimicrobial and anticancer properties.
Antimicrobial Activity
Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Table 1: In Vitro Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivative 1 | Staphylococcus aureus | 2.5 - 5.0[1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivative 2 | Bacillus subtilis | 2.5 - 5.0 |
Note: The specific derivatives are not detailed in the source material.
Anticancer Activity
Table 2: In Vitro Antiproliferative Activity of Bromobenzamide Derivatives
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5[2] |
| HeLa | Cervical | 9.3[2] | |
| MCF-7 | Breast | 8.9[2] | |
| 2-(o-Bromobenzylamino)-1-cinnamoylbenzimidazole | SW707 | Rectal | Not specified |
| HCV29T | Bladder | Not specified | |
| A549 | Lung | Not specified | |
| T47D | Breast | Not specified |
Note: The study on 2-(o-Bromobenzylamino)-1-cinnamoylbenzimidazole reported cytotoxic activity but did not provide specific IC50 values.[3]
Transitioning from In Vitro to In Vivo: A Proposed Workflow
The journey from a promising in vitro hit to a viable in vivo candidate involves a series of structured experiments. The following workflow illustrates a typical progression for evaluating the efficacy of a novel 2-bromobenzamide derivative.
References
Head-to-head comparison of catalysts for 2-Bromo-N-isopropylbenzamide reactions
An In-Depth Guide to Catalyst Selection for C-N Cross-Coupling Reactions of 2-Bromo-N-isopropylbenzamide
For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the formation of carbon-nitrogen (C-N) bonds is a foundational transformation. The molecule this compound serves as a versatile building block, where the ortho-bromine atom provides a reactive handle for introducing nitrogen-containing functionalities via cross-coupling reactions. The success of such transformations is critically dependent on the choice of the catalytic system.
This guide provides a head-to-head comparison of the three principal classes of catalysts employed for the N-arylation of this compound: Palladium, Copper, and Nickel-based systems. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide a field-proven experimental protocol to empower researchers to make informed decisions for their synthetic challenges.
The Strategic Importance of Catalyst Selection
The structure of this compound presents unique challenges and considerations. The presence of the amide group ortho to the bromine can influence the electronic environment of the C-Br bond and potentially coordinate with the metal center, impacting catalyst activity.[1] Furthermore, the N-isopropyl group introduces steric bulk that must be accommodated by the catalyst's ligand sphere. The choice between Palladium, Copper, and Nickel is therefore not merely one of preference but a strategic decision based on desired reactivity, functional group tolerance, cost, and scalability.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most robust and widely used method for C-N bond formation.[2][3] Its development revolutionized the synthesis of arylamines by offering a broad substrate scope and high functional group tolerance under relatively mild conditions compared to classical methods.[2][4]
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-understood process.[2][5] It begins with the oxidative addition of the aryl bromide to a low-valent Palladium(0) species, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
The choice of ligand is paramount to the success of this reaction.[4] Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[1][6] For a substrate like this compound, ligands such as RuPhos, BrettPhos, or XPhos are often highly effective.[6][7] The use of preformed palladium "precatalysts" which contain the ligand already coordinated can lead to more reliable and reproducible results compared to generating the active catalyst in-situ.[6]
Head-to-Head Performance Comparison
The optimal choice of catalyst depends on the specific amine coupling partner and the overall synthetic strategy. The following table summarizes typical conditions and performance characteristics for each catalytic system, based on representative examples from the literature for similar substrates.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Type) | Nickel |
| Catalyst Loading | 0.5 - 5 mol% | 1 - 10 mol% | [8][9] 1 - 10 mol% |
| Typical Ligands | Bulky phosphines (e.g., BrettPhos, RuPhos) | [1][6] Diamines, Amino Acids, Phenanthrolines | [10][8] NHCs, Bipyridines |
| Base | Strong, non-nucleophilic (NaOtBu, KOtBu, LiHMDS) | [6][11] Moderate (K₂CO₃, K₃PO₄, Cs₂CO₃) | [9] Strong (NaOtBu, K₃PO₄) |
| Temperature | 80 - 110 °C | [6] 110 - 130 °C (can be higher) | [10][12] 100 - 130 °C |
| Solvent | Aprotic polar (Toluene, Dioxane, THF) | [6] High-boiling polar (DMF, DMSO, NMP) | [10][13] Aprotic polar (Toluene, Dioxane, 2-MeTHF) |
| Substrate Scope | Very broad, highly reliable for diverse amines. | [2][4] Good, particularly for N-H containing heterocycles. | [14][15] Excellent, especially for aryl chlorides and challenging couplings. |
| Functional Group Tolerance | Generally excellent, but can be sensitive to strong bases. | [11] Tolerant of many groups, but high temps can be an issue. | [12] Good, but can be sensitive to reducible functional groups. |
| Cost | Highest | Lowest | Low |
| Key Advantage | Highest reliability and broadest documented scope. | Cost-effective and tolerant of acidic protons. | Economical and uniquely reactive with certain substrates. |
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust, self-validating starting point for the palladium-catalyzed coupling of a secondary amine with this compound. The causality for each step is explained to provide a deeper understanding of the process.
Reagents & Equipment
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, deoxygenated toluene (to make a 0.1 M solution)
-
Oven-dried Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere setup (glovebox or Schlenk line with Argon/Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation (The Foundation): In a glovebox or under a positive flow of inert gas, add this compound, the palladium precatalyst, and the sodium tert-butoxide to the reaction vessel.
-
Causality: An inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor results. Using an oven-dried flask removes residual water, which can interfere with the strong base.
-
-
Reagent Addition (Initiating the Cycle): Add the anhydrous toluene, followed by the secondary amine via syringe.
-
Causality: Anhydrous solvent is used to prevent quenching the strong base. The order of addition ensures all solid components are present before the liquid phase is introduced for efficient mixing.
-
-
Reaction Conditions (Driving the Transformation): Seal the vessel tightly. If using a Schlenk flask, ensure positive inert gas pressure. Place the vessel in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.
-
Causality: The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. V[6]igorous stirring ensures homogeneity in the heterogeneous mixture (solid base in liquid).
-
-
Monitoring (Ensuring Completion): Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Causality: Monitoring prevents premature termination or unnecessary heating, which could lead to byproduct formation.
-
-
Work-up (Isolating the Product): Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with an organic solvent like ethyl acetate.
-
Causality: The quench neutralizes the strong base and protonates any remaining anionic species.
-
-
Purification (Achieving Purity): Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Causality: The aqueous washes remove inorganic salts and water-soluble impurities. Column chromatography separates the desired product from unreacted starting materials, ligand residues, and other byproducts.
-
Conclusion
The choice of catalyst for reactions of this compound is a critical parameter that dictates the efficiency, cost, and scope of the synthesis.
-
Palladium-based Buchwald-Hartwig amination stands as the most versatile and reliable option, backed by extensive literature and a wide array of highly effective ligands and precatalysts. *[2][16] Copper-catalyzed Ullmann condensation offers a highly economical alternative, particularly advantageous when cost is a primary driver or when the substrate possesses functionalities sensitive to the strong bases used in palladium catalysis. *[10][14] Nickel catalysis is a rapidly advancing field that provides a cost-effective and powerful solution, often demonstrating unique reactivity for challenging substrates where palladium or copper may fall short.
[17][18]By understanding the mechanistic nuances and performance characteristics of each system, researchers can strategically select the optimal catalyst to accelerate their discovery and development efforts.
References
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Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry. [Link]
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Ying, R., Li, H., & Wu, H. (2016). Mechanistic investigation of palladium-catalyzed amidation of aryl halides. Journal of Molecular Modeling. [Link]
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Scott, V. J., & Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]
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Perera, H. D., & Ghorai, P. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Catalysis Letters. [Link]
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Wolf, C., Liu, S., et al. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Semantic Scholar. [Link]
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Das, S., & Ghorai, P. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]
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Scott, V. J., & Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Request PDF on ResearchGate. [Link]
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Weires, A. G., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Organic Syntheses. [Link]
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Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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Various Authors. (2023). Comparison of the different approaches to amide synthesis. ResearchGate. [Link]
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Strieter, E. R., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Catalysis. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Vantourout, J. C. (2013). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
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Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]
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Li, W., et al. (2016). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Kumar, A., & Kumar, S. (2023). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]
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Shrestha, R., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. [Link]
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Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. [Link]
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Campos, K. R., et al. (2006). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society. [Link]
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Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Synthesis. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Catalysis. [Link]
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Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
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Pramanick, S., et al. (2023). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. ChemRxiv. [Link]
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Rahman, M. M., & Hasan, M. R. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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The Reproducibility Challenge: A Comparative Guide to Experiments with 2-Bromo-N-isopropylbenzamide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 2-Bromo-N-isopropylbenzamide, offering insights into factors influencing reproducibility and comparing its potential applications with alternative compounds. The information presented is based on available data for structurally related compounds, providing a framework for consistent and reliable experimental outcomes.
While specific data on the experimental reproducibility of this compound is limited, analysis of related N-phenylbenzamide derivatives offers valuable insights into its synthesis, potential biological activities, and the variables that can impact experimental consistency. This guide leverages this information to provide a comprehensive overview for researchers.
Factors Influencing Reproducibility in Synthesis
The synthesis of benzamide derivatives is a multi-step process where minor variations can lead to significant differences in yield and purity, directly impacting the reproducibility of subsequent biological assays. A primary method for synthesizing N-substituted benzamides involves the reaction of a benzoyl chloride with an appropriate amine.
A general troubleshooting guide for the synthesis of a related compound, N-Benzyl-2-bromo-3-methylbenzamide, highlights key areas of concern for reproducibility.[1] These can be extrapolated to the synthesis of this compound:
| Problem | Potential Causes | Solutions |
| Low Yield | Incomplete conversion of the starting benzoic acid to the acid chloride. | Ensure the use of fresh chlorinating agents (e.g., thionyl chloride) and appropriate reaction conditions.[1] |
| Reaction not performed under anhydrous conditions. | Use dry solvents and glassware to prevent hydrolysis of the acid chloride.[1] | |
| Insufficient base to neutralize HCl produced during the reaction. | Use at least one equivalent of a suitable base (e.g., triethylamine, aqueous NaOH).[1] | |
| Presence of Impurities | Excess acylating agent leading to diacyl amide formation. | Use a stoichiometric amount or a slight excess of the acid chloride.[1] |
| Side reactions of the amine. | Add the acid chloride solution slowly to the amine solution to maintain a low concentration of the acylating agent.[1] | |
| High reaction temperatures causing decomposition. | Maintain a controlled temperature, for example, by using an ice bath.[1] | |
| Difficulty in Purification | Product is an oil and does not crystallize easily. | Utilize extraction followed by column chromatography for purification.[1] |
| Emulsion formation during workup. | Add a saturated brine solution or filter through celite to break the emulsion.[1] | |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography, often by using a gradient of increasing polarity.[1] |
Comparison of Biological Activities and Potential Alternatives
Derivatives of 2-Bromo-N-phenylbenzamide have shown promise in various biological applications, suggesting potential areas of investigation for this compound.[2]
| Compound/Class | Reported Biological Activity | Potential Mechanism of Action | References |
| 2-Bromo-N-phenylbenzamide Derivatives | Antimicrobial (Gram-positive bacteria), Antifungal | Not fully elucidated, but the bromine atom is suggested to influence the effect.[2] | [2] |
| Anti-inflammatory | Inhibition of trypsin activity.[2] | [2] | |
| Benzamide Riboside | Anticancer | Metabolized to an NAD analogue that inhibits IMP dehydrogenase (IMPDH), a key enzyme in purine nucleotide synthesis.[3] | [3] |
| 5-bromo-N-alkylthiophene-2-sulfonamides | Antibacterial (against NDM-1 producing Klebsiella pneumoniae) | Not specified, but demonstrated efficacy against resistant bacterial strains.[4] | [4] |
| 4-isopropyl-N-(4-methylbenzyl)benzamide (Hypothetical) | Anticancer (Hypothesized) | Tubulin polymerization inhibitor.[5] | [5] |
| 2-bromo-N-phenethylbenzenesulfonamide (Hypothetical) | Anti-inflammatory, Anticancer (Hypothesized) | Inhibition of carbonic anhydrases, lipoxygenases, and mPGES-1.[6] | [6] |
Experimental Protocols
To ensure reproducibility, detailed and consistent experimental protocols are essential. Below are generalized protocols for the synthesis and biological evaluation of benzamide derivatives, adapted from literature on related compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of N-Benzyl-2-bromo-3-methylbenzamide.[1]
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, reflux 2-bromobenzoic acid with an excess of thionyl chloride (2-3 equivalents) for 2-3 hours. A catalytic amount of DMF can be added to accelerate the reaction. The completion of the reaction is indicated by the dissolution of the solid benzoic acid and cessation of gas evolution. Remove the excess thionyl chloride under reduced pressure.
-
Amide Formation: In a separate flask, dissolve isopropylamine in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.
-
Slowly add the previously prepared 2-bromobenzoyl chloride solution to the stirred isopropylamine solution.
-
Add a suitable base, such as triethylamine (at least one equivalent), to neutralize the HCl formed during the reaction.
-
Allow the reaction to stir at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This is a standard protocol for evaluating the antimicrobial activity of a compound.[7]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of an agar plate using a sterile swab.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate.
-
Placement of Disks: Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Measurement: Measure the diameter of the zone of inhibition around each disk.
Visualizing Experimental Workflows and Pathways
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Hypothetical Signaling Pathway: IMP Dehydrogenase Inhibition
Based on the mechanism of action of benzamide riboside, a related compound, this diagram illustrates a potential pathway for the anticancer activity of a benzamide derivative.[3]
Caption: Hypothesized mechanism of action for a benzamide derivative targeting IMPDH.
References
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- 2. benchchem.com [benchchem.com]
- 3. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Verifying the Purity of 2-Bromo-N-isopropylbenzamide: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 2-Bromo-N-isopropylbenzamide is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for purity assessment, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography stands as the primary and most robust method for determining the purity of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential process-related impurities and degradation products.
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 40% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity of the sample is calculated by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Comparative Analysis of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives: A Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of N-(2-bromophenyl)-2-hydroxybenzamide derivatives, focusing on their structure-activity relationships (SAR).
Due to the limited availability of direct SAR studies on 2-Bromo-N-isopropylbenzamide, this guide focuses on the closely related and well-documented N-(2-bromophenyl)-2-hydroxybenzamide scaffold. The derivatization of the 2-hydroxy group on this core structure has been shown to significantly modulate its biological profile, particularly its antimicrobial and anti-inflammatory properties. This guide presents a comparative analysis of an ethyl ester, a hydrazide, and a hydrazone derivative, summarizing key experimental data and methodologies to inform future drug discovery efforts.
Performance Comparison of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives
The biological activities of the derivatives are primarily influenced by the substituent at the 2-hydroxy position of the salicylanilide core. The following tables summarize the quantitative data from antimicrobial and anti-inflammatory assays.
Antimicrobial Activity
The antimicrobial efficacy of the derivatives was evaluated against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives against Gram-positive Bacteria
| Derivative | Chemical Structure | Staphylococcus aureus (ATCC 25923) MIC (mg/mL)[1][2] | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)[1][2] | Bacillus cereus (ATCC 14579) MIC (mg/mL)[1][2] |
| Ethyl Ester (EE) | [2-(2-bromophenylcarbamoyl)phenoxy]acetic acid ethyl ester | 2.5 | 5.0 | 2.5 |
| Hydrazide (HD) | N-(2-bromophenyl)-2-(hydrazinocarbonylmethoxy)benzamide | 5.0 | 5.0 | 5.0 |
| Hydrazone (HN) | 2-((2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)carbonylmethoxy)-N-(2-bromophenyl)benzamide | 2.5 | 2.5 | 2.5 |
The hydrazone derivative (HN) demonstrated the most consistent and potent antimicrobial activity across the tested strains.[1][2] The ethyl ester (EE) showed comparable activity to the hydrazone against Staphylococcus aureus and Bacillus cereus.[1][2] The hydrazide derivative (HD) exhibited the weakest antimicrobial efficacy.[1][2]
Anti-inflammatory Activity
The in vitro anti-inflammatory potential was assessed using a protease inhibition assay, with the results benchmarked against acetylsalicylic acid.
Table 2: In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)
| Derivative | IC50 (mg/mL)[1] |
| Ethyl Ester (EE) | 0.07 |
| Hydrazide (HD) | 0.05 |
| Hydrazone (HN) | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 |
All tested derivatives displayed significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid.[1] The hydrazone derivative (HN) was the most active, followed by the hydrazide (HD) and the ethyl ester (EE).[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of these findings.
Synthesis of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives
The derivatives were synthesized from the parent compound, N-(2-bromophenyl)-2-hydroxybenzamide, via a microwave-assisted approach, which offers improved reaction times and yields.
General Microwave-Assisted Synthesis Protocol:
-
Starting Material: N-(2-bromophenyl)-2-hydroxybenzamide.
-
Derivatization:
-
Ethyl Ester (EE): Reaction with ethyl chloroacetate.
-
Hydrazide (HD): Subsequent reaction of the ethyl ester with hydrazine hydrate.
-
Hydrazone (HN): Condensation of the hydrazide with 5-bromosalicylaldehyde.
-
-
Reaction Conditions: The reaction mixture is irradiated in a microwave reactor at a specified temperature and power for a short duration (e.g., 150°C, 500W for 7-11 minutes).
-
Purification: The resulting product is purified by washing with water, drying, and recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.
-
Compound Dilution: The test compounds are serially diluted in a multi-well plate.
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterial strains.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Protease Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a protease, such as trypsin.
-
Reaction Mixture: A solution containing trypsin and the test compound at various concentrations is prepared in a suitable buffer.
-
Incubation: The mixture is incubated to allow for the interaction between the enzyme and the inhibitor.
-
Substrate Addition: A substrate for the protease (e.g., casein) is added to the reaction mixture.
-
Second Incubation: The mixture is incubated again to allow for the enzymatic reaction to occur.
-
Reaction Termination: The reaction is stopped by adding a precipitating agent (e.g., perchloric acid).
-
Measurement: The undigested substrate is pelleted by centrifugation, and the absorbance of the supernatant, containing the digested peptides, is measured.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined.
Visualizing the Science: Diagrams and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Synthetic route for the derivatization of N-(2-bromophenyl)-2-hydroxybenzamide.
Caption: Workflow for the in vitro protease inhibition assay.
References
A Comparative Guide to Isotopic Labeling Strategies for Cysteine-Rich Proteins: 2-Bromo-N-isopropylbenzamide vs. Iodoacetamide
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise analysis of protein dynamics, structure, and function is paramount. Isotopic labeling coupled with mass spectrometry stands as a powerful technique for these investigations. This guide provides a comparative analysis of a novel, hypothetically applied labeling reagent, isotopically labeled 2-Bromo-N-isopropylbenzamide, against the well-established cysteine-alkylating agent, isotopically labeled iodoacetamide.
This comparison will delve into the experimental protocols, performance metrics, and potential applications of these reagents. While this compound is not yet established for isotopic labeling, its potential is explored here based on the known reactivity of related bromo-amide compounds. The objective is to provide a forward-looking perspective on new chemical tools for proteomics research.
Principle of Covalent Labeling for Quantitative Proteomics
The core principle involves the covalent modification of proteins with isotopically light or heavy versions of a reagent. In this context, both this compound and iodoacetamide are electrophilic probes that react with nucleophilic amino acid residues, primarily the thiol group of cysteines, via an SN2 alkylation reaction.
When two cell populations (e.g., control vs. treated) are labeled with the "light" and "heavy" versions of the reagent, respectively, the resulting modified peptides will have a specific mass difference. Upon analysis by mass spectrometry, the ratio of the intensities of the heavy and light peptide pairs allows for the accurate quantification of changes in protein abundance or modification occupancy between the two samples.
Comparative Performance and Characteristics
The selection of a labeling reagent is critical and depends on factors such as reactivity, specificity, and the nature of the biological question. The following table summarizes the key characteristics of isotopically labeled this compound (hypothetical) and iodoacetamide.
| Feature | Isotopically Labeled this compound (Hypothetical) | Isotopically Labeled Iodoacetamide |
| Reactive Group | Bromo-amide on a benzamide scaffold | Iodoacetamide |
| Target Residue | Primarily Cysteine | Primarily Cysteine |
| Labeling Efficiency | Expected to be high, but potentially lower than iodoacetamide due to the relative stability of the C-Br bond on an aromatic ring compared to an aliphatic chain. | High and well-documented.[1] |
| Specificity | Potential for off-target reactions with other nucleophilic residues (e.g., histidine, lysine, methionine), a common feature of alkylating agents.[2] The benzamide moiety may influence protein interactions and specificity. | Known to have off-target reactions, particularly with methionine.[2][3] |
| Isotopic Labeling | Can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) in the N-isopropyl group or the benzoyl ring. | Commercially available in heavy and light forms (e.g., containing ¹³C, ²H).[4] |
| Advantages | The bulkier benzamide structure may offer different protein interaction profiles and potentially altered specificity compared to smaller alkylating agents. | Well-established protocols, extensive literature, and proven reliability in quantitative proteomics.[5][6][7] |
| Limitations | Lack of experimental data, hypothetical nature of its application and performance. Synthesis of isotopically labeled versions is not established. | Known off-target reactivity can complicate data analysis.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for protein labeling with both reagents.
Protocol 1: Hypothetical Isotopic Labeling with this compound
This protocol is proposed based on established methods for similar bromo-amide compounds.
1. Reagent Preparation:
-
Synthesize or procure "light" (e.g., ¹²C, ¹⁴N) and "heavy" (e.g., ¹³C, ¹⁵N) isotopologues of this compound.
-
Prepare 100 mM stock solutions of each isotopic version in anhydrous DMSO.
2. Protein Sample Preparation:
-
Extract proteins from control and treated cell populations under denaturing conditions (e.g., in a buffer containing 8 M urea).
-
Reduce disulfide bonds by incubating with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Remove excess DTT by buffer exchange or precipitation.
3. Isotopic Labeling:
-
To the control protein sample, add the "light" this compound stock solution to a final concentration of 20 mM.
-
To the treated protein sample, add the "heavy" this compound stock solution to a final concentration of 20 mM.
-
Incubate both reactions in the dark at room temperature for 1 hour.
4. Quenching and Sample Pooling:
-
Quench the labeling reaction by adding DTT to a final concentration of 50 mM.
-
Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.
5. Protein Digestion and Mass Spectrometry Analysis:
-
Digest the combined protein sample with trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 column.
-
Analyze the peptides by LC-MS/MS.
Protocol 2: Isotopic Labeling with Iodoacetamide
This is a well-established protocol for quantitative cysteine-reactivity profiling.[4]
1. Reagent Preparation:
-
Procure "light" (¹²C) and "heavy" (¹³C, ²H) isotopically labeled iodoacetamide.[4]
-
Prepare 200 mM stock solutions of each isotopic version in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).[4]
2. Protein Sample Preparation:
-
Lyse control and treated cells separately in a buffer containing either "light" or "heavy" iodoacetamide (e.g., 55 mM) to alkylate reduced cysteine thiols upon lysis.[4]
3. Sample Pooling and Reduction of Oxidized Cysteines:
-
Combine equal amounts of the "light" and "heavy" labeled protein extracts.
-
Treat the combined sample with DTT to reduce reversibly oxidized thiols.[4]
4. Blocking Newly Reduced Cysteines:
-
Block the newly reduced cysteine thiols with a non-isotopically labeled alkylating agent such as N-ethylmaleimide (NEM).[4]
5. Protein Digestion and Mass Spectrometry Analysis:
-
Perform in-solution or in-gel digestion of the protein mixture with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
Visualizing the Workflow and Potential Applications
Diagrams created using Graphviz illustrate the experimental workflow and a potential signaling pathway that could be investigated using these isotopic labeling strategies.
Caption: A generalized experimental workflow for quantitative proteomics using isotopic labeling reagents.
Caption: A hypothetical signaling pathway involving a redox-sensitive transcription factor that could be studied.
Conclusion
Isotopically labeled iodoacetamide is a robust and widely adopted tool for quantitative proteomics focused on cysteine-containing peptides. Its performance and limitations are well-characterized, providing a reliable foundation for many research applications.
The exploration of this compound as a potential isotopic labeling reagent opens avenues for new chemical probes in proteomics. While its application remains hypothetical, the principles of its reactivity suggest it could serve as a valuable alternative, potentially offering different selectivity and protein interaction profiles. Further research into the synthesis of its isotopologues and characterization of its reactivity and specificity in complex proteomes is warranted to validate its utility. The development of novel labeling reagents is crucial for expanding the toolkit of proteomics researchers and enabling deeper insights into the complex machinery of the cell.
References
A Comparative Guide to the Synthesis of 2-Bromo-N-isopropylbenzamide: An Analysis of Cost-Effectiveness
For researchers and professionals in drug development and chemical synthesis, selecting an optimal synthetic route that balances yield, cost, and procedural simplicity is paramount. This guide provides a comparative analysis of two primary routes for the synthesis of 2-Bromo-N-isopropylbenzamide, a valuable intermediate in medicinal chemistry. The routes evaluated are the acylation of isopropylamine with 2-bromobenzoyl chloride (Route 1) and the N-alkylation of 2-bromobenzamide (Route 2).
Executive Summary
The synthesis of this compound via the acylation of isopropylamine with 2-bromobenzoyl chloride (Route 1) is demonstrably more cost-effective and efficient than the N-alkylation of 2-bromobenzamide (Route 2). Route 1, a two-step process starting from 2-bromobenzoic acid, benefits from high yields in both the formation of the acyl chloride intermediate and the subsequent well-established Schotten-Baumann amidation. In contrast, the N-alkylation of a primary amide with a secondary alkyl halide like isopropyl bromide is often a lower-yielding and less reliable transformation, making it a less economically viable option despite being a single-step process from a commercially available starting material.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, assuming a theoretical 100 mmol scale for cost calculations. Prices are estimated based on currently available data from various chemical suppliers and are subject to change.
| Parameter | Route 1: Acylation | Route 2: N-Alkylation |
| Overall Reaction | 2-Bromobenzoic acid → 2-Bromobenzoyl chloride → this compound | 2-Bromobenzamide + Isopropyl bromide → this compound |
| Key Starting Materials | 2-Bromobenzoic acid, Thionyl chloride, Isopropylamine | 2-Bromobenzamide, Isopropyl bromide |
| Estimated Yield | ~85% (overall) | ~30% (estimated) |
| Estimated Cost per Mole of Product | ~$150 - $250 | ~$400 - $600 |
| Reaction Time | 4-8 hours | 12-24 hours |
| Purification Method | Aqueous workup, Recrystallization | Aqueous workup, Column Chromatography |
Logical Workflow of Synthesis Routes
Experimental Protocols
Route 1: Acylation of Isopropylamine
This route proceeds in two steps: the formation of 2-bromobenzoyl chloride from 2-bromobenzoic acid, followed by a Schotten-Baumann reaction with isopropylamine.
Step 1: Synthesis of 2-Bromobenzoyl Chloride
-
Materials: 2-Bromobenzoic acid, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, 2-bromobenzoic acid (1.0 eq.) is suspended in an excess of thionyl chloride (2.0-3.0 eq.). A catalytic amount of DMF (a few drops) is added. The mixture is heated to reflux (approximately 70-80 °C) for 2-3 hours, or until gas evolution (HCl and SO₂) ceases and all the solid has dissolved. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-bromobenzoyl chloride, which is often used in the next step without further purification. The typical yield for this step is high, generally around 95%.
Step 2: Synthesis of this compound (Schotten-Baumann Reaction)
-
Materials: 2-Bromobenzoyl chloride, isopropylamine, a base (e.g., triethylamine or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane).
-
Procedure: Isopropylamine (1.5 eq.) is dissolved in dichloromethane, and the solution is cooled to 0 °C in an ice bath. 2-Bromobenzoyl chloride (1.0 eq.), dissolved in a small amount of dichloromethane, is added dropwise to the stirred amine solution. A base, such as triethylamine (1.2 eq.), is added to neutralize the HCl byproduct.[1][2] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[3] The expected yield for this step is typically high, around 90%.[4]
Route 2: N-Alkylation of 2-Bromobenzamide
This route involves the direct alkylation of 2-bromobenzamide with an isopropyl halide in the presence of a strong base.
-
Materials: 2-Bromobenzamide, isopropyl bromide, a strong base (e.g., sodium hydride), and a dry aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).
-
Procedure: To a suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere, 2-bromobenzamide (1.0 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the amide anion. Isopropyl bromide (1.1 eq.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC indicates the consumption of the starting material. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product typically requires purification by column chromatography on silica gel to separate the desired product from unreacted starting material and potential byproducts. The yield for N-alkylation with secondary halides can be low and variable; an estimated yield of around 30% is used for this comparison, based on the challenges reported for similar reactions.[5][6]
Cost-Effectiveness Analysis
To provide a standardized comparison, the approximate cost per mole for each starting material was estimated from various suppliers.
Cost per Mole of Starting Materials:
| Reagent | Molecular Weight ( g/mol ) | Estimated Cost per Mole |
| 2-Bromobenzoic acid | 201.02 | $50 - $100 |
| Thionyl chloride | 118.97 | $20 - $40 |
| Isopropylamine | 59.11 | $15 - $30 |
| 2-Bromobenzamide | 200.03 | $150 - $250 |
| Isopropyl bromide | 122.99 | $40 - $80 |
Analysis:
-
Route 1: The primary cost drivers are 2-bromobenzoic acid and isopropylamine. Assuming near-stoichiometric amounts and an overall yield of 85%, the raw material cost to produce one mole of this compound is significantly lower. The high and reliable yields of this route contribute to its economic favorability.
-
Route 2: While this route appears more direct, the starting material 2-bromobenzamide is considerably more expensive than 2-bromobenzoic acid.[4] More critically, the expected low yield of ~30% drastically increases the effective cost of the starting materials per mole of final product. The need for a strong, hazardous base like sodium hydride and purification by column chromatography also adds to the overall cost and complexity.
Conclusion
Based on a comprehensive analysis of reaction efficiency, starting material costs, and procedural complexity, the acylation of isopropylamine with 2-bromobenzoyl chloride (Route 1) is the superior and more cost-effective method for the synthesis of this compound. Its reliance on a robust and high-yielding reaction (Schotten-Baumann) outweighs the additional step of preparing the acyl chloride. The N-alkylation route (Route 2), while theoretically more direct, is hampered by the higher cost of its starting material and, most importantly, the anticipated poor yield associated with the N-alkylation of a primary amide using a secondary alkyl halide. For researchers and drug development professionals, Route 1 offers a more reliable, scalable, and economical pathway to the target compound.
References
- 1. scribd.com [scribd.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. escholarship.org [escholarship.org]
- 6. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Bromo-N-isopropylbenzamide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Bromo-N-isopropylbenzamide is crucial for maintaining laboratory safety and ensuring environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks. This guide provides a comprehensive, step-by-step plan for its safe management and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat, fully buttoned.
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol [1] |
| Appearance | Solid (form may vary) |
| Hazards | Harmful if swallowed, Causes skin irritation/burns, Causes serious eye damage, May cause respiratory irritation, Harmful to aquatic life[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Classify this compound as a halogenated organic waste .[3]
-
It is critical to segregate this waste stream from non-halogenated organic waste, as well as from aqueous waste, acids, bases, and other incompatible chemicals.[3][4][5] Cross-contamination can lead to dangerous reactions and complicates the disposal process.
2. Containerization:
-
Use a designated, leak-proof waste container that is compatible with halogenated organic compounds. Polyethylene containers are often a suitable choice.[6]
-
The container must be clearly and accurately labeled. The label should include:
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[6]
-
Keep the container tightly sealed except when adding waste to prevent the release of vapors.[7]
4. Disposal Request and Pickup:
-
Once the container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing an online form or attaching a specific tag to the waste container.[4]
5. Final Disposal Method:
-
The standard and accepted method for the final disposal of halogenated organic waste is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[3] This high-temperature process ensures the complete destruction of the compound.
Experimental Protocols
This document provides procedural guidance for the disposal of this compound. As such, the citation of key experiments and the provision of detailed methodologies are not applicable to this topic.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Accidental Spills
In the event of an accidental spill of this compound, follow these procedures:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be collected as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols and regulatory requirements.
References
- 1. This compound | C10H12BrNO | CID 2057512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromo-N-(2-hydroxy-1,1- dimethylethyl)benzamide SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Comprehensive Guide to the Safe Handling of 2-Bromo-N-isopropylbenzamide
Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. 2-Bromo-N-isopropylbenzamide is one such compound with potential applications in various research and development pipelines. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical causality and risk mitigation.
Hazard Analysis: Understanding the Risks
The chemical structure of this compound combines a brominated aromatic ring with an isopropylamide functional group. This composition suggests a potential for a combination of hazards observed in related molecules.
| Hazard Category | Potential Risk based on Structural Analogs | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. | The N-isopropylbenzamide structure suggests potential oral toxicity.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Benzamide derivatives are known to cause skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Similar to skin irritation, benzamides can be harsh on ocular tissue.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child. | The presence of the 2-bromopropane moiety is a significant concern, as it is classified as a reproductive toxin. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | 2-Bromopropane is also associated with target organ damage upon repeated inhalation. |
Given these potential hazards, a stringent set of personal protective equipment (PPE) and handling protocols are necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides robust protection against incidental contact. The outer glove should be removed immediately upon contamination. |
| Body | Chemical-resistant lab coat | A fully buttoned lab coat made of a non-flammable material is essential to protect against splashes and spills. |
| Eyes | Chemical safety goggles | Must be worn at all times to protect against splashes. A face shield should be worn over goggles when there is a significant splash risk. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Recommended, especially when handling the solid compound or preparing solutions, to prevent inhalation of any dust or aerosols. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan for Safe Handling
Adherence to a strict operational plan is non-negotiable. The following steps provide a framework for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, waste bags, and any necessary neutralizing agents should be readily available.
Step 2: Handling the Compound
-
Avoid Dust and Aerosols: When handling the solid form, take care to avoid generating dust. Use appropriate tools, such as a chemical spatula.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Never handle the compound with bare hands. Use the recommended double-gloving technique.[2]
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory where this compound is handled.[3]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency Response and Disposal Plan
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Emergency response plan for spills and personal exposure.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., absorbent from a spill) in a designated, labeled hazardous waste container. The container must be kept sealed and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.[4]
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary.
By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. Safety is not just a set of rules, but a culture of vigilance and responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
